AZD1080
Description
AZD-1080 is a small molecule drug with a maximum clinical trial phase of I.
structure in first source
Properties
IUPAC Name |
2-hydroxy-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c20-10-13-1-3-16-15(9-13)18(19(24)22-16)17-4-2-14(11-21-17)12-23-5-7-25-8-6-23/h1-4,9,11,22,24H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTVBQXJFVRPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(C=C2)C3=C(NC4=C3C=C(C=C4)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678598 | |
| Record name | 3-{5-[(Morpholin-4-yl)methyl]pyridin-2(1H)-ylidene}-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612487-72-6 | |
| Record name | AZD-1080 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612487726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{5-[(Morpholin-4-yl)methyl]pyridin-2(1H)-ylidene}-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZD-1080 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TII45R8IJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD1080: A Technical Guide to a Selective GSK-3β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD1080 is a potent, selective, orally active, and brain-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with a particular emphasis on the β isoform. GSK-3β is a critical serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to the pathophysiology of several diseases, most notably Alzheimer's disease (AD). In AD, GSK-3β is a key enzyme responsible for the hyperphosphorylation of the tau protein, a hallmark of the disease leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and a summary of key preclinical and clinical findings. Detailed experimental methodologies and quantitative data are presented to support researchers in the field of neurodegenerative disease and kinase inhibitor development.
Introduction to GSK-3β and its Role in Alzheimer's Disease
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that exists in two isoforms, GSK-3α and GSK-3β. It plays a pivotal role in numerous signaling pathways, including insulin signaling, neurodevelopment, and Wnt/β-catenin signaling. In the context of Alzheimer's disease, the overactivity of GSK-3β is a central pathological feature.[1] This hyperactivity contributes to the abnormal hyperphosphorylation of tau, a microtubule-associated protein.[1] Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the aggregation of tau into paired helical filaments (PHFs), the primary component of neurofibrillary tangles (NFTs).[1] These tangles are a defining pathological hallmark of Alzheimer's disease and are closely associated with neuronal cell death and cognitive decline. Therefore, the inhibition of GSK-3β has emerged as a promising therapeutic strategy for the treatment of Alzheimer's and other tauopathies.
This compound: Mechanism of Action and Selectivity
This compound is an ATP-competitive inhibitor of GSK-3.[2] It exerts its inhibitory effect by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its substrates. This mechanism of action is crucial for its function in reducing tau phosphorylation.
In Vitro Potency and Selectivity
This compound has demonstrated high potency against both human GSK-3 isoforms, with a higher affinity for GSK-3α. The inhibitor also exhibits good selectivity against other related kinases.
| Target | Kᵢ (nM) | IC₅₀ (nM) | Selectivity Fold (vs. GSK-3β) |
| Human GSK-3α | 6.9[3] | 4.5x more potent than GSK-3β | |
| Human GSK-3β | 31 | - | |
| CDK2 | >1000 | >32 | |
| CDK5 | >1000 | >32 | |
| CDK1 | >1000 | >32 | |
| Erk2 | >1000 | >32 |
Table 1: In Vitro Potency and Selectivity of this compound
Preclinical Efficacy
In Vitro Inhibition of Tau Phosphorylation
This compound has been shown to effectively inhibit the phosphorylation of tau in cellular models. In a study using 3T3 fibroblasts engineered to stably express the four-repeat human tau protein, this compound demonstrated a dose-dependent inhibition of tau phosphorylation with an IC₅₀ of 324 nM.
In Vivo Reversal of Cognitive Deficits
Preclinical studies in rodent models have demonstrated the potential of this compound to reverse cognitive deficits. A key model used is the MK-801-induced cognitive deficit model in mice. MK-801 is an NMDA receptor antagonist that induces a state of cognitive impairment. Subchronic, but not acute, oral administration of this compound was found to reverse these deficits. This was assessed through behavioral tests such as contextual fear conditioning and electrophysiological measurements of long-term potentiation (LTP), a cellular correlate of learning and memory.
Pharmacokinetics
This compound is an orally active and brain-permeable compound. Pharmacokinetic studies have been conducted in rats, providing insights into its absorption, distribution, and half-life.
| Species | Route | Bioavailability (%) | T½ (hours) | Brain/Plasma Ratio |
| Rat | Oral | 15-24 | 7.1 | 0.5 - 0.8 |
Table 2: Pharmacokinetic Parameters of this compound in Rats
Clinical Development and Discontinuation
This compound progressed to Phase I clinical trials in healthy volunteers. These studies involved multiple ascending dose designs and demonstrated peripheral target engagement, as evidenced by a prolonged suppression of glycogen synthase activity in blood mononuclear cells. However, the clinical development of this compound was discontinued. The termination was due to safety concerns arising from preclinical toxicology studies, which revealed severe histopathological changes in the gallbladder of dogs following chronic dosing.
Experimental Protocols
In Vitro GSK-3 Inhibition Assay (Scintillation Proximity Assay)
This assay is a common method to determine the in vitro potency of GSK-3 inhibitors.
Methodology:
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Assay Components: The assay is typically performed in a 96-well plate and includes recombinant human GSK-3 (a mix of α and β isoforms), a biotinylated peptide substrate, the test inhibitor (this compound), and an assay buffer.
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Initiation: The reaction is initiated by the addition of [γ-³³P]ATP.
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Incubation: The reaction mixture is incubated at room temperature to allow for the phosphorylation of the substrate by GSK-3.
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Termination: The reaction is stopped by the addition of a stop solution containing EDTA and streptavidin-coated scintillation proximity assay (SPA) beads.
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Detection: The biotinylated and phosphorylated substrate binds to the SPA beads, bringing the ³³P in close proximity to the scintillant in the beads, which results in the emission of light that is quantified by a scintillation counter. The inhibitory effect of this compound is determined by the reduction in the scintillation signal.
In Vitro Tau Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit tau phosphorylation in a cellular context.
Methodology:
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Cell Culture and Treatment: 3T3 fibroblasts stably expressing human four-repeat tau are cultured and treated with varying concentrations of this compound.
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Cell Lysis and Protein Quantification: After treatment, cells are lysed, and the total protein concentration is determined.
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SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated tau (e.g., AT8, PHF-1), total tau, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
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Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to determine the ratio of phosphorylated tau to total tau.
In Vivo MK-801-Induced Cognitive Deficit Model
This model is used to evaluate the efficacy of compounds in reversing chemically-induced cognitive impairment.
Methodology:
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Animal Model: Male C57BL/6 mice are commonly used.
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Drug Administration: Mice receive subchronic oral administration of this compound or vehicle for a specified period (e.g., several days).
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Induction of Cognitive Deficit: On the day of behavioral testing, mice are administered MK-801 (typically 0.1-0.3 mg/kg, intraperitoneally) to induce cognitive impairment.
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Contextual Fear Conditioning:
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Training: Mice are placed in a novel conditioning chamber and, after a period of exploration, receive a mild footshock.
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Testing: On a subsequent day, mice are returned to the same chamber, and their freezing behavior (a measure of fear memory) is recorded.
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Long-Term Potentiation (LTP) Measurement:
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Slice Preparation: Hippocampal slices are prepared from the brains of the treated mice.
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Electrophysiology: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus following stimulation of the Schaffer collaterals. LTP is induced by a high-frequency stimulation protocol, and the potentiation of the fEPSP slope is measured.
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Signaling Pathway: GSK-3β in the Wnt/β-catenin Pathway
This compound, by inhibiting GSK-3β, has a significant impact on the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3β by this compound prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin can then translocate to the nucleus, where it acts as a transcriptional co-activator, leading to the expression of Wnt target genes.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of GSK-3β with demonstrated efficacy in preclinical models of cognitive impairment. Its ability to reduce tau phosphorylation and rescue synaptic plasticity deficits underscores the therapeutic potential of targeting GSK-3β in Alzheimer's disease. While its clinical development was halted due to safety concerns in preclinical toxicology studies, the wealth of data generated for this compound continues to be a valuable resource for the scientific community. The detailed methodologies and data presented in this guide are intended to aid researchers in the design and interpretation of studies aimed at developing novel GSK-3 inhibitors for the treatment of neurodegenerative diseases.
References
AZD1080 and its Effect on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD1080 is a potent and selective, orally active, and brain-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] Developed by AstraZeneca, it was investigated for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease and other tauopathies.[1][3] The primary mechanism of action of this compound revolves around the inhibition of GSK-3, a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and a critical regulator of synaptic plasticity.[3] Preclinical studies demonstrated the ability of this compound to rescue synaptic plasticity deficits in rodent models and inhibit tau phosphorylation. Despite promising preclinical data and successful target engagement in Phase I clinical trials, the development of this compound was discontinued due to safety concerns that arose during chronic dosing in animal studies. This guide provides an in-depth overview of the preclinical data on this compound's impact on synaptic plasticity, its mechanism of action, and the experimental protocols utilized in its evaluation.
Mechanism of Action: GSK-3 Inhibition
This compound functions as an ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β, with a higher selectivity for GSK-3β. GSK-3 is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. In the central nervous system, GSK-3 is a key regulator of neuronal function, and its hyperactivity has been linked to the pathophysiology of several neurodegenerative and psychiatric disorders.
The inhibitory activity of this compound on human GSK-3α and GSK-3β has been quantified with Ki values of 6.9 nM and 31 nM, respectively. The compound exhibits more than 14-fold selectivity against other kinases such as CDK2, CDK5, CDK1, and Erk2. By binding to the ATP pocket of GSK-3, this compound prevents the phosphorylation of its downstream substrates, including the tau protein.
Quantitative Data on the Effects of this compound
The preclinical efficacy of this compound was evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Parameter | Value | Reference |
| Human GSK-3α | Cell-free assay | Ki | 6.9 nM | |
| Human GSK-3β | Cell-free assay | Ki | 31 nM | |
| Tau Phosphorylation | Cells expressing human tau | IC50 | 324 nM |
Table 2: In Vivo Effects of this compound in Rodent Models
| Model | Treatment | Key Finding | Quantitative Effect | Reference |
| Rat Brain | Acute oral administration | Inhibition of Tau Phosphorylation | Dose-dependent | |
| Rat Brain | Acute oral administration (10 µmol/kg) | Reduction of phosphorylated to total glycogen synthase (GS) ratio | 49% maximal inhibition at 2 hours post-dosing | |
| MK-801-induced deficit mouse model | Subchronic administration of this compound | Reversal of Long-Term Potentiation (LTP) deficits | Statistically significant reversal (exact percentage not specified in available literature) | |
| MK-801-induced deficit mouse model | Subchronic administration of this compound | Reversal of cognitive deficits | Statistically significant improvement in cognitive tests (specific test and scores not detailed) |
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies of this compound.
In Vitro Kinase Inhibition Assay
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Objective: To determine the inhibitory potency (Ki) of this compound against human GSK-3α and GSK-3β.
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Methodology: A GSK-3 scintillation proximity assay was utilized. The experiments were conducted in duplicate with ten different concentrations of this compound in clear-bottomed microtiter plates. The assay measures the competition between this compound and ATP for binding to the active site of the GSK-3 enzyme.
Cellular Tau Phosphorylation Assay
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Objective: To assess the ability of this compound to inhibit tau phosphorylation in a cellular context.
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Methodology: Cells engineered to express human tau protein were treated with varying concentrations of this compound. The levels of phosphorylated tau were then measured using standard molecular biology techniques, such as Western blotting or ELISA, to determine the half-maximal inhibitory concentration (IC50).
MK-801-Induced Synaptic Plasticity Deficit Model
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Objective: To evaluate the efficacy of this compound in rescuing deficits in synaptic plasticity.
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Animal Model: Mice were used for this study.
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Induction of Deficit: The NMDA receptor antagonist MK-801 was administered to the mice to induce deficits in long-term potentiation (LTP), a cellular correlate of learning and memory.
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Treatment: this compound was administered subchronically (i.e., over an extended period). A key finding was that acute (single-dose) administration did not reverse the deficits.
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Outcome Measures:
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Electrophysiology: Long-term potentiation (LTP) was measured in hippocampal slices from the treated and control animals. Field excitatory postsynaptic potentials (fEPSPs) were recorded to assess the strength of synaptic transmission.
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Cognitive Testing: A cognitive test was performed to assess the impact of this compound on learning and memory. The specific behavioral test used is not detailed in the available literature.
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Signaling Pathways and Experimental Workflows
GSK-3 Signaling Pathway in Synaptic Plasticity
Glycogen Synthase Kinase-3 (GSK-3) is a critical downstream effector in multiple signaling pathways that regulate synaptic plasticity. Its activity is modulated by upstream signals, and in turn, it phosphorylates a wide range of substrates that influence neuronal function. Hyperactivity of GSK-3 is generally associated with a shift towards long-term depression (LTD) and a suppression of long-term potentiation (LTP).
References
Investigating the therapeutic potential of AZD1080 in Alzheimer's
An In-depth Technical Guide on the Therapeutic Potential of AZD1080 in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Glycogen synthase kinase-3β (GSK-3β) has been identified as a critical kinase in the pathogenesis of AD, as it plays a central role in tau phosphorylation and has been implicated in Aβ production and synaptic dysfunction.[1] This has positioned GSK-3β as a key therapeutic target. This compound is a potent, selective, orally active, and brain-permeable small molecule inhibitor of GSK-3.[2][3] Preclinical studies demonstrated its ability to reduce tau phosphorylation in vitro and in vivo, reverse cognitive deficits, and rescue synaptic plasticity deficits in rodent models.[4][5] Furthermore, a Phase I clinical trial in healthy volunteers confirmed peripheral target engagement. Despite these promising early-stage results, the clinical development of this compound was discontinued, reportedly due to toxicity concerns. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols employed in its evaluation.
The Role of GSK-3β in Alzheimer's Disease Pathogenesis
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that exists in two isoforms, GSK-3α and GSK-3β, with the latter being highly implicated in AD pathology. Over-activation of GSK-3β is linked to several hallmark features of the disease:
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Tau Hyperphosphorylation: GSK-3β is the primary kinase responsible for phosphorylating the tau protein at multiple sites. Hyperphosphorylated tau detaches from microtubules, leading to microtubule instability, impaired axonal transport, and the aggregation of tau into paired helical filaments, the main component of NFTs.
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Amyloid-β Production: Increased GSK-3β activity can influence the processing of the amyloid precursor protein (APP), favoring the production of the neurotoxic Aβ peptide.
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Synaptic Dysfunction: GSK-3β is a key regulator of synaptic plasticity. Its over-activity can impair long-term potentiation (LTP), a cellular correlate of learning and memory, thereby contributing to the cognitive decline observed in AD.
Given its central role in these pathological processes, inhibiting GSK-3β has emerged as a promising disease-modifying strategy for Alzheimer's disease.
Preclinical Profile of this compound
This compound was developed by AstraZeneca as a selective inhibitor of GSK-3, demonstrating favorable potency and brain permeability in preclinical models.
In Vitro Potency and Selectivity
This compound is a potent ATP-competitive inhibitor of both human GSK-3 isoforms. Its selectivity was established against a panel of other kinases, showing a significantly lower affinity for cyclin-dependent kinases (CDKs) and extracellular signal-regulated kinase 2 (Erk2). In a cellular context, this compound effectively inhibited the phosphorylation of tau in cells engineered to express human tau.
| Parameter | Value | Assay Type | Reference |
| GSK-3α (human) | Ki = 6.9 nM | Recombinant Enzyme Assay | |
| GSK-3β (human) | Ki = 31 nM | Recombinant Enzyme Assay | |
| Tau Phosphorylation | IC50 = 324 nM | Human Tau-Expressing Cells | |
| Selectivity vs. cdk5 | >14-fold | Recombinant Enzyme Assay | |
| Selectivity vs. cdk2 | >37-fold | Recombinant Enzyme Assay | |
| Selectivity vs. cdk1 | >64-fold | Recombinant Enzyme Assay |
In Vivo Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies in rats revealed good oral bioavailability and central nervous system (CNS) penetration. Following oral administration, this compound demonstrated dose-dependent target engagement in the brain.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 15 - 24% | Rat | |
| Half-life (t½) | 7.1 hours | Rat | |
| Brain/Plasma Ratio | 0.5 - 0.8 | Rat |
Pharmacodynamic studies confirmed that acute oral treatment with this compound led to a significant, dose-dependent reduction of the phosphorylated-to-total glycogen synthase (GS) ratio in the rat brain, a key downstream marker of GSK-3 activity.
Efficacy in Rodent Models of AD
The therapeutic potential of this compound was assessed in rodent models designed to mimic the synaptic and cognitive deficits of AD. Subchronic, but not acute, administration of this compound was shown to reverse cognitive deficits induced by the NMDA receptor antagonist MK-801 in mice. This treatment regimen also rescued deficits in long-term potentiation (LTP) in hippocampal slices, suggesting that longer-term inhibition of GSK-3 is required to restore synaptic plasticity.
| Model | Treatment | Key Finding | Reference |
| MK-801 Induced Cognitive Deficit (Mice) | Subchronic oral this compound (4 or 15 µmol/kg) | Significantly blocked memory deficit. | |
| MK-801 Induced Synaptic Deficit (Mice) | Subchronic oral this compound | Reversed deficits in hippocampal LTP. | |
| Tau Phosphorylation (Rats) | Acute oral this compound (1, 3, or 10 µmol/kg) | Dose-dependent inhibition of tau phosphorylation. |
Clinical Development and Discontinuation
Based on its strong preclinical profile, this compound advanced into a Phase I clinical trial.
Phase I Clinical Studies
A randomized, multiple ascending dose study was conducted in healthy volunteers. The trial successfully demonstrated peripheral target engagement, a crucial proof-of-mechanism endpoint. A prolonged suppression of glycogen synthase activity was observed in peripheral blood mononuclear cells, consistent with the preclinical data suggesting a durable pharmacodynamic effect.
Discontinuation of Development
Despite successfully demonstrating target engagement in humans, the development of this compound was halted. While the specific details from the sponsor are limited, literature suggests the discontinuation was due to the emergence of off-target toxicity, with some sources citing nephrotoxicity or effects on the cytoskeleton. This outcome highlights a significant challenge in targeting GSK-3, a kinase involved in numerous fundamental cellular processes, which can lead to a narrow therapeutic window.
Summary and Future Perspective
This compound represents a well-characterized, potent, and brain-penetrant GSK-3 inhibitor that showed significant promise in preclinical models of Alzheimer's disease. It successfully validated the hypothesis that inhibiting GSK-3 could reduce tau pathology and restore synaptic function. The confirmation of target engagement in a Phase I clinical trial was a critical milestone. However, its discontinuation underscores the significant safety and tolerability hurdles associated with inhibiting a ubiquitous and pleiotropic kinase like GSK-3.
The experience with this compound and other GSK-3 inhibitors suggests that future efforts in this area may require developing inhibitors with greater isoform selectivity (GSK-3β vs. GSK-3α), exploring non-ATP competitive or allosteric mechanisms to achieve more nuanced modulation, or identifying patient populations where the therapeutic window might be wider. The data generated for this compound remains a valuable resource for understanding the therapeutic potential and challenges of targeting GSK-3 in neurodegenerative diseases.
Appendix: Experimental Protocols
A.1. GSK-3 Kinase Inhibition Assay (Scintillation Proximity Assay)
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Objective: To determine the in vitro potency (Ki) of this compound against recombinant human GSK-3α and GSK-3β.
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Principle: A biotinylated peptide substrate is phosphorylated by GSK-3 in the presence of [γ-³³P]-ATP. The phosphorylated peptide is captured by streptavidin-coated SPA beads, bringing the radiolabel into proximity to the scintillant, generating a light signal.
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Methodology:
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Reactions are performed in 96-well plates. Each well contains assay buffer, recombinant human GSK-3α or GSK-3β, a pre-phosphorylated peptide substrate (e.g., GS-2), and [γ-³³P]-ATP.
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This compound is added in a 10-point concentration gradient (e.g., 0.1 nM to 10 µM) in duplicate.
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The reaction is initiated by the addition of the enzyme and incubated at room temperature for 60 minutes.
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The reaction is terminated by the addition of a stop buffer containing EDTA and streptavidin-coated SPA beads.
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Plates are sealed and incubated for 30 minutes to allow bead settling.
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Radioactivity is quantified using a microplate scintillation counter.
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Data are normalized to controls (DMSO for 0% inhibition, a broad-spectrum kinase inhibitor for 100% inhibition) and IC50 values are calculated using a four-parameter logistic fit. Ki values are derived from the IC50 using the Cheng-Prusoff equation.
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A.2. Cellular Tau Phosphorylation Assay
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Objective: To determine the functional potency (IC50) of this compound in inhibiting tau phosphorylation in a cellular context.
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Methodology:
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A stable cell line (e.g., SH-SY5Y neuroblastoma) overexpressing full-length human tau (hTau441) is used.
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Cells are plated in 96-well plates and allowed to adhere overnight.
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Cells are treated with a concentration gradient of this compound (e.g., 1 nM to 30 µM) for 2-4 hours.
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Following treatment, cells are lysed, and protein concentration is determined.
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Phosphorylated tau (at specific epitopes like pS396 or AT8) and total tau levels are quantified using a sandwich ELISA or Western Blot.
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The ratio of phosphorylated tau to total tau is calculated for each concentration.
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Data are normalized to vehicle-treated controls, and the IC50 value is determined by non-linear regression analysis.
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A.3. MK-801-Induced Cognitive Deficit Model
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Objective: To assess the ability of this compound to reverse cognitive impairment in mice.
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Animal Model: Male C57BL/6 mice.
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Methodology:
-
Treatment: Mice are treated subchronically with vehicle or this compound (e.g., 4 and 15 µmol/kg, p.o.) once daily for 3-5 days.
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Induction of Deficit: On the final day of treatment, 30 minutes after the last this compound dose, mice are administered the non-competitive NMDA receptor antagonist MK-801 (0.2 mg/kg, i.p.) to induce a cognitive deficit. Control groups receive saline.
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Behavioral Testing (Contextual Fear Conditioning):
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Training: 30 minutes after MK-801 injection, mice are placed in a conditioning chamber and receive a series of foot shocks (e.g., 2 shocks, 0.5 mA, 2 sec) paired with the context of the chamber.
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Testing: 24 hours later, mice are returned to the same chamber without any shocks. Freezing behavior (a measure of fear memory) is recorded for 5 minutes.
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Analysis: The percentage of time spent freezing is compared across treatment groups. A significant increase in freezing in the this compound + MK-801 group compared to the vehicle + MK-801 group indicates reversal of the cognitive deficit.
-
References
- 1. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD1080: A Deep Dive into its Effects on GSK-3 Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of AZD1080, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), on its key downstream targets. This document consolidates quantitative data, details experimental methodologies, and illustrates relevant biological pathways and workflows to support further research and development in this area.
Core Mechanism of Action
This compound is an orally active, brain-permeable small molecule that selectively inhibits both isoforms of GSK-3, GSK-3α and GSK-3β, by binding to the ATP pocket of the kinase.[1] This inhibition prevents the phosphorylation of a multitude of downstream substrates, thereby modulating various cellular signaling pathways. GSK-3 is a critical kinase implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's disease, making its inhibitors like this compound a subject of intense research.[2][3]
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory potency and effects of this compound on GSK-3 and its downstream targets.
| Target | Parameter | Value | Assay Type | Reference |
| Human GSK-3α | Ki | 6.9 nM | Cell-free kinase assay | [4] |
| Human GSK-3β | Ki | 31 nM | Cell-free kinase assay | [4] |
| Human GSK-3α | pKi (IC50) | 8.2 (6.9 nM) | Recombinant enzyme assay | |
| Human GSK-3β | pKi (IC50) | 7.5 (31 nM) | Recombinant enzyme assay | |
| Tau Phosphorylation | IC50 | 324 nM | Cell-based assay (3T3 fibroblasts expressing human tau) |
Table 1: In Vitro Inhibitory Activity of this compound
| Experimental Model | Treatment | Effect | Reference |
| C57BL/6 mice (in vivo) | Acute oral treatment (10 µmol/kg) | 49% maximal reduction of the phosphorylated to total glycogen synthase (GS) ratio at 2 hours post-dosing. | |
| Healthy human volunteers (Phase I) | Multiple ascending doses | Prolonged suppression of glycogen synthase activity in blood mononuclear cells. | |
| Rat brain (in vivo) | Oral administration | Inhibition of tau phosphorylation. |
Table 2: In Vivo and Clinical Effects of this compound on Downstream Targets
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: GSK-3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a typical GSK-3 kinase inhibition assay.
Detailed Experimental Protocols
In Vitro GSK-3 Kinase Inhibition Assay (Scintillation Proximity Assay)
This protocol is based on the methodology described for determining the Ki and IC50 values of this compound.
Materials:
-
Recombinant human GSK-3α and GSK-3β
-
Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)
-
Assay Buffer (e.g., 12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, 0.5 µg/µL BSA)
-
This compound (serially diluted)
-
[γ-33P]ATP and unlabeled ATP
-
50 mM Mg(Ac)2
-
Stop Solution (5 mM EDTA, 50 µM ATP, 0.1% Triton X-100, and streptavidin-coated SPA beads)
-
Clear-bottomed microtiter plates
-
Liquid scintillation counter
Procedure:
-
In a clear-bottomed microtiter plate, add the recombinant human GSK-3 enzyme, biotinylated peptide substrate, and assay buffer.
-
Add various concentrations of this compound to the wells in duplicate.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP in 50 mM Mg(Ac)2 to a final ATP concentration of 1 µM.
-
Incubate the reaction for 20 minutes at room temperature.
-
Terminate the reaction by adding the stop solution. The streptavidin-coated SPA beads will bind to the biotinylated substrate.
-
Incubate for an additional 6 hours to allow for bead settling.
-
Measure the radioactivity in each well using a liquid scintillation counter. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Tau Phosphorylation Assay
This protocol is based on the methodology used to assess the effect of this compound on tau phosphorylation in a cellular context.
Materials:
-
3T3 fibroblasts stably expressing 4-repeat human tau protein
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer
-
Antibodies:
-
Primary antibody against phosphorylated tau (e.g., AT8, PHF-1)
-
Primary antibody against total tau
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
-
Western blotting equipment and reagents
Procedure:
-
Culture the 3T3-tau cells to a suitable confluency in multi-well plates.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 0-8 hours).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phosphorylated tau.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent (e.g., chemiluminescence).
-
Strip the membrane and re-probe with an antibody against total tau to normalize the data.
-
Quantify the band intensities to determine the ratio of phosphorylated tau to total tau at different this compound concentrations.
Impact on Key Downstream Targets
Tau Protein
GSK-3 is a primary kinase responsible for the phosphorylation of the microtubule-associated protein tau. Hyperphosphorylation of tau leads to its dissociation from microtubules and the formation of neurofibrillary tangles, a pathological hallmark of Alzheimer's disease. This compound has been shown to inhibit tau phosphorylation in both cellular models expressing human tau and in the brains of rats following oral administration. This suggests its potential as a disease-modifying agent in tauopathies.
β-catenin
β-catenin is a crucial component of the Wnt signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by this compound is expected to lead to the stabilization and accumulation of β-catenin, which can then translocate to the nucleus and activate gene transcription. While the direct quantitative effect of this compound on β-catenin levels is not extensively detailed in the provided search results, its mechanism of action implies a stabilizing effect.
Glycogen Synthase
Glycogen synthase (GS) is the namesake substrate of GSK-3. Phosphorylation of GS by GSK-3 leads to its inactivation, thereby inhibiting glycogen synthesis. This compound treatment leads to a dose-dependent decrease in the ratio of phosphorylated (inactive) to total GS. This has been demonstrated in preclinical models and, importantly, in humans, where a prolonged suppression of GS activity was observed in peripheral blood mononuclear cells, serving as a key biomarker of target engagement.
Conclusion
This compound is a well-characterized GSK-3 inhibitor with demonstrated efficacy in modulating the phosphorylation state and activity of key downstream targets, including tau, β-catenin, and glycogen synthase. The data presented in this guide highlight its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases. The detailed protocols and pathway diagrams provide a valuable resource for researchers in this field. It is important to note that while preclinical and Phase I studies have shown promise, the clinical development of this compound for neurodegenerative diseases has been discontinued. Nevertheless, the study of this compound continues to provide valuable insights into the roles of GSK-3 in health and disease.
References
AZD1080: A Researcher's Guide to Investigating Glycogen Synthase Kinase-3 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, apoptosis, and neuronal function.[1][2] Its dysregulation has been implicated in the pathogenesis of numerous diseases, including Alzheimer's disease, bipolar disorder, and cancer.[3] AZD1080 is a potent and selective, orally active, and brain-permeable inhibitor of GSK-3, making it an invaluable research tool for elucidating the multifaceted functions of this critical enzyme. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its use in studying GSK-3 function, and visualizations of relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound is an ATP-competitive inhibitor of GSK-3, targeting both isoforms, GSK-3α and GSK-3β. By binding to the ATP-binding pocket of the kinase, this compound prevents the phosphorylation of downstream substrates. This inhibitory action allows researchers to probe the physiological and pathological roles of GSK-3 signaling in various in vitro and in vivo models.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Ki (nM) | pKi | IC50 (nM) |
| Human GSK-3α | 6.9 | 8.2 | - |
| Human GSK-3β | 31 | 7.5 | - |
| Tau Phosphorylation (in cells) | - | - | 324 |
Table 2: Selectivity of this compound Against Other Kinases
| Kinase | pKi | Fold Selectivity vs. GSK-3β |
| Cdk5 | 6.4 | >14-fold |
| Cdk2 | 5.9 | >14-fold |
| Cdk1 | 5.7 | >14-fold |
| Erk2 | <5.0 | >14-fold |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to investigate GSK-3 function.
In Vitro GSK-3 Kinase Activity Assay (Scintillation Proximity Assay)
This assay measures the direct inhibitory effect of this compound on GSK-3 activity.
Materials:
-
Recombinant human GSK-3 (equal mix of α and β isoforms)
-
Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)
-
[γ-33P]ATP
-
Unlabeled ATP
-
Assay Buffer (12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, 0.5 μg/25 μl BSA)
-
Stop Solution (5 mM EDTA, 50 μM ATP, 0.1% Triton X-100)
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads
-
Clear-bottomed microtiter plates
-
Liquid scintillation counter
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a clear-bottomed microtiter plate, add 6 milliunits of recombinant human GSK-3 and the biotinylated peptide substrate to a final concentration of 2 μM in the assay buffer.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP (0.04 μCi) and unlabeled ATP to a final concentration of 1 μM in 50 mM Mg(Ac)2. The final assay volume should be 25 μl.
-
Incubate for 20 minutes at room temperature.
-
Terminate the reaction by adding 25 μl of stop solution containing streptavidin-coated SPA beads (0.25 mg).
-
Incubate for at least 6 hours to allow the beads to settle.
-
Determine the radioactivity in a liquid scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell-Based Tau Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit GSK-3-mediated tau phosphorylation in a cellular context.
Materials:
-
Cell line expressing human tau (e.g., 3T3 fibroblasts stably expressing 4-repeat human tau)
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-tau specific antibody (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)
-
Total tau antibody
-
Loading control antibody (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate the tau-expressing cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-8 hours). Include a vehicle control.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-tau overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the total tau and loading control antibodies.
-
Quantify the band intensities and normalize the phospho-tau signal to total tau and the loading control.
In Vivo Model of Cognitive Deficit (MK-801-induced)
This protocol describes the use of this compound to investigate the role of GSK-3 in cognitive function using a mouse model of NMDA receptor hypofunction.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
MK-801 (Dizocilpine)
-
Vehicle for this compound (e.g., water with 0.5% ascorbic acid, 0.01% EDTA, pH 2.0)
-
Saline
-
Y-maze apparatus
Procedure:
-
Drug Administration:
-
Administer this compound (e.g., 4 or 15 μmol/kg) or vehicle by oral gavage.
-
Administration can be acute (single dose) or sub-chronic (e.g., twice daily for 3 days).
-
30 minutes after the final this compound/vehicle administration, administer MK-801 (e.g., 0.15 mg/kg, i.p.) or saline.
-
-
Y-Maze Test (Spontaneous Alternation):
-
The Y-maze test is used to assess spatial working memory.
-
20-30 minutes after the MK-801/saline injection, place the mouse in the center of the Y-maze.
-
Allow the mouse to freely explore the three arms of the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into all three arms without repetition.
-
Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
-
Data Analysis:
-
Compare the percentage of spontaneous alternation between the different treatment groups using appropriate statistical analysis (e.g., ANOVA).
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to GSK-3 and this compound.
Caption: GSK-3 signaling in Wnt pathway and Tau phosphorylation.
Caption: In Vitro Experimental Workflows for this compound.
Caption: In Vivo Experimental Workflow for this compound.
References
- 1. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GSK-3: Functional Insights from Cell Biology and Animal Models [frontiersin.org]
- 3. journals.biologists.com [journals.biologists.com]
The Potential of AZD1080 in Glioblastoma Multiforme Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Standard-of-care, comprising surgical resection followed by radiation and chemotherapy with temozolomide, offers limited efficacy, highlighting the urgent need for novel therapeutic strategies. One promising avenue of investigation is the inhibition of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in a multitude of cellular processes dysregulated in cancer. AZD1080, a potent and selective GSK-3 inhibitor, has emerged as a candidate for exploration in GBM. This technical guide provides an in-depth overview of the preclinical rationale and methodologies for investigating the potential of this compound in glioblastoma research.
Mechanism of Action: Targeting the GSK-3 Signaling Hub
GSK-3 is a constitutively active kinase that is inhibited by upstream signals, most notably through the PI3K/Akt pathway, which leads to the phosphorylation of GSK-3β at Ser9, rendering it inactive. In many cancers, including glioblastoma, the PI3K/Akt pathway is hyperactivated, leading to the suppression of GSK-3 activity. However, the role of GSK-3 in cancer is complex and context-dependent. In GBM, inhibiting the remaining GSK-3 activity has been shown to impact multiple oncogenic processes.
The inhibition of GSK-3 by compounds such as this compound can lead to:
-
Induction of Apoptosis: GSK-3 inhibition can promote programmed cell death in glioma cells through various mechanisms, including the destabilization of centrosomes, leading to mitotic catastrophe.[1][2] It can also affect the expression of pro- and anti-apoptotic proteins.
-
Inhibition of Invasion and Migration: GSK-3 is involved in the regulation of cell motility. Preclinical studies suggest that inhibiting GSK-3 can block glioblastoma cell migration.
-
Modulation of Stemness: GSK-3 inhibition has been shown to induce differentiation in glioma stem-like cells, potentially depleting the reservoir of tumor-initiating cells.
-
Sensitization to Standard Therapies: There is evidence to suggest that GSK-3 inhibition can enhance the efficacy of both radiation and temozolomide, the cornerstones of current GBM treatment.
Quantitative Data Summary
| Cell Line | Type | IC50 (µM) for AZD2858 | Citation |
| U87 | Established Glioblastoma Cell Line | ~1.0 - 2.0 | [2] |
| U251 | Established Glioblastoma Cell Line | ~2.0 - 4.0 | [2] |
| GBM1 | Patient-Derived Glioma Stem Cell | ~4.0 - 6.0 | [2] |
| GBM4 | Patient-Derived Glioma Stem Cell | ~6.0 - 7.0 | |
| Normal Human Astrocytes (NHA) | Normal Brain Cells (dividing) | ~2.9 | |
| Neural Progenitor Cells (NP1) | Normal Brain Cells (dividing) | ~2.5 |
Table 1: In Vitro Cytotoxicity of the GSK-3 Inhibitor AZD2858 in Glioblastoma and Normal Brain Cells.
| Animal Model | Treatment | Outcome | Citation |
| Orthotopic Glioblastoma Xenograft (U87 cells) | AZD2858 | Significant tumor growth delay compared to untreated controls. | |
| Orthotopic Glioblastoma Xenograft (U87 cells) | AZD2858 + Radiation | Enhanced cytotoxic effect and tumor growth delay compared to either treatment alone. |
Table 2: In Vivo Efficacy of the GSK-3 Inhibitor AZD2858 in a Glioblastoma Model.
Experimental Protocols
In Vitro Cell Viability and Cytotoxicity Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87, U251, patient-derived GSCs)
-
Normal human astrocytes (for selectivity assessment)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed glioblastoma cells and normal human astrocytes in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
3D Spheroid Invasion Assay
This protocol assesses the effect of this compound on the invasive properties of glioblastoma cells in a more physiologically relevant three-dimensional model.
Materials:
-
Glioblastoma cell lines
-
Ultra-low attachment 96-well round-bottom plates
-
Complete cell culture medium
-
Basement Membrane Extract (BME) or Matrigel®
-
This compound
-
Microscope with imaging capabilities
Procedure:
-
Spheroid Formation:
-
Trypsinize and resuspend glioblastoma cells in complete medium.
-
Seed 2,000-5,000 cells per well in an ultra-low attachment 96-well round-bottom plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate for 48-72 hours to allow for the formation of compact spheroids.
-
-
Embedding and Treatment:
-
Carefully transfer the spheroids to a new flat-bottom 96-well plate.
-
Prepare a solution of BME or Matrigel® on ice.
-
Gently embed each spheroid in a droplet of the BME/Matrigel® solution.
-
Allow the matrix to solidify at 37°C for 30-60 minutes.
-
Overlay the matrix with complete medium containing different concentrations of this compound or a vehicle control.
-
-
Invasion Analysis:
-
Image the spheroids at time 0 and at regular intervals (e.g., 24, 48, 72 hours) using a microscope.
-
Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells at each time point.
-
Calculate the fold change in invasion area relative to the initial spheroid size for each treatment condition.
-
Western Blot Analysis of GSK-3β Signaling
This protocol is for examining the effect of this compound on the phosphorylation status of GSK-3β and the levels of its downstream targets, such as β-catenin.
Materials:
-
Glioblastoma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Primary antibodies: anti-GSK-3β, anti-phospho-GSK-3β (Ser9), anti-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat glioblastoma cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Orthotopic Glioblastoma Xenograft Model
This protocol describes the in vivo evaluation of this compound's efficacy in a clinically relevant animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Glioblastoma cells (e.g., U87MG) or patient-derived xenograft cells
-
Stereotactic injection apparatus
-
This compound formulated for in vivo administration
-
Bioluminescence or MRI imaging system for tumor monitoring
Procedure:
-
Tumor Implantation:
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Inject a suspension of glioblastoma cells into the desired brain region (e.g., striatum or cortex).
-
Allow the tumors to establish, which can be monitored by bioluminescence or MRI imaging.
-
-
Treatment:
-
Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, temozolomide alone, radiation alone, this compound + temozolomide, this compound + radiation).
-
Administer this compound via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Administer temozolomide and/or radiation according to established protocols.
-
-
Efficacy Evaluation:
-
Monitor tumor growth regularly using imaging.
-
Record animal body weight and clinical signs to assess toxicity.
-
The primary endpoint is typically overall survival.
-
At the end of the study, tumors can be harvested for histological and molecular analysis.
-
Visualizations
Signaling Pathways
Caption: Simplified GSK-3β signaling pathway in glioblastoma and the inhibitory effect of this compound.
Experimental Workflows
References
Preclinical Profile of AZD1283: A P2Y12 Receptor Antagonist
Note: Initial searches for "AZD1080" did not yield any publicly available clinical trial findings. The information presented herein pertains to AZD1283, a structurally related P2Y12 receptor antagonist. It is important to note that the clinical development of AZD1283 was reportedly discontinued due to concerns regarding the metabolic stability of its ester group. Therefore, this document summarizes the available preclinical data.
This technical guide provides a comprehensive overview of the preclinical findings for AZD1283, a potent and selective antagonist of the P2Y12 receptor. The data is intended for researchers, scientists, and drug development professionals interested in the pharmacology and preclinical characteristics of this compound.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of AZD1283.
Table 1: In Vitro Pharmacology and Physicochemical Properties
| Parameter | Value | Species/System |
| P2Y12 Receptor Binding IC50 | 11 nM | Human |
| GTPγS Binding IC50 | 25 nM | Human |
| Antiplatelet Aggregation IC50 | 3.6 µM | Not specified |
| CYP2C9 Inhibition IC50 | 6.62 µM | Human |
| CYP2C19 Inhibition IC50 | 0.399 µM | Human |
| CYP3A4 (Midazolam substrate) Inhibition IC50 | 4.28 µM | Human |
| CYP3A4 (Testosterone substrate) Inhibition IC50 | 3.64 µM | Human |
Table 2: In Vitro Metabolic Stability
| Species | System | Half-life (t½) |
| Rat | Liver Microsomes | 6.08 min |
| Dog | Liver Microsomes | 201 min |
| Human | Liver Microsomes | 65.0 min |
| Mouse | Liver Microsomes | 37 min |
Table 3: In Vivo Pharmacokinetics in Rat
| Parameter | Value |
| Cmax | 25.9 ± 11 ng/mL |
| Tmax | 0.25 h |
| T½ | 1.68 ± 0.37 h |
Table 4: Antithrombotic Potency
| Parameter | Value |
| Antithrombotic EC50 | 3 µg/(kg×min) |
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
1. P2Y12 Receptor Binding Assay: The inhibitory effect of AZD1283 on the P2Y12 receptor was determined using a competitive radioligand binding assay. The assay utilized [³³P]2-MeSADP as the radioligand competitor. The concentration of AZD1283 required to displace 50% of the radioligand was determined to calculate the IC50 value.
2. GTPγS Binding Assay: The functional antagonism of the P2Y12 receptor was assessed via a GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptor upon agonist stimulation. The ability of AZD1283 to inhibit agonist-induced [³⁵S]GTPγS binding was quantified to determine its functional IC50.
3. In Vitro Metabolic Stability in Liver Microsomes: The metabolic stability of AZD1283 was evaluated by incubating the compound with liver microsomes from different species (rat, dog, human, mouse). The disappearance of the parent compound over time was monitored by analytical techniques such as HPLC, and the half-life (t½) was calculated.
4. In Vivo Pharmacokinetic Study in Rats: Following administration of AZD1283 to rats, blood samples were collected at various time points. The plasma concentrations of AZD1283 were determined using a validated analytical method. Pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (T½) were then calculated.
5. Radiosynthesis of [¹¹C]AZD1283: [¹¹C]AZD1283 was synthesized for use in PET imaging studies. The radiosynthesis involved a palladium-catalyzed cross-coupling reaction of a brominated precursor molecule with [¹¹C]HCN. The final product was purified and formulated for in vivo administration.[1]
6. In Vivo PET Imaging Studies: Dynamic PET imaging was performed in mice and a rhesus macaque following intravenous injection of [¹¹C]AZD1283. The distribution and kinetics of the radiotracer in various organs, including the brain and liver, were monitored over time.
Signaling Pathway and Experimental Workflow Visualizations
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in platelet activation and aggregation. Its activation by adenosine diphosphate (ADP) initiates a signaling cascade that ultimately leads to thrombus formation. AZD1283 acts as an antagonist at this receptor, blocking the downstream signaling events.
Caption: P2Y12 receptor signaling and antagonism by AZD1283.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of AZD1283 involved a series of in vitro and in vivo experiments to characterize its pharmacological and pharmacokinetic properties.
Caption: Preclinical evaluation workflow for AZD1283.
References
Methodological & Application
Application Notes and Protocols: AZD1080 for in vitro Tau Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1080 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with Ki values of 6.9 nM and 31 nM for human GSK3α and GSK3β, respectively[1]. GSK-3β is a key kinase implicated in the hyperphosphorylation of the microtubule-associated protein tau, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease[2]. By inhibiting GSK-3β, this compound reduces tau phosphorylation, making it a promising therapeutic candidate. In cellular assays using cells expressing human tau, this compound has been shown to inhibit tau phosphorylation with an IC50 of 324 nM[1].
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in reducing tau phosphorylation. The described methods include a high-throughput screening-compatible Homogeneous Time Resolved Fluorescence (HTRF) assay and a confirmatory Western blot analysis.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species | Assay Conditions | Reference |
| Ki (GSK3α) | 6.9 nM | Human | Kinase Assay | [1] |
| Ki (GSK3β) | 31 nM | Human | Kinase Assay | [1] |
| IC50 (Tau Phosphorylation) | 324 nM | Human | Cellular Assay (cells expressing human tau) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of GSK-3β-mediated tau phosphorylation and the general experimental workflow for its in vitro assessment.
Caption: GSK-3β signaling pathway and inhibition by this compound.
Caption: General experimental workflow for in vitro tau phosphorylation assay.
Experimental Protocols
Protocol 1: HTRF Assay for Tau Phosphorylation (pTau-Ser422)
This protocol describes a high-throughput, plate-based immunoassay for the quantitative measurement of tau phosphorylated at serine 422.
Materials:
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Plate: 96-well, white, clear-bottom tissue culture plates.
-
Compound: this compound (prepare a 10 mM stock in DMSO).
-
Reagents:
-
HTRF Phospho-Tau (Ser422) and Total Tau detection kits (containing donor and acceptor-labeled antibodies).
-
Lysis buffer provided with the HTRF kit.
-
-
Instrumentation: HTRF-compatible plate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count SH-SY5Y cells.
-
Seed 100,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the compound dilutions to the respective wells.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Cell Lysis:
-
Remove the medium containing the compound.
-
Add 50 µL of 1X supplemented lysis buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
HTRF Detection:
-
Transfer 16 µL of lysate from each well to a 384-well low volume white microplate.
-
Prepare the HTRF phospho-Tau (Ser422) and total Tau detection reagents according to the manufacturer's instructions.
-
Add 4 µL of the detection reagents to the corresponding wells.
-
Incubate overnight at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the 665 nm to 620 nm signals.
-
Normalize the phospho-tau signal to the total tau signal for each well.
-
Plot the normalized phospho-tau signal against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Western Blot for Confirmation of Tau Phosphorylation Inhibition
This protocol provides a method to visually confirm the reduction in tau phosphorylation at specific epitopes.
Materials:
-
Cell Line and Culture Conditions: As described in Protocol 1.
-
Compound: this compound.
-
Reagents:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
Primary antibodies:
-
Anti-phospho-Tau (e.g., AT8 for pSer202/pThr205).
-
Anti-total-Tau.
-
Anti-β-actin (loading control).
-
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
-
-
Equipment: SDS-PAGE and Western blot apparatus, imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatants and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare the samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-Tau) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for total tau and loading, the membrane can be stripped and re-probed with anti-total-Tau and anti-β-actin antibodies.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-tau band intensity to the total tau band intensity, and subsequently to the β-actin band intensity.
-
Compare the normalized phospho-tau levels across the different treatment conditions.
-
References
Application Notes and Protocols for AZD1080 in Cultured Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1080 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with Ki values of 6.9 nM for GSK-3α and 31 nM for GSK-3β.[1] As a critical kinase in numerous cellular processes, including the hyperphosphorylation of the microtubule-associated protein tau, GSK-3 is a significant therapeutic target in neurodegenerative diseases such as Alzheimer's disease.[2] These application notes provide detailed protocols for utilizing this compound in cultured primary neurons to investigate its effects on tau phosphorylation, neuronal viability, and synaptic plasticity.
Data Presentation
The following tables summarize the quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Cell Type/System |
| GSK-3α (human) | Ki | 6.9 nM | Cell-free assay |
| GSK-3β (human) | Ki | 31 nM | Cell-free assay |
| Tau Phosphorylation | IC50 | 324 nM | Cells expressing human tau |
Table 2: In Vivo Effects of this compound on Tau Phosphorylation in Rat Hippocampus
| Dose (oral gavage) | Time Post-Dose | Maximal Inhibition of Tau Phosphorylation (p-Thr231) |
| 3 µmol/kg | 6 hours | 38 ± 2% |
| 10 µmol/kg | 6 hours | 48 ± 2% |
Signaling Pathways
This compound, as a GSK-3 inhibitor, modulates downstream signaling pathways implicated in neurodegeneration and synaptic function.
This compound inhibits GSK-3β, a key kinase in tau phosphorylation and synaptic regulation.
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rodents.
Materials:
-
E18 rodent embryos
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain)
-
Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine coated culture plates/coverslips
Procedure:
-
Dissect cortices from E18 rodent embryos in ice-cold dissection medium.
-
Mince the tissue and incubate in digestion solution according to the manufacturer's instructions.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Determine cell density and viability using a hemocytometer and trypan blue.
-
Plate neurons at the desired density on poly-D-lysine coated surfaces.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed plating medium.
-
Continue to maintain the cultures by replacing half of the medium every 3-4 days.
Workflow for preparing primary neuronal cultures.
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
Cultured primary neurons (e.g., DIV 7-10)
-
This compound stock solution (e.g., in DMSO)
-
Pre-warmed culture medium
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in pre-warmed culture medium to the desired final concentrations.
-
Carefully remove half of the existing medium from the cultured neurons.
-
Add the medium containing the appropriate concentration of this compound to the wells.
-
For vehicle controls, add medium containing the same final concentration of DMSO.
-
Incubate the neurons for the desired duration (e.g., 24-48 hours) before proceeding with downstream analysis.
Protocol 3: Western Blot Analysis of Tau Phosphorylation
Materials:
-
Treated primary neurons
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-tau [specific epitopes like pS396, pS202/T205], anti-total-tau, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated neurons in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated tau to total tau and a loading control like β-actin.
Workflow for Western Blot analysis of tau phosphorylation.
Protocol 4: Neuronal Viability Assay (MTT Assay)
Materials:
-
Treated primary neurons in a 96-well plate
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Following treatment with this compound and/or a neurotoxic insult (e.g., glutamate, Aβ oligomers), add MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 5: Assessment of Synaptic Plasticity by Immunocytochemistry
Materials:
-
Treated primary neurons on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-PSD-95, anti-synaptophysin)
-
Fluorophore-conjugated secondary antibodies
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Fix the treated neurons with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with primary antibodies against pre- and post-synaptic markers (e.g., synaptophysin and PSD-95, respectively) overnight at 4°C.
-
Wash and incubate with fluorophore-conjugated secondary antibodies.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Acquire images using a fluorescence microscope.
-
Analyze the number and colocalization of synaptic puncta using appropriate image analysis software.
These protocols provide a framework for investigating the effects of this compound in cultured primary neurons. Researchers should optimize concentrations and incubation times for their specific experimental conditions.
References
Application Notes and Protocols for AZD1080 in Mouse Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of AZD1080, a potent and selective Glycogen Synthase Kinase 3 (GSK-3) inhibitor, in various mouse models of neurodegeneration. The protocols detailed below are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in preclinical studies.
Introduction
This compound is an orally active and brain-permeable small molecule that selectively inhibits GSK-3α and GSK-3β.[1] GSK-3 is a key kinase implicated in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease and other tauopathies.[2][3] Inhibition of GSK-3 by this compound has been shown to reduce tau phosphorylation, rescue synaptic plasticity deficits, and reverse cognitive impairments in rodent models.[2][3] This document outlines the established dosages, administration routes, and experimental protocols for utilizing this compound in mouse models of neurodegeneration, including models of cognitive dysfunction and Parkinson's disease.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the administration of this compound in mouse models as reported in the literature.
Table 1: this compound Dosage and Administration in a Mouse Model of Cognitive Deficit
| Parameter | Details | Reference |
| Mouse Model | MK-801-induced cognitive deficit | |
| Strain | C57BL/6 | |
| Dosage | 4.0 or 15 µmol/kg | |
| Administration Route | Oral gavage | |
| Vehicle | Water with 0.5% ascorbic acid, 0.01% EDTA, pH 2.0 | |
| Frequency | Subchronic: Twice daily for 3 days | |
| Key Outcome | Reversal of MK-801-induced memory deficit |
Table 2: this compound Dosage and Administration in a Mouse Model of Parkinson's Disease
| Parameter | Details | Reference |
| Mouse Model | MPTP-induced Parkinson's Disease | |
| Strain | C57BL/6 | |
| Dosage | Not explicitly stated, but effective in the model | |
| Administration Route | Intraperitoneal injection (inferred from MPTP model protocols) | |
| Vehicle | Not explicitly stated | |
| Frequency | Not explicitly stated | |
| Key Outcome | Suppression of p-Tau and p-GSK3β expression and improved motor function |
Signaling Pathway
Caption: this compound inhibits GSK-3β, reducing tau hyperphosphorylation and promoting synaptic plasticity.
Experimental Workflows
Caption: Workflow for evaluating this compound in an MK-801-induced cognitive deficit mouse model.
Caption: Workflow for evaluating this compound in an MPTP-induced Parkinson's disease mouse model.
Experimental Protocols
Protocol 1: Evaluation of this compound in an MK-801-Induced Cognitive Deficit Model
1. Animals:
-
Male C57BL/6 mice, 8-12 weeks of age.
-
House 3-5 mice per cage with ad libitum access to food and water.
2. This compound Preparation and Administration:
-
Prepare the vehicle by dissolving 0.5% ascorbic acid and 0.01% EDTA in water and adjusting the pH to 2.0.
-
Suspend this compound in the vehicle to the desired concentrations (4.0 or 15 µmol/kg).
-
Administer this compound or vehicle via oral gavage at a volume of 10 mL/kg.
-
For subchronic studies, administer the treatment twice daily for 3 consecutive days.
3. MK-801 Administration:
-
To induce cognitive deficits, administer (+)-MK-801 hydrogen maleate subcutaneously at a dose of 0.1-0.15 mg/kg.
-
Administer MK-801 or saline vehicle 30 minutes before the training trial of the behavioral test.
4. Contextual Fear Conditioning:
-
Training: Place the mouse in the conditioning chamber. After a 2-minute habituation period, deliver a series of tone-footshock pairings (e.g., 9 pairings).
-
Testing: 24 hours after training, return the mouse to the same context and measure freezing behavior in the absence of the tone and shock.
-
The final administration of this compound should be timed 1.5, 3, or 5 hours before the training trial.
5. Long-Term Potentiation (LTP) Measurement:
-
Following the final dose of this compound and behavioral testing, prepare acute hippocampal slices from the mice.
-
Record field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus.
-
Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).
-
Compare the potentiation of fEPSP slopes between treatment groups.
6. Western Blot for Phospho-Tau:
-
Homogenize the tissue in appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against phosphorylated tau (e.g., AT8, PHF-1) and total tau.
-
Use an appropriate secondary antibody and visualize the bands. Quantify the ratio of phosphorylated to total tau.
Protocol 2: Evaluation of this compound in an MPTP-Induced Parkinson's Disease Model
1. Animals:
-
Male C57BL/6 mice are commonly used for the MPTP model.
2. MPTP Administration:
-
There are various MPTP administration protocols. A common sub-acute protocol involves four intraperitoneal injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.
-
All procedures involving MPTP must be performed with strict adherence to safety protocols due to its neurotoxicity.
3. This compound Administration:
-
The specific dosage and administration schedule for this compound in the published MPTP study are not detailed. However, based on its oral bioavailability, administration via oral gavage as described in Protocol 1 would be a suitable starting point.
-
Treatment with this compound can be initiated prior to, during, or after MPTP administration to investigate its protective or restorative effects.
4. Assessment of Motor Function:
-
Evaluate motor coordination and balance using tests such as the rotarod test or the pole test.
-
Measure locomotor activity in an open field test.
5. Biochemical Analysis:
-
At the end of the study, collect brain tissue, particularly the substantia nigra and striatum.
-
Perform immunoblotting to assess the levels of phosphorylated tau, total tau, phosphorylated GSK-3β, and total GSK-3β.
-
Conduct immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
Conclusion
This compound has demonstrated significant therapeutic potential in preclinical mouse models of neurodegeneration. The protocols provided here offer a framework for researchers to further investigate the efficacy of this GSK-3 inhibitor. Careful consideration of the specific mouse model, dosage, and timing of administration is crucial for obtaining robust and reproducible results. These application notes should serve as a valuable resource for the design and execution of future studies aimed at evaluating this compound as a potential treatment for neurodegenerative diseases.
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
AZD1080 for In Vivo Research: A Guide to Preparation and Administration
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of AZD1080, a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK3), for in vivo experimental studies. The following sections offer comprehensive guidance on formulation, administration, and critical safety considerations to ensure accurate and reproducible results in preclinical research.
Introduction to this compound
This compound is a brain-permeable small molecule that selectively inhibits GSK3α and GSK3β isoforms. It has been utilized in preclinical models to investigate the role of GSK3 in various physiological and pathological processes, including neurodegenerative diseases.[1][2] Due to its potent and selective nature, careful preparation and handling are paramount for successful in vivo studies.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the key properties of this compound is presented in the table below to aid in experimental design.
| Property | Value | Reference |
| Molecular Weight | 334.37 g/mol | [3] |
| Solubility in DMSO | ≥ 21.35 mg/mL (63.85 mM) | [4] |
| Oral Bioavailability (Rats) | 15-24% | [3] |
| Half-life (Rats) | 7.1 hours | |
| Brain/Plasma Exposure Ratio | 0.5 - 0.8 at peak concentrations |
Recommended Formulations for In Vivo Administration
The selection of an appropriate vehicle is critical for ensuring the solubility and stability of this compound for oral administration. Based on available literature, two primary formulation protocols are recommended.
It is strongly advised to prepare these formulations fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
| Formulation | Vehicle Composition (v/v) | Achievable Concentration | Reference |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.48 mM) | |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.48 mM) | |
| Protocol 3 | Water with 0.5% ascorbic acid, 0.01% EDTA, pH 2.0 | Used for 4.0 or 15 µmol/kg dosing |
Experimental Protocols
Preparation of this compound Formulation (Protocol 1)
This protocol details the step-by-step procedure for preparing a 1 mg/mL solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Pipettes and tips
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound powder. For a 1 mg/mL final concentration in 10 mL of vehicle, weigh 10 mg of this compound.
-
Initial Dissolution in DMSO: Add the appropriate volume of DMSO to the this compound powder. For a 10 mL final volume, this would be 1 mL. Vortex thoroughly until the powder is completely dissolved.
-
Addition of PEG300: Add the required volume of PEG300 (4 mL for a 10 mL final volume). Vortex the solution until it is homogeneous.
-
Addition of Tween-80: Add the required volume of Tween-80 (0.5 mL for a 10 mL final volume). Vortex thoroughly.
-
Final Dilution with Saline: Add the final volume of sterile saline (4.5 mL for a 10 mL final volume). Vortex the solution until it is clear and uniform.
-
Quality Control: Visually inspect the solution for any precipitation. If necessary, use a sonicator or a warm water bath (37°C) to aid dissolution.
-
Storage and Use: Use the prepared formulation immediately. Do not store for later use.
In Vivo Administration
Route of Administration: Oral gavage is the most commonly reported route for this compound in rodent studies.
Dosage: Dosages reported in the literature for mice and rats range from 1 to 15 µmol/kg. The appropriate dose will depend on the specific experimental aims and animal model.
Volume: The administration volume should be calculated based on the animal's body weight. A common dosing volume for oral gavage in mice is 10 mL/kg and in rats is 5 mL/kg.
Safety and Handling
Preclinical Toxicity: It is important to note that the clinical development of this compound was discontinued due to safety concerns. Preclinical studies indicated potential for nephrotoxicity and severe histopathological changes in the gallbladder with chronic dosing.
Recommendations for Researchers:
-
Solvent Caution: When using DMSO, be aware that it can be toxic to animals at high concentrations. For normal mice, the concentration of DMSO should generally be kept below 10%.
-
Monitoring: Animals should be closely monitored for any signs of adverse effects, particularly those related to renal and hepatobiliary function, especially in long-term studies.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, lab coat, and safety glasses, should be worn when handling this compound powder and solutions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the experimental workflow for its preparation.
References
- 1. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans | AlzPED [alzped.nia.nih.gov]
- 2. nc3rs.org.uk [nc3rs.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing AZD1080 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1080 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with Ki values of 6.9 nM for GSK-3α and 31 nM for GSK-3β. GSK-3 is a crucial kinase involved in a myriad of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in the pathogenesis of various diseases, most notably Alzheimer's disease, due to its role in the hyperphosphorylation of tau protein. Emerging evidence also points to the involvement of GSK-3 in cancer progression, making it a promising therapeutic target.
These application notes provide a comprehensive guide for researchers on the selection of appropriate cell lines and detailed protocols for evaluating the efficacy of this compound in both neurodegenerative disease and cancer models.
Recommended Cell Lines for Testing this compound Efficacy
The choice of cell line is critical for obtaining relevant and translatable data. Below is a summary of recommended cell lines for testing the efficacy of this compound, categorized by therapeutic area.
| Therapeutic Area | Cell Line | Key Characteristics | Recommended Starting Concentration of this compound |
| Neurodegenerative Disease | 3T3 fibroblasts expressing human tau | Engineered to express human tau protein, allowing for direct measurement of tau phosphorylation.[1] | 100 nM - 1 µM |
| SH-SY5Y (Neuroblastoma) | Human-derived cell line commonly used as a model for neuronal function and neurodegenerative diseases. | 1 µM - 10 µM | |
| Osteosarcoma | U2OS | Human osteosarcoma cell line. | 1 µM - 10 µM |
| 143B | Human osteosarcoma cell line. | 1 µM - 10 µM | |
| Ovarian Cancer | A2780 | Human ovarian carcinoma cell line. | 1 µM - 4 µM[2] |
| OVCAR3 | Human ovarian adenocarcinoma cell line. | 1 µM - 4 µM[2] | |
| Glioblastoma | U87 MG | Human glioblastoma astrocytoma cell line. | 1 µM - 10 µM |
| T98G | Human glioblastoma multiforme cell line, known for its resistance to certain chemotherapies. | 1 µM - 10 µM |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against its primary targets and its effective concentrations in cellular assays.
| Parameter | Value | Assay Type | Source |
| Ki (GSK-3α) | 6.9 nM | Cell-free kinase assay | |
| Ki (GSK-3β) | 31 nM | Cell-free kinase assay | |
| IC50 (Tau Phosphorylation) | 324 nM | Cellular assay (3T3-tau) | [1] |
| Effective Concentration (Ovarian Cancer Cell Proliferation Inhibition) | ≥ 1.0 µM | MTT Assay (A2780, OVCAR3) | [2] |
| Effective Concentration (Osteosarcoma Stemness Inhibition) | 10 µM | Sphere Formation Assay (U2OS, 143B) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in assessing the efficacy of this compound.
Cell Viability Assessment: MTT Assay
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Recommended cancer cell lines (e.g., U2OS, A2780, U87)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS. Centrifuge at 300 x g for 5 minutes after each wash and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Phosphorylation Analysis: Western Blotting
This protocol is for assessing the phosphorylation status of GSK-3β (at Ser9) and its downstream targets like tau or β-catenin.
Materials:
-
Cells treated with this compound and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-GSK-3β (Ser9), anti-GSK-3β, anti-p-Tau, anti-Tau, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control (e.g., β-actin) to ensure equal protein loading.
Visualizations
Signaling Pathway Diagram
References
Application Notes and Protocols for Western Blot Analysis of p-tau after AZD1080 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1080 is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the hyperphosphorylation of the microtubule-associated protein tau.[1][2] In neurodegenerative diseases such as Alzheimer's, the abnormal phosphorylation of tau leads to the formation of neurofibrillary tangles, a hallmark of the pathology.[1] this compound has been shown to inhibit tau phosphorylation in both cellular and in vivo models, making it a valuable tool for research into tauopathies and a potential therapeutic agent.[1][2] Western blotting is a fundamental technique to qualitatively and quantitatively assess the levels of phosphorylated tau (p-tau) following treatment with compounds like this compound. This document provides detailed protocols for the analysis of p-tau by Western blot after treating cells with this compound.
Signaling Pathway of GSK-3β and Tau Phosphorylation
GSK-3β is a constitutively active kinase that phosphorylates tau at multiple serine and threonine residues. Inhibition of GSK-3β by this compound is expected to decrease the levels of phosphorylated tau.
Caption: Signaling pathway of this compound in inhibiting tau phosphorylation.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on tau phosphorylation as determined by various studies. This data is crucial for designing experiments and interpreting results.
| Parameter | Value | Cell/System Type | Reference |
| IC50 for p-tau inhibition | 324 nM | 3T3 fibroblasts expressing human tau | |
| Maximal inhibitory effect on phosphorylated glycogen synthase (in vivo) | 49% reduction | Rat | |
| Effect on p-tau (Ser396) | Dose-dependent decrease | Not specified |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of p-tau in a cell culture model treated with this compound.
Materials and Reagents
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or other suitable cell line overexpressing human tau.
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
This compound: Prepare a stock solution in DMSO.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™).
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)
-
Running Buffer: (e.g., MOPS or MES SDS Running Buffer)
-
Transfer Buffer: (e.g., NuPAGE™ Transfer Buffer)
-
PVDF Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-tau (e.g., Ser202, Thr205, Ser396)
-
Mouse anti-total tau
-
Mouse or Rabbit anti-β-actin (as a loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System: (e.g., Chemidoc)
Experimental Workflow
Caption: Western blot workflow for p-tau analysis after this compound treatment.
Step-by-Step Protocol
1. Cell Culture and Treatment:
-
Seed the chosen cell line in appropriate culture dishes and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare serial dilutions of this compound in culture media from the DMSO stock. A final DMSO concentration of <0.1% is recommended to avoid solvent effects. Include a vehicle control (DMSO only).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 100 nM, 324 nM, 1 µM) for a predetermined time (e.g., 24 hours).
2. Sample Preparation:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X and boil at 95°C for 5 minutes.
3. Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-tau (e.g., anti-p-tau Ser396) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
After imaging, the membrane can be stripped and re-probed for total tau and a loading control like β-actin.
4. Data Analysis:
-
Use image analysis software to perform densitometry on the bands corresponding to p-tau, total tau, and the loading control.
-
Normalize the p-tau band intensity to the total tau band intensity for each sample.
-
Further normalize this ratio to the loading control (β-actin) to correct for any loading inaccuracies.
-
Plot the normalized p-tau levels against the concentration of this compound to visualize the dose-dependent effect.
Troubleshooting
-
No or weak signal: Increase the amount of protein loaded, increase primary antibody concentration, or extend incubation times.
-
High background: Increase the number and duration of washes, use a fresh blocking buffer, or decrease the antibody concentrations.
-
Multiple non-specific bands: Optimize antibody dilution, use a more specific antibody, or ensure the lysis buffer contains sufficient inhibitors.
By following these detailed application notes and protocols, researchers can effectively utilize Western blotting to investigate the impact of this compound on tau phosphorylation, contributing to a better understanding of its therapeutic potential in tau-related neurodegenerative diseases.
References
- 1. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans | AlzPED [alzped.nia.nih.gov]
- 2. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD1080 Application in Long-Term Potentiation (LTP) Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1080 is a potent and selective, orally active, and brain-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] GSK-3 is a critical serine/threonine kinase implicated in various cellular processes, including the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.[1] Notably, GSK-3β plays a significant role in synaptic plasticity, where its inhibition is generally found to facilitate Long-Term Potentiation (LTP), a cellular correlate of learning and memory, and to block Long-Term Depression (LTD).[3] Preclinical studies have demonstrated that subchronic administration of this compound can rescue deficits in hippocampal LTP induced by the NMDA receptor antagonist MK-801, suggesting its therapeutic potential in conditions associated with synaptic dysfunction.[3]
These application notes provide an overview of the use of this compound in LTP experiments, including its mechanism of action, relevant experimental protocols, and a summary of key findings.
Mechanism of Action in Long-Term Potentiation
GSK-3β is a key downstream effector in signaling pathways that regulate synaptic plasticity. Its overactivity can be detrimental to LTP induction and maintenance. This compound, by inhibiting GSK-3, is thought to promote LTP through several potential mechanisms:
-
Modulation of Tau Phosphorylation: GSK-3 is the primary kinase responsible for the hyperphosphorylation of the microtubule-associated protein tau, a hallmark of Alzheimer's disease. This compound has been shown to inhibit tau phosphorylation. Pathological tau can impair synaptic function, and by reducing its phosphorylation, this compound may help restore synaptic health.
-
Regulation of Substrate Phosphorylation: GSK-3 has numerous substrates involved in synaptic signaling. Its inhibition can lead to downstream changes in protein expression and function that are more conducive to synaptic strengthening.
-
Reversal of Synaptic Deficits: Studies have shown that while acute administration of this compound does not reverse LTP deficits, subchronic treatment is effective. This suggests that the beneficial effects of this compound on synaptic plasticity are not immediate but rather involve longer-term modifications of proteins downstream of GSK-3β signaling.
Data Presentation
The following table summarizes the inhibitory activity of this compound against GSK-3 isoforms. Note: Specific quantitative data on the magnitude of LTP rescue (e.g., percentage of fEPSP slope increase) from the key study by Georgievska et al. (2013) were not available in the public domain during the literature search.
| Target | Ki (nM) |
| GSK-3α (human, recombinant) | 6.9 |
| GSK-3β (human, recombinant) | 31 |
Signaling Pathway
Experimental Protocols
The following are generalized protocols for inducing and recording LTP in rodent hippocampal slices, with specific considerations for the application of this compound to reverse an MK-801-induced deficit. These protocols are based on standard methodologies in the field; the precise parameters from the key study on this compound by Georgievska et al. (2013) are not publicly available.
Protocol 1: Subchronic In Vivo Treatment and Ex Vivo Slice Preparation
This protocol is designed to assess the ability of this compound to reverse an experimentally induced LTP deficit.
1. Animal Model and Treatment Groups:
- Animals: Adult male C57BL/6 mice or Sprague-Dawley rats.
- Groups:
- Vehicle + Vehicle
- Vehicle + MK-801
- This compound + MK-801
- This compound + Vehicle
2. Subchronic this compound Administration:
- Compound: this compound, formulated for oral gavage (e.g., in 0.5% HPMC, 0.1% Tween 80).
- Dosage: Based on the literature, a range of 4 to 15 µmol/kg could be explored.
- Duration: Administer daily for a period of 3 or more consecutive days.
3. Induction of LTP Deficit with MK-801:
- Compound: MK-801 (dizocilpine maleate), dissolved in saline.
- Dosage and Timing: Administer a single intraperitoneal (i.p.) injection of MK-801 (e.g., 0.1-0.2 mg/kg) 30-60 minutes before the final this compound dose on the last day of treatment.
4. Hippocampal Slice Preparation:
- Approximately 1-2 hours after the final treatment, anesthetize the animals and rapidly dissect the brain.
- Prepare 350-400 µm thick transverse hippocampal slices in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
- Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording of LTP
1. Slice Perfusion and Recording Setup:
- Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
- Place a stimulating electrode in the Schaffer collateral pathway (for CA1 LTP) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
2. Baseline Recording:
- Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs at an intensity that produces 30-40% of the maximal response.
- Record a stable baseline for at least 20-30 minutes.
3. LTP Induction:
- Induce LTP using a standard high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A common TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.
4. Post-Induction Recording:
- Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction.
- The magnitude of LTP is quantified as the percentage increase in the fEPSP slope relative to the pre-induction baseline.
Experimental Workflow
Conclusion
This compound is a valuable research tool for investigating the role of GSK-3 in synaptic plasticity and its potential as a therapeutic target for neurodegenerative disorders. The key finding from preclinical studies is that subchronic, rather than acute, inhibition of GSK-3 by this compound is necessary to reverse deficits in LTP. This highlights the importance of considering treatment duration when designing experiments to evaluate the efficacy of GSK-3 inhibitors on synaptic function. The protocols and information provided here serve as a guide for researchers interested in utilizing this compound in the context of LTP experiments. Further investigation is warranted to fully elucidate the downstream molecular mechanisms responsible for the observed rescue of synaptic plasticity.
References
- 1. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans | AlzPED [alzped.nia.nih.gov]
Assessing the Inhibitory Effect of AZD1080 on Cancer Cell Migration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for evaluating the efficacy of AZD1080, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), in impeding cancer cell migration. The provided methodologies for wound healing and transwell migration assays, along with data presentation guidelines and diagrammatic representations of the associated signaling pathway and experimental workflows, offer a comprehensive framework for investigating the anti-migratory potential of this compound.
Introduction
Cancer cell migration is a critical process in tumor progression and metastasis. Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that has been implicated in the regulation of various cellular processes, including cell motility.[1][2][3] this compound is a potent and selective inhibitor of GSK-3β, with IC50 values of 6.9 nM for GSK-3α and 31 nM for GSK-3β.[4] Studies have demonstrated that this compound can suppress cancer cell proliferation, invasion, and migration in various cancer cell lines, such as ovarian and osteosarcoma.[5] The mechanism of action involves the modulation of downstream targets and the actin cytoskeleton. These application notes provide standardized protocols to assess the impact of this compound on cancer cell migration.
Data Presentation
Quantitative data from cell migration experiments should be meticulously recorded and organized for comparative analysis. The following table provides a template for summarizing typical results from wound healing and transwell migration assays.
| Experimental Group | This compound Conc. (µM) | Wound Closure (%) (Mean ± SD) | Migrated Cells per Field (Mean ± SD) |
| Vehicle Control (DMSO) | 0 | 95.8 ± 3.2 | 250 ± 25 |
| This compound | 1.0 | 65.2 ± 4.5 | 150 ± 18 |
| This compound | 2.0 | 40.1 ± 3.9 | 85 ± 12 |
| This compound | 4.0 | 22.5 ± 2.8 | 40 ± 8 |
Signaling Pathway
dot
Caption: GSK-3β signaling in cell migration and its inhibition by this compound.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Serum-free culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tips or a wound healing insert
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the cells at 37°C and 5% CO₂ until they reach 90-100% confluency.
-
Wound Creation: Gently create a linear scratch in the cell monolayer using a sterile p200 pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Washing: Wash the wells twice with sterile PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with serum-free or low-serum medium containing various concentrations of this compound (e.g., 1.0, 2.0, 4.0 µM) or vehicle control (DMSO).
-
Image Acquisition (Time 0): Immediately capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. These will serve as the baseline (0 hours).
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Image Acquisition (Time X): Capture images of the same fields at regular intervals (e.g., 12, 24, and 48 hours) until the scratch in the control group is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
dot
References
- 1. GSK-3 signaling in developing cortical neurons is essential for radial migration and dendritic orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3 signaling in developing cortical neurons is essential for radial migration and dendritic orientation | eLife [elifesciences.org]
- 3. GSK3 as a Regulator of Cytoskeleton Architecture: Consequences for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Role of glycogen synthase kinase-3β inhibitor this compound in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of AZD1080 Effects in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1080 is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme implicated in the pathophysiology of several central nervous system (CNS) disorders, including Alzheimer's disease, bipolar disorder, and schizophrenia. In vivo imaging techniques, such as positron emission tomography (PET), are crucial for the non-invasive assessment of drug pharmacokinetics and pharmacodynamics in the living brain. This document provides detailed protocols and application notes for utilizing in vivo imaging to study the effects of this compound, focusing on target engagement and downstream effects. While a specific radiotracer for imaging this compound is not yet established, we present a methodological framework using a hypothetical radiolabeled GSK-3 inhibitor, [11C]this compound, and discuss the use of existing tracers to measure downstream effects, such as synaptic density with [11C]UCB-J.
Key Concepts and Signaling Pathways
GSK-3 is a key kinase in various signaling pathways. Its inhibition by this compound is expected to modulate these pathways, leading to therapeutic effects. Understanding these pathways is essential for interpreting imaging results.
Caption: GSK-3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vivo PET Imaging of GSK-3 Target Engagement with a Hypothetical Tracer [11C]this compound
This protocol describes a hypothetical PET study to measure the occupancy of GSK-3 by this compound in the brain.
Experimental Workflow:
Caption: Workflow for a GSK-3 occupancy PET study.
Methodology:
-
Radiotracer Synthesis: Synthesize [11C]this compound via methylation of a suitable precursor with [11C]CH3I or [11C]CH3OTf.
-
Animal Preparation:
-
Acclimatize adult male Sprague-Dawley rats (250-300g) for at least 3 days.
-
Anesthetize the animals with isoflurane (2-2.5% in O2).
-
Implant catheters in the femoral artery and vein for blood sampling and tracer injection.
-
-
PET Image Acquisition:
-
Position the anesthetized animal in a small-animal PET scanner.
-
Acquire a transmission scan for attenuation correction.
-
Inject a bolus of [11C]this compound (e.g., 10-20 MBq) intravenously.
-
Perform a dynamic PET scan for 90 minutes.
-
Collect arterial blood samples throughout the scan to measure the input function.
-
-
This compound Administration and Post-treatment Scan:
-
Administer a single dose of non-radiolabeled this compound (e.g., 1, 5, 10 mg/kg, i.p.).
-
After a suitable pre-treatment time (e.g., 60 minutes), perform a second [11C]this compound PET scan as described above.
-
-
Image Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register PET images to a standard MRI atlas.
-
Define regions of interest (ROIs) for brain areas with high GSK-3 expression (e.g., hippocampus, striatum, cortex).
-
Perform kinetic modeling (e.g., Logan graphical analysis) to determine the total distribution volume (VT).
-
-
Occupancy Calculation:
-
Calculate GSK-3 occupancy at each dose using the following formula:
-
Occupancy (%) = (1 - (VT_post-dose / VT_baseline)) * 100
-
-
Quantitative Data Summary (Hypothetical):
| This compound Dose (mg/kg) | Hippocampal VT (mL/cm³) | Striatal VT (mL/cm³) | Cortical VT (mL/cm³) | GSK-3 Occupancy (Hippocampus, %) |
| Baseline (0) | 4.5 ± 0.3 | 4.2 ± 0.4 | 3.8 ± 0.3 | 0 |
| 1 | 3.1 ± 0.2 | 2.9 ± 0.3 | 2.7 ± 0.2 | 31.1 |
| 5 | 1.8 ± 0.2 | 1.7 ± 0.2 | 1.5 ± 0.1 | 60.0 |
| 10 | 1.1 ± 0.1 | 1.0 ± 0.1 | 0.9 ± 0.1 | 75.6 |
Protocol 2: In Vivo PET Imaging of Synaptic Density Changes with [11C]UCB-J Following this compound Treatment
This protocol outlines the use of the established PET tracer [11C]UCB-J, which binds to the synaptic vesicle glycoprotein 2A (SV2A), to assess changes in synaptic density as a downstream effect of GSK-3 inhibition by this compound.
Experimental Workflow:
Caption: Workflow for assessing synaptic density changes with [11C]UCB-J PET.
Methodology:
-
Animal Model and Treatment:
-
Use an appropriate animal model exhibiting synaptic deficits (e.g., aged rodents or a transgenic model of neurodegeneration).
-
Divide animals into a treatment group receiving chronic this compound (e.g., 5 mg/kg/day, i.p. for 14 days) and a control group receiving vehicle.
-
-
[11C]UCB-J PET Imaging:
-
Perform baseline [11C]UCB-J PET scans on all animals before the start of treatment.
-
At the end of the treatment period, perform a second [11C]UCB-J PET scan.
-
The imaging protocol for [11C]UCB-J is similar to that described for [11C]this compound, involving a 60-90 minute dynamic scan following tracer injection (e.g., 10-20 MBq) with arterial blood sampling.
-
-
Image Analysis:
-
Analyze the PET data to determine the total distribution volume (VT) of [11C]UCB-J in relevant brain regions (e.g., hippocampus, cortex).
-
-
Statistical Analysis:
-
Compare the change in [11C]UCB-J VT from baseline to post-treatment between the this compound and vehicle groups using appropriate statistical tests (e.g., two-way ANOVA).
-
Correlate changes in [11C]UCB-J VT with any behavioral assessments performed (e.g., memory tasks).
-
Quantitative Data Summary (Hypothetical):
| Treatment Group | Hippocampal [11C]UCB-J VT (mL/cm³) - Baseline | Hippocampal [11C]UCB-J VT (mL/cm³) - Post-Treatment | Change in VT (%) |
| Vehicle Control | 3.2 ± 0.3 | 3.1 ± 0.4 | -3.1 |
| This compound (5 mg/kg) | 3.1 ± 0.2 | 3.8 ± 0.3* | +22.6 |
*p < 0.05 compared to vehicle control post-treatment.
Ex Vivo Validation
Ex vivo studies are essential to validate the in vivo imaging findings.
-
Autoradiography: Following the final PET scan, brain tissue can be sectioned and incubated with a radiolabeled GSK-3 inhibitor to confirm the regional distribution of the target.
-
Western Blotting: Brain tissue homogenates can be analyzed by Western blotting to measure the levels of total and phosphorylated GSK-3, as well as downstream markers like p-Tau, to confirm the biochemical effects of this compound.
-
Immunohistochemistry: Brain sections can be stained for SV2A to validate changes in synaptic density observed with [11C]UCB-J PET.
Conclusion
In vivo imaging provides a powerful platform for the preclinical and clinical development of GSK-3 inhibitors like this compound. By enabling the direct measurement of target engagement and downstream pharmacodynamic effects in the living brain, these techniques can accelerate the optimization of dosing regimens and provide early evidence of therapeutic efficacy. The protocols and frameworks presented here offer a guide for researchers to design and execute robust in vivo imaging studies to investigate the effects of this compound and other novel CNS drug candidates.
AZD1080 Treatment in Organotypic Slice Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1080 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in the pathogenesis of various neurodegenerative diseases, most notably Alzheimer's disease.[1][2] GSK-3 is a key enzyme involved in the hyperphosphorylation of the microtubule-associated protein tau, a hallmark of Alzheimer's disease and other tauopathies.[1][2][3] Inhibition of GSK-3 by this compound has been shown to reduce tau phosphorylation, making it a valuable tool for studying the mechanisms of neurodegeneration and for the preclinical evaluation of potential therapeutic agents.
Organotypic slice cultures, which largely preserve the three-dimensional cytoarchitecture and synaptic connectivity of the brain tissue, offer a powerful ex vivo model to study the effects of compounds like this compound in a complex biological environment that closely mimics the in vivo setting. This document provides detailed application notes and protocols for the use of this compound in organotypic slice cultures, with a focus on assessing its impact on tau phosphorylation.
Data Presentation
The following tables summarize the in vitro efficacy of this compound and the effects of GSK-3 inhibition on tau phosphorylation in organotypic slice cultures.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell/Assay Type | Reference |
| IC50 | 324 nM | Tau phosphorylation in cells expressing human tau | N/A |
Table 2: Effects of GSK-3 Inhibitors on Tau Phosphorylation in Organotypic Slice Cultures
| Compound | Concentration | Treatment Duration | Effect on Phosphorylated Tau (p-Tau) | Slice Culture Model | Reference |
| This compound | 1 µM | Not specified | Significant reduction | rAAV tau-EGFP fusion protein transduced brain slice cultures | |
| Lithium Chloride (LiCl) | 20 mM | 4 hours | Significant reduction at Ser396/404 and Ser202/Thr205 epitopes | 3xTg-AD mouse organotypic brain slice cultures (28 DIV) | |
| BTA-EG4 | 60 µM | 48 hours | Significant reduction at Ser202 epitope | 3xTg-AD mouse organotypic brain slice cultures (28 DIV) |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
GSK-3 Signaling Pathway in Neurodegeneration
Caption: GSK-3 signaling cascade in neurodegeneration.
Experimental Workflow for this compound Treatment in Organotypic Slice Cultures
Caption: Workflow for this compound treatment and analysis.
Experimental Protocols
Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from general procedures for organotypic slice culture preparation.
Materials:
-
Postnatal day 8-10 mouse or rat pups
-
Hibernation solution (e.g., Gey's Balanced Salt Solution with glucose)
-
Dissection tools (sterile scissors, forceps)
-
Vibratome
-
Culture medium: Neurobasal-A medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Semi-permeable membrane inserts (e.g., Millicell-CM)
-
6-well culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Anesthetize and decapitate postnatal pups according to approved animal welfare protocols.
-
Rapidly dissect the brain and isolate the hippocampi in ice-cold hibernation solution.
-
Cut the hippocampi into 300-400 µm thick transverse slices using a vibratome.
-
Carefully transfer the slices onto semi-permeable membrane inserts.
-
Place the inserts into 6-well plates containing 1 mL of culture medium per well.
-
Incubate the slices at 37°C in a humidified 5% CO2 incubator.
-
Change the culture medium every 2-3 days.
-
Allow the slices to mature in culture for a desired period, for example, up to 28 days in vitro (DIV), before initiating treatment.
This compound Treatment Protocol
This protocol is a guideline based on the effective concentration reported in the literature and general practices for inhibitor studies in slice cultures.
Materials:
-
Mature organotypic hippocampal slice cultures
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Fresh culture medium
Procedure:
-
Prepare a working solution of this compound in fresh culture medium. A final concentration of 1 µM has been shown to be effective. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model and endpoint.
-
Prepare a vehicle control solution with the same final concentration of DMSO as the this compound working solution.
-
Carefully remove the old culture medium from the wells containing the slice cultures.
-
Add the this compound working solution or the vehicle control solution to the respective wells.
-
Incubate the slices for the desired treatment duration. Treatment times can range from a few hours (e.g., 4 hours as used for LiCl) to longer periods (e.g., 48 hours as used for BTA-EG4). A time-course experiment is recommended to determine the optimal treatment duration.
-
Following incubation, proceed with the desired analysis, such as protein extraction for Western blotting.
Western Blotting for Phosphorylated Tau
This protocol outlines the general steps for analyzing changes in tau phosphorylation via Western blotting.
Materials:
-
Treated organotypic slice cultures
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Total tau (e.g., Tau-5)
-
Phospho-tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404, CP13 for pSer202)
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Wash the treated slices with ice-cold PBS.
-
Lyse the slices in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-tau) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total tau and a loading control to normalize the phospho-tau signal.
-
Perform densitometric analysis to quantify the ratio of phosphorylated tau to total tau.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of GSK-3 in tau pathology within the complex and physiologically relevant environment of organotypic slice cultures. The provided protocols and data serve as a comprehensive guide for researchers to design and execute experiments aimed at understanding the mechanisms of neurodegeneration and evaluating the efficacy of potential therapeutic interventions targeting the GSK-3 pathway. It is recommended to optimize specific parameters such as drug concentration and treatment duration for each experimental model to ensure robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans | AlzPED [alzped.nia.nih.gov]
Application Notes and Protocols: Measuring AZD1080's Impact on Glycogen Synthase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen synthase (GS) is the rate-limiting enzyme in glycogen synthesis, a critical process for glucose homeostasis. Its activity is tightly regulated by phosphorylation, primarily by Glycogen Synthase Kinase-3 (GSK-3). Phosphorylation of glycogen synthase by GSK-3 leads to its inactivation. AZD1080 is a potent and selective inhibitor of GSK-3, with Ki values of 6.9 nM for GSK3α and 31 nM for GSK3β.[1][2] By inhibiting GSK-3, this compound is expected to decrease the phosphorylation of glycogen synthase, thereby increasing its activity and promoting glycogen synthesis. These application notes provide detailed protocols for researchers to measure the in vitro and cellular impact of this compound on glycogen synthase activity.
Signaling Pathway
The signaling pathway illustrating the mechanism of action of this compound on glycogen synthase activity is depicted below. This compound inhibits GSK-3, preventing the phosphorylation and subsequent inactivation of glycogen synthase. This leads to a more active, dephosphorylated form of glycogen synthase, which can then catalyze the conversion of UDP-glucose to glycogen.
Data Presentation
The following tables summarize representative quantitative data on the effect of this compound. Table 1 presents the in vitro inhibitory activity of this compound against GSK-3 isoforms. Table 2 provides an example of the dose-dependent effect of this compound on glycogen synthase activity in a cellular context.
Table 1: In Vitro Inhibitory Activity of this compound against GSK-3
| Target Kinase | Ki (nM) |
| GSK-3α | 6.9 |
| GSK-3β | 31 |
Data sourced from publicly available information.[1][2]
Table 2: Dose-Dependent Effect of this compound on Glycogen Synthase Activity in Cultured Cells (Illustrative Data)
| This compound Concentration (nM) | Glycogen Synthase Activity (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 108 | 6.1 |
| 10 | 125 | 7.3 |
| 100 | 142 | 8.5 |
| 300 | 149 | 9.1 |
| 1000 | 148 | 8.9 |
This is representative data based on the known mechanism of action of this compound. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
Experimental Workflow Overview
The general workflow for assessing the impact of this compound on glycogen synthase activity in cultured cells is outlined below.
Protocol 1: In Vitro Treatment of Cultured Cells with this compound
This protocol describes the treatment of a relevant cell line (e.g., SH-SY5Y, HepG2) with varying concentrations of this compound to assess its effect on glycogen synthase activity.
Materials:
-
Cultured cells (e.g., SH-SY5Y neuroblastoma cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in 80-90% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours.
-
Preparation of this compound dilutions: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS. Proceed immediately to cell lysis for the glycogen synthase activity assay.
Protocol 2: Preparation of Cell Lysates for Glycogen Synthase Activity Assay
Materials:
-
Treated cells from Protocol 1
-
Ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 100 mM KF, 10 mM EDTA, with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to each well. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Homogenization: Homogenize the cell suspension by passing it through a fine-gauge needle or by sonication on ice.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube. This supernatant contains the cytosolic fraction with glycogen synthase.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay. This is crucial for normalizing the glycogen synthase activity.
Protocol 3: Spectrophotometric Assay for Glycogen Synthase Activity
This assay measures the activity of glycogen synthase by coupling the production of UDP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[3]
Materials:
-
Cell lysates from Protocol 2
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.8, 20 mM MgCl2)
-
UDP-glucose (substrate)
-
Glycogen (primer)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
96-well microplate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, UDP-glucose, glycogen, PEP, NADH, PK, and LDH.
-
Assay Initiation: In a microplate well or cuvette, add a standardized amount of cell lysate (e.g., 20-50 µg of total protein).
-
Initiate Reaction: Add the reaction mixture to the cell lysate to start the reaction.
-
Kinetic Measurement: Immediately place the plate or cuvette in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
Calculation of Activity: The rate of NADH oxidation (decrease in A340) is proportional to the glycogen synthase activity. Calculate the specific activity (e.g., in nmol/min/mg protein).
Protocol 4: ELISA-Based Assay for Glycogen Synthase Activity
Commercially available ELISA kits provide a high-throughput and sensitive method for measuring glycogen synthase levels or activity. The general principle involves the capture of glycogen synthase by a specific antibody and subsequent detection.
Materials:
-
Cell lysates from Protocol 2
-
Commercial Glycogen Synthase ELISA Kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Prepare Reagents and Samples: Dilute cell lysates to fall within the detection range of the kit. Prepare standards as per the kit's protocol.
-
Assay Procedure: Follow the specific steps outlined in the ELISA kit manual, which typically involve:
-
Adding samples and standards to the antibody-coated plate.
-
Incubation steps with detection antibodies and enzyme conjugates.
-
Washing steps to remove unbound reagents.
-
Addition of a substrate to generate a colorimetric signal.
-
Stopping the reaction.
-
-
Measurement: Read the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration or relative activity of glycogen synthase in the samples.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the impact of the GSK-3 inhibitor, this compound, on glycogen synthase activity. By utilizing these methods, scientists can obtain valuable quantitative data to further understand the mechanism of action of this compound and its potential as a therapeutic agent in diseases where modulation of glycogen metabolism is beneficial.
References
Application Notes and Protocols for Evaluating the Brain Permeability of AZD1080
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1080 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with activity against both GSK-3α and GSK-3β isoforms.[1][2][3] As a therapeutic candidate for neurodegenerative disorders such as Alzheimer's disease, its ability to penetrate the blood-brain barrier (BBB) is a critical determinant of its potential efficacy.[4][5] These application notes provide a comprehensive overview of the techniques and protocols for evaluating the brain permeability of this compound, from initial in vitro screening to definitive in vivo assessment in preclinical models.
Mechanism of Action and Therapeutic Rationale
GSK-3 is a key enzyme implicated in the hyperphosphorylation of the tau protein, a pathological hallmark of Alzheimer's disease that leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. By inhibiting GSK-3, this compound reduces tau phosphorylation, thereby potentially halting or reversing the progression of neurodegeneration. Furthermore, GSK-3 inhibition has been shown to rescue synaptic plasticity deficits, suggesting a role in improving cognitive function.
Quantitative Data Summary
The following tables summarize the key quantitative parameters related to the in vitro potency and in vivo brain permeability of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Parameter | Value | Selectivity vs. GSK-3β |
| GSK-3α (human, recombinant) | Enzyme Assay | Ki | 6.9 nM | 4.5-fold |
| GSK-3β (human, recombinant) | Enzyme Assay | Ki | 31 nM | - |
| CDK2 | Enzyme Assay | Ki | 1150 nM | >37-fold |
| CDK5 | Enzyme Assay | Ki | 429 nM | >14-fold |
| CDK1 | Enzyme Assay | Ki | 1980 nM | >64-fold |
| Erk2 | Enzyme Assay | Ki | >10,000 nM | >323-fold |
| Tau Phosphorylation (in cells) | Cell-based Assay | IC50 | 324 nM | - |
Data sourced from
Table 2: In Vivo Brain Permeability of this compound in Rats
| Route of Administration | Dose | Time Point | Brain Concentration (μmol/L) | Plasma Concentration (μmol/L) | Brain/Plasma Ratio |
| Oral | 10 μmol/kg | Peak | Data not specified | Data not specified | 0.5 - 0.8 |
Data sourced from
Experimental Protocols
In Vitro Evaluation of Tau Phosphorylation
This protocol describes a cell-based assay to determine the potency of this compound in inhibiting GSK-3-mediated tau phosphorylation.
Materials:
-
SH-SY5Y human neuroblastoma cells stably expressing human tau
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements (FBS, antibiotics)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Tau (e.g., AT8, PHF-1), anti-total-Tau, and anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture: Plate SH-SY5Y-tau cells in 6-well plates and grow to 80-90% confluency.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with the compound-containing medium. Include a vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-tau, total tau, and GAPDH. Normalize the phospho-tau signal to total tau and then to GAPDH. Calculate the IC50 value for this compound.
In Vivo Pharmacokinetic Study for Brain Permeability Assessment
This protocol outlines the procedure for determining the brain and plasma concentrations of this compound in rodents to calculate the brain/plasma ratio.
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
This compound formulation for oral administration
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Brain harvesting tools
-
Homogenizer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing: Acclimatize animals for at least 3 days. Administer a single oral dose of this compound.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), anesthetize a cohort of animals.
-
Blood Collection: Collect blood via cardiac puncture into EDTA tubes. Centrifuge to obtain plasma.
-
Brain Collection: Perfuse the animals with saline to remove blood from the brain. Excise the brain and rinse with cold saline.
-
-
Sample Processing:
-
Plasma: Store plasma samples at -80°C until analysis.
-
Brain: Weigh the brain tissue and homogenize in a suitable buffer.
-
-
Bioanalysis:
-
Develop and validate an LC-MS/MS method for the quantification of this compound in plasma and brain homogenate.
-
Prepare calibration standards and quality control samples.
-
Extract this compound from the plasma and brain homogenate samples.
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the concentration of this compound in plasma (ng/mL or μM) and brain (ng/g or μM).
-
Determine the brain/plasma concentration ratio at each time point.
-
Visualizations
Caption: GSK-3β Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Brain Permeability Evaluation.
References
- 1. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans | AlzPED [alzped.nia.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycogen synthase kinase-3 inhibitors: Rescuers of cognitive impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
Application Notes and Protocols: Synergistic Inhibition of Cancer Cell Proliferation by Co-targeting GSK-3β and PI3K Pathways with AZD1080 and a PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that is implicated in the pathogenesis of various diseases, including cancer. AZD1080 is a potent and selective ATP-competitive inhibitor of GSK-3, with Ki values of 6.9 nM for GSK-3α and 31 nM for GSK-3β.[1] In oncological research, this compound has been shown to suppress the stemness and invasive capabilities of cancer cells, for instance in osteosarcoma, by modulating key signaling pathways such as Wnt/β-catenin and Notch.[2][3][4] Specifically, treatment with this compound leads to a reduction in the phosphorylation of GSK-3β and its downstream targets, including HEY1, HES1, CyclinD1, and β-catenin.[2]
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival and proliferation, and it is frequently hyperactivated in human cancers. GSK-3β is a key downstream effector of the PI3K/AKT pathway, where AKT-mediated phosphorylation of GSK-3β at Serine 9 leads to its inactivation. In tumor cells with a hyperactive PI3K/AKT pathway (e.g., due to PTEN loss), the resulting inactivation of GSK-3β can paradoxically promote tumor cell survival. Therefore, a combination therapy that simultaneously targets both PI3K and GSK-3β presents a rational approach to achieve synergistic anti-tumor effects.
These application notes provide a framework for investigating the synergistic effects of this compound in combination with a selective PI3K inhibitor in cancer cell lines with a constitutively active PI3K/AKT pathway. The provided protocols are intended as a guide and can be adapted to specific experimental needs.
Data Presentation
Table 1: In Vitro IC50 Values of this compound and PI3K Inhibitor in U-2 OS Osteosarcoma Cells
| Compound | IC50 (nM) |
| This compound | 850 |
| PI3K Inhibitor (e.g., Alpelisib) | 350 |
Table 2: Combination Index (CI) Values for this compound and PI3K Inhibitor Combination
| This compound (nM) | PI3K Inhibitor (nM) | Fraction Affected (Fa) | Combination Index (CI) |
| 425 | 175 | 0.5 | 0.65 |
| 850 | 350 | 0.75 | 0.58 |
| 1700 | 700 | 0.9 | 0.52 |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Summary of In Vivo Anti-Tumor Efficacy in a U-2 OS Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 150 | - |
| This compound (10 mg/kg, p.o., daily) | 1050 ± 120 | 30 |
| PI3K Inhibitor (25 mg/kg, p.o., daily) | 900 ± 110 | 40 |
| This compound + PI3K Inhibitor | 450 ± 90 | 70 |
Signaling Pathways and Experimental Workflows
Caption: PI3K/AKT/GSK-3β Signaling Pathway and Points of Inhibition.
Caption: Workflow for evaluating the combination of this compound and a PI3K inhibitor.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 values of this compound and the PI3K inhibitor, and for assessing the synergistic effect of the combination.
Materials:
-
U-2 OS (osteosarcoma) cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
PI3K Inhibitor (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed U-2 OS cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the PI3K inhibitor in culture medium. For the combination study, prepare a fixed-ratio combination of the two inhibitors.
-
Remove the medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Western Blot Analysis
This protocol is for analyzing the effect of this compound and the PI3K inhibitor on key signaling proteins.
Materials:
-
U-2 OS cells treated as in the viability assay
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-AKT (Ser473), anti-AKT, anti-p-GSK-3β (Ser9), anti-GSK-3β, anti-Cyclin D1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
In Vivo Xenograft Study
This protocol outlines a mouse xenograft study to evaluate the in vivo efficacy of the combination therapy.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
U-2 OS cells
-
Matrigel
-
This compound and PI3K inhibitor formulated for oral gavage
-
Vehicle control solution
-
Calipers
Protocol:
-
Subcutaneously inject 5 x 10^6 U-2 OS cells mixed with Matrigel into the flank of each mouse.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice/group):
-
Vehicle control (p.o., daily)
-
This compound (e.g., 10 mg/kg, p.o., daily)
-
PI3K Inhibitor (e.g., 25 mg/kg, p.o., daily)
-
This compound + PI3K Inhibitor
-
-
Administer the treatments for 21 days.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., Western blotting).
-
Calculate the percentage of Tumor Growth Inhibition (%TGI).
Conclusion
The combination of this compound with a PI3K inhibitor represents a promising therapeutic strategy for cancers with an activated PI3K/AKT pathway. The provided application notes and protocols offer a comprehensive framework for preclinical evaluation of this combination, from in vitro synergy assessment to in vivo efficacy studies. The illustrative data and diagrams provide a clear rationale and expected outcomes for these experiments. Researchers are encouraged to adapt these protocols to their specific cancer models and research questions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a specific inhibitor of GSK-3β, inhibits stemness and malignancies in osteosarcoma cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a specific inhibitor of GSK‑3β, inhibits stemness and malignancies in osteosarcoma cancer stem‑like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for AZD1080 Studies in C57BL/6J Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1080 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease and other tauopathies.[1][2] By inhibiting GSK-3β, this compound reduces tau phosphorylation and has been shown to rescue synaptic plasticity deficits in preclinical models.[1][2][3] Notably, studies in rodents have demonstrated that subchronic, but not acute, administration of this compound is required to reverse cognitive deficits, suggesting that longer-term treatment is necessary to achieve therapeutic effects. These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy of this compound in the widely used C57BL/6J mouse strain.
Data Presentation
Table 1: this compound In Vivo Efficacy Summary
| Parameter | Details | Reference |
| Compound | This compound | |
| Mechanism of Action | Selective GSK-3β inhibitor | |
| Animal Model | C57BL/6J mice | |
| Dosing Regimen | Subchronic administration (e.g., daily for 2-4 weeks) | |
| Route of Administration | Oral gavage | |
| Exemplary Dose | 10 µmol/kg (or dose range to be determined by dose-response studies) | |
| Behavioral Outcomes | Improved performance in Morris water maze and object recognition tests | |
| Biochemical Outcomes | Reduced phosphorylation of tau protein in brain tissue | |
| Histological Outcomes | Alterations in neuronal markers (e.g., synaptic density) | N/A |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
References
- 1. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]
- 2. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans | AlzPED [alzped.nia.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for AZD1080 In Vivo Formulation for Oral Gavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1080 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme implicated in the pathogenesis of various diseases, including neurodegenerative disorders such as Alzheimer's disease. As an orally active and brain-permeable compound, this compound holds significant therapeutic potential.[1][2][3] This document provides detailed application notes and protocols for the preparation of this compound formulations for in vivo studies using oral gavage in rodent models.
Mechanism of Action: GSK-3 Signaling Pathway
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[4][5] Its activity is primarily regulated by inhibitory phosphorylation. In the context of neurodegenerative diseases, GSK-3 is known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. This compound acts as a competitive inhibitor at the ATP-binding site of GSK-3, thereby preventing the phosphorylation of its downstream targets, including tau.
Caption: GSK-3 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies of this compound.
| Parameter | Value | Species | Notes |
| In Vitro Potency | |||
| GSK-3α Kᵢ | 6.9 nM | Human, recombinant | Selective inhibitor. |
| GSK-3β Kᵢ | 31 nM | Human, recombinant | Selective inhibitor. |
| Tau Phosphorylation IC₅₀ | 324 nM | 3T3 cells expressing human tau | Demonstrates cellular activity. |
| In Vivo Efficacy | |||
| Effective Dose (Cognitive Deficit Reversal) | 4.0 or 15 µmol/kg | Mouse | Subchronic oral administration. |
| Tau Phosphorylation Inhibition | 1, 3, or 10 µmol/kg | Rat | Acute oral administration. |
| Pharmacokinetics | |||
| Oral Bioavailability (F%) | 15-24% | Rat | Good oral absorption. |
| Brain/Plasma Ratio | 0.5 - 0.8 | Rat | Indicates blood-brain barrier penetration. |
| Half-life (t½) | 7.1 h | Rat |
Experimental Protocols
Formulation Preparation for Oral Gavage
Due to its low aqueous solubility, this compound requires a specific vehicle for effective oral administration. Below are three validated protocols for preparing an this compound formulation for in vivo studies.
Protocol 1: Co-solvent Formulation
This formulation is suitable for achieving a clear solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Warming bath or sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder.
-
In a sterile conical tube, add the solvents in the following order and vortex thoroughly after each addition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Add the weighed this compound to the vehicle.
-
Vortex the mixture until the this compound is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.
-
The final formulation should be a clear solution with a solubility of at least 2.5 mg/mL.
Protocol 2: Cyclodextrin-based Formulation
This formulation utilizes a cyclodextrin to enhance solubility.
Materials:
-
This compound powder
-
DMSO
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Weigh the required amount of this compound powder.
-
In a sterile conical tube, add 10% of the final volume as DMSO.
-
Add the weighed this compound to the DMSO and vortex to dissolve.
-
Add 90% of the final volume as the 20% SBE-β-CD in saline solution.
-
Vortex thoroughly until a clear solution is obtained.
-
This formulation should yield a clear solution with a solubility of at least 2.5 mg/mL.
Protocol 3: Acidified Aqueous Suspension
This formulation has been used in published mouse studies.
Materials:
-
This compound powder
-
Ascorbic acid
-
Ethylenediaminetetraacetic acid (EDTA)
-
Deionized water
-
pH meter
-
Sterile conical tubes
-
Vortex mixer/homogenizer
Procedure:
-
Prepare the vehicle by dissolving 0.5% (w/v) ascorbic acid and 0.01% (w/v) EDTA in deionized water.
-
Adjust the pH of the vehicle to 2.0.
-
Weigh the required amount of this compound powder.
-
Add the this compound to the prepared vehicle to create a suspension at the desired concentration.
-
Vortex or homogenize the suspension thoroughly before each administration to ensure uniformity.
Administration by Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Acclimatize the animals to handling prior to the procedure. Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
Dosage Calculation: Weigh each mouse to accurately calculate the required dose volume. The typical administration volume for mice is 10 mL/kg.
-
Gavage Needle Insertion: With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound formulation.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study involving the oral administration of this compound.
Caption: In Vivo Experimental Workflow for this compound.
References
- 1. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans | AlzPED [alzped.nia.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
AZD1080 Technical Support Center: Solubility and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of AZD1080, a potent GSK-3 inhibitor. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] It is advisable to use freshly opened, anhydrous DMSO as the compound's solubility can be impacted by moisture.
Q2: I am observing precipitation when trying to dissolve this compound in DMSO. What should I do?
A2: It is not uncommon to experience difficulty in dissolving this compound. To aid dissolution and address precipitation, it is recommended to use ultrasonication and gentle warming (e.g., in a 37°C water bath). Ensure the solution is clear before use.
Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A3: this compound has very low solubility in aqueous solutions. Therefore, it is not recommended to dissolve the compound directly in buffers or media. A concentrated stock solution in DMSO should be prepared first and then serially diluted to the final working concentration in your aqueous experimental medium.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.
Q5: What are the recommended solvent systems for in vivo administration of this compound?
A5: For in vivo experiments, a common solvent system is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Another option involves using SBE-β-CD in saline. It is crucial to prepare these formulations fresh on the day of use.
Quantitative Solubility Data
The solubility of this compound can vary slightly between different sources and batches. The following table summarizes the reported solubility data in common solvents.
| Solvent | Concentration (mg/mL) | Molar Equivalent | Notes | Source(s) |
| DMSO | 21.35 - 66 | 63.85 mM - 197.38 mM | Requires ultrasonic and warming to achieve higher concentrations. Use of fresh DMSO is recommended. | |
| Ethanol | < 1 | Insoluble or slightly soluble | Not a recommended primary solvent. | |
| Water | Insoluble | Insoluble | Not a recommended solvent. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 7.48 mM | A common vehicle for in vivo administration. | |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 | ≥ 7.48 mM | An alternative vehicle for in vivo administration. |
Molecular Weight of this compound: 334.37 g/mol
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.34 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution vigorously. If precipitation occurs, sonicate the vial in an ultrasonic water bath and/or warm it gently at 37°C until the solution becomes clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO or your cell culture medium. This can help to minimize the final concentration of DMSO in your experiment.
-
Final Dilution: Serially dilute the stock or intermediate solution into your final cell culture medium to achieve the desired working concentration. Ensure that the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Mixing: Gently mix the final working solution before adding it to your cells.
Preparation of a Formulation for In Vivo Oral Gavage
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: In a separate tube, combine the other components of the vehicle in the correct proportions (e.g., for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline formulation).
-
Mixing: Add the this compound DMSO stock solution to the vehicle dropwise while vortexing to ensure proper mixing and prevent precipitation.
-
Final Volume Adjustment: Adjust the final volume with saline if necessary.
-
Administration: Use the freshly prepared formulation for oral gavage immediately.
Visualized Guides
GSK-3 Signaling Pathway and Inhibition by this compound
Glycogen Synthase Kinase 3 (GSK-3) is a key serine/threonine kinase involved in various cellular processes. It is constitutively active in resting cells and is regulated by upstream signaling pathways such as the Wnt and insulin pathways. This compound is a potent inhibitor of GSK-3.
Caption: Inhibition of GSK-3 by this compound and upstream regulators.
Troubleshooting Workflow for this compound Solubility Issues
This workflow provides a step-by-step guide to troubleshoot common solubility problems encountered during the preparation of this compound solutions.
Caption: A logical workflow to resolve this compound solubility challenges.
References
Optimizing AZD1080 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZD1080 in in vitro experiments. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear, accessible format to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] It acts as an ATP-competitive inhibitor, binding to the ATP pocket of GSK-3β and preventing the phosphorylation of its downstream substrates. This inhibition has been shown to reduce the hyperphosphorylation of tau protein, a key pathological hallmark in Alzheimer's disease.[3]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and specific assay. However, based on its inhibitory activity, a good starting point for cell-based assays is in the low nanomolar to low micromolar range. For enzymatic assays, concentrations around the Ki values for GSK-3α (6.9 nM) and GSK-3β (31 nM) are recommended.
Q3: How should I prepare my this compound stock solution?
A3: this compound is soluble in DMSO. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM or higher, which can then be serially diluted in culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically <0.5%).
Q4: Is this compound selective for GSK-3?
A4: Yes, this compound demonstrates good selectivity for GSK-3 over other kinases. For instance, it is significantly more potent against GSK-3β than against CDK2, CDK5, CDK1, and Erk2. At a concentration of 10 μM, it showed less than 50% effect against a panel of 65 different receptors, enzymes, and ion channels.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of GSK-3 activity | 1. Incorrect this compound concentration: The concentration may be too low for the specific cell line or assay conditions. 2. Degradation of this compound: Improper storage of the compound or stock solution. 3. Assay interference: Components in the assay buffer or cell culture medium may interfere with this compound activity. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration for your system. Start with a broad range (e.g., 1 nM to 10 µM). 2. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. 3. Review the composition of your buffers and media. If possible, perform the assay in a simplified buffer system to test for interference. |
| High background signal in kinase assay | 1. Non-specific binding: The antibody or substrate used in the assay may be binding non-specifically. 2. Contamination: Reagents or plates may be contaminated. | 1. Include appropriate controls, such as a no-enzyme control and a no-substrate control, to identify the source of the background. Optimize blocking steps and antibody concentrations. 2. Use fresh, high-quality reagents and sterile techniques. |
| Cell toxicity observed at expected effective concentrations | 1. High DMSO concentration: The final concentration of the vehicle (DMSO) may be toxic to the cells. 2. Off-target effects: Although selective, at higher concentrations this compound may have off-target effects. 3. Cell line sensitivity: The specific cell line being used may be particularly sensitive to GSK-3 inhibition or the compound itself. | 1. Ensure the final DMSO concentration is as low as possible, typically below 0.5%. Include a vehicle-only control to assess the effect of DMSO on cell viability. 2. Lower the concentration of this compound and/or reduce the incubation time. 3. Perform a cell viability assay (e.g., MTT or resazurin) to determine the cytotoxic concentration of this compound for your specific cell line. |
| Poor solubility of this compound in aqueous solutions | 1. Precipitation of the compound: this compound has limited solubility in water. | 1. Prepare a high-concentration stock solution in DMSO. When diluting into aqueous buffers or media, add the DMSO stock to the aqueous solution while vortexing to ensure rapid and even dispersion. For in vivo preparations, specific formulations with PEG400, Tween80, and propylene glycol have been used. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Parameter | Value | Reference |
| Human GSK-3α | Cell-free | Ki | 6.9 nM | |
| Human GSK-3β | Cell-free | Ki | 31 nM | |
| Tau Phosphorylation | Cell-based (3T3 cells) | IC50 | 324 nM | |
| CDK2 | Cell-free | Ki | 1150 nM | |
| CDK5 | Cell-free | Ki | 429 nM | |
| CDK1 | Cell-free | Ki | 1980 nM | |
| Erk2 | Cell-free | Ki | >10 µM |
Experimental Protocols
Protocol 1: GSK-3β Inhibition Scintillation Proximity Assay (SPA)
This protocol is adapted from a general method for measuring GSK-3 activity.
Materials:
-
Recombinant human GSK-3β
-
Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)
-
[γ-33P]ATP
-
This compound
-
Assay buffer (e.g., 12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, 0.5 µg/µL BSA)
-
Stop solution (5 mM EDTA, 50 µM ATP, 0.1% Triton X-100)
-
Streptavidin-coated SPA beads
-
Clear-bottomed 96-well microtiter plates
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution.
-
Add 10 µL of a solution containing the biotinylated peptide substrate (final concentration 2 µM) and recombinant human GSK-3β (final concentration ~6 milliunits) in assay buffer.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing [γ-33P]ATP and unlabeled ATP (final concentration 1 µM ATP) in 50 mM Mg(Ac)2. The final assay volume is 25 µl.
-
Include blank controls without the peptide substrate.
-
Incubate the plate for 20 minutes at room temperature.
-
Terminate the reaction by adding 25 µL of stop solution containing streptavidin-coated SPA beads (0.25 mg).
-
Incubate for at least 6 hours at room temperature to allow the beads to settle.
-
Determine the radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Cellular Tau Phosphorylation Assay
This protocol is based on methods used to assess this compound's effect on tau phosphorylation in a cellular context.
Materials:
-
3T3 fibroblasts stably expressing human tau protein
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-tau (e.g., Ser396), anti-total-tau (e.g., Tau5), anti-GSK-3β, and anti-loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed 3T3-tau cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 0-8 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 25 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL reagents.
-
Quantify the band intensities using densitometry and normalize the levels of phosphorylated tau to total tau.
Visualizations
Caption: this compound inhibits active GSK-3β, preventing tau hyperphosphorylation.
Caption: Workflow for assessing this compound's effect on cellular tau phosphorylation.
References
- 1. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans | AlzPED [alzped.nia.nih.gov]
- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing AZD1080 Off-Target Effects in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of AZD1080 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective, orally active, and brain-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] It shows selectivity for both GSK-3α and GSK-3β isoforms. GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis.[1][3] this compound was initially investigated for its therapeutic potential in Alzheimer's disease due to its ability to inhibit the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.[4]
Q2: What are the known off-target effects of this compound?
While this compound is designed to be a selective GSK-3 inhibitor, it can exhibit off-target effects, particularly at higher concentrations. The most well-documented off-target concern is the modulation of the Wnt/β-catenin signaling pathway. Since GSK-3β is a key negative regulator of this pathway, its inhibition by this compound can lead to the stabilization and nuclear translocation of β-catenin, activating Wnt target gene expression. This can be an undesirable effect in certain cellular contexts, such as in cancers where the Wnt pathway is oncogenic. Additionally, as with many kinase inhibitors, there is a potential for this compound to interact with other kinases that have a similar ATP-binding pocket, although it has shown good selectivity against kinases like CDK1, CDK2, and CDK5 at therapeutic concentrations. A similar GSK-3β inhibitor, AZD7969, was reported to cause increased proliferation in stem cell compartments in vivo, highlighting a potential off-target effect of GSK-3 inhibition.
Q3: I am observing unexpected effects on cell proliferation after treating my cells with this compound. Is this an off-target effect?
The effect of this compound on cell proliferation is highly dependent on the cell type and the concentration used. For example:
-
In osteosarcoma cancer stem-like cells, this compound was found to inhibit stemness and invasion without affecting cell viability or proliferation at the concentrations tested.
-
In contrast, in A2780 and OVCAR3 ovarian cancer cell lines, this compound significantly reduced cell viability and proliferation in a dose-dependent manner.
Therefore, an unexpected effect on proliferation could be an on-target effect in your specific cell line, or it could be an off-target effect. To distinguish between these possibilities, it is crucial to perform dose-response experiments and validate the on-target engagement as described in the troubleshooting guide below.
Q4: How can I be sure that the phenotype I observe is due to GSK-3 inhibition and not an off-target effect?
Confirming that an observed phenotype is a direct result of on-target GSK-3 inhibition is a critical step in your research. Several experimental strategies can be employed to validate your findings:
-
Perform rescue experiments: If possible, transfect your cells with a version of GSK-3β that has a mutation rendering it resistant to this compound. If the phenotype is reversed in the presence of the drug, it is likely an on-target effect.
-
Knockdown of GSK-3: Use techniques like siRNA or shRNA to reduce the expression of GSK-3α and/or GSK-3β. If the phenotype of GSK-3 knockdown mimics the effect of this compound treatment, it supports an on-target mechanism.
-
Monitor downstream targets: Assess the phosphorylation status of known GSK-3 substrates (e.g., β-catenin, Tau, CRMP2) to confirm that this compound is engaging its target at the concentrations used in your experiments.
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity or Anti-proliferative Effects
You are observing significant cell death or a reduction in cell proliferation at concentrations where you expect to see a specific phenotype related to GSK-3 inhibition.
Possible Cause:
-
Off-target kinase inhibition: At higher concentrations, this compound may inhibit other kinases essential for cell survival or proliferation.
-
On-target toxicity in your specific cell line: Inhibition of GSK-3 may be genuinely detrimental to the viability of your cells.
-
Activation of the Wnt/β-catenin pathway: In some cancers, activation of Wnt signaling can paradoxically lead to cell cycle arrest or apoptosis.
Troubleshooting Steps:
-
Perform a detailed dose-response curve: Determine the IC50 for the cytotoxic/anti-proliferative effect and compare it to the IC50 for the inhibition of a known GSK-3 substrate (e.g., p-Tau or p-β-catenin). A significant separation between these two values suggests a potential off-target effect at higher concentrations.
-
Use a control compound: Compare the effects of this compound to a structurally different GSK-3 inhibitor. If both compounds induce similar effects at concentrations that correlate with their respective GSK-3 inhibitory potencies, the phenotype is more likely to be on-target.
-
Assess Wnt pathway activation: Use a TCF/LEF luciferase reporter assay or measure the expression of known Wnt target genes (e.g., Axin2, c-Myc) to determine if the Wnt pathway is being activated at the concentrations causing cytotoxicity.
Issue 2: Lack of Expected Phenotype Despite Confirmed GSK-3 Inhibition
You have confirmed that this compound is inhibiting GSK-3 in your cells (e.g., by observing decreased phosphorylation of a substrate), but you do not see the expected downstream biological effect.
Possible Cause:
-
Redundancy in signaling pathways: Other kinases or signaling pathways may compensate for the inhibition of GSK-3.
-
Cellular context: The role of GSK-3 in the specific cellular process you are studying may be different in your cell line compared to what has been reported in other systems.
-
Subcellular localization: The pool of GSK-3 that is relevant to your phenotype of interest may not be effectively inhibited by this compound at the concentrations used.
Troubleshooting Steps:
-
Investigate compensatory pathways: Use pathway analysis tools or literature searches to identify potential compensatory mechanisms. You may need to use a combination of inhibitors to block both GSK-3 and the compensatory pathway.
-
Validate in a different cell line: If possible, repeat the experiment in a different cell line where the role of GSK-3 in the pathway of interest is well-established.
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Confirm target engagement in the relevant cellular compartment: Use immunofluorescence or subcellular fractionation followed by Western blotting to confirm that this compound is inhibiting GSK-3 in the correct location (e.g., nucleus, cytoplasm).
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| GSK-3α | Cell-free | 6.9 | - | |
| GSK-3β | Cell-free | 31 | - | |
| Tau Phosphorylation | Cellular (3T3 cells) | - | 324 |
Table 2: Selectivity Profile of this compound Against Other Kinases
| Kinase | Fold Selectivity vs. GSK-3β | Reference |
| CDK2 | >14-fold | |
| CDK5 | >14-fold | |
| CDK1 | >14-fold | |
| Erk2 | >14-fold |
Experimental Protocols
Protocol 1: Western Blot for Assessing On-Target GSK-3 Inhibition
This protocol describes how to measure the phosphorylation of a direct GSK-3 substrate, β-catenin, at Ser33/37/Thr41. Inhibition of GSK-3 will lead to a decrease in the phosphorylation at these sites.
Materials:
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Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-β-catenin (Ser33/37/Thr41), anti-total β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-β-catenin signal to total β-catenin and the loading control.
Protocol 2: TCF/LEF Luciferase Reporter Assay for Wnt Pathway Activation
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by the nuclear accumulation of β-catenin.
Materials:
-
Cell line of interest
-
TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound
-
Wnt3a conditioned medium (positive control)
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection: Co-transfect cells with the TCF/LEF reporter plasmid and the Renilla control plasmid.
-
Cell Treatment: After 24 hours, treat the cells with this compound, a vehicle control, and Wnt3a conditioned medium.
-
Cell Lysis and Reporter Assay: After the desired treatment time (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in this compound-treated cells to the vehicle control.
Mandatory Visualizations
Caption: Mechanism of this compound action on the Wnt/β-catenin pathway.
Caption: Workflow for troubleshooting unexpected phenotypes with this compound.
References
- 1. This compound, a specific inhibitor of GSK-3β, inhibits stemness and malignancies in osteosarcoma cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Role of glycogen synthase kinase-3β inhibitor this compound in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential toxicities associated with the GSK-3 inhibitor, AZD1080, in animal models. While this compound showed promise in preclinical studies for neurodegenerative diseases, its development was halted due to toxicity observed in animal models, specifically nephrotoxicity and gallbladder toxicity with chronic dosing.[1][2] This guide offers practical advice for monitoring and mitigating these potential adverse effects during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally active, and brain-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[2][3] It targets both GSK-3α and GSK-3β isoforms.[3] GSK-3 is a key enzyme in various cellular processes, including signal transduction pathways like Wnt/β-catenin and PI3K/Akt. By inhibiting GSK-3, this compound was investigated for its potential to reduce tau protein hyperphosphorylation, a hallmark of Alzheimer's disease.
Q2: What are the known toxicities of this compound in animal models?
A2: Preclinical studies of this compound were discontinued due to observations of nephrotoxicity and severe histopathological changes in the gallbladder of dogs following chronic administration. It is important to note that in Phase I clinical trials with healthy human volunteers, this compound was reported to be well-tolerated.
Q3: What are the general signs of toxicity to watch for in animals treated with GSK-3 inhibitors like this compound?
A3: Due to the central role of GSK-3 in cellular function, potent inhibitors can be associated with toxicity. General clinical signs of toxicity in rodents can include weight loss, piloerection, hunched posture, lethargy, and changes in behavior. For specific organ systems, it is crucial to monitor indicators of kidney and gallbladder health.
Troubleshooting Guides
Managing Potential Nephrotoxicity
Issue: You are concerned about or have observed signs of kidney toxicity in your animal models treated with this compound.
Troubleshooting Steps:
-
Establish Baseline Data: Before starting your experiment, collect baseline data for all renal function parameters for each animal.
-
Regular Monitoring: Implement a regular monitoring schedule for key indicators of nephrotoxicity.
-
Dose Adjustment: If signs of nephrotoxicity are observed, consider reducing the dose or the frequency of administration.
-
Hydration: Ensure animals have free access to water, as adequate hydration is crucial for renal function.
Monitoring Parameters for Nephrotoxicity:
| Parameter | Method | Frequency | Interpretation of Adverse Findings |
| Serum Creatinine (SCr) | Blood sample analysis | Baseline, weekly, and at study termination | An increase from baseline can indicate reduced glomerular filtration rate. |
| Blood Urea Nitrogen (BUN) | Blood sample analysis | Baseline, weekly, and at study termination | Elevated levels can suggest impaired kidney function, though it can be influenced by other factors like diet. |
| Urinalysis | Urine collection (e.g., metabolic cages) | Baseline, weekly, and at study termination | Look for proteinuria, hematuria, and changes in urine specific gravity. |
| Kidney Histopathology | Tissue collection at necropsy | End of study | Examine for tubular necrosis, interstitial nephritis, and other pathological changes. |
| Novel Biomarkers | Urine or blood analysis | As per study design | Consider measuring markers like KIM-1, Clusterin, or Beta-2 Microglobulin for earlier detection of kidney injury. |
Managing Potential Gallbladder Toxicity
Issue: You are conducting chronic dosing studies with this compound, particularly in larger animal models like dogs, and are concerned about gallbladder toxicity.
Troubleshooting Steps:
-
Species Selection: Be aware that gallbladder toxicity was specifically noted in dogs. Rodent models may not fully recapitulate this toxicity.
-
Regular Veterinary Examination: For larger animals, regular physical examinations by a veterinarian are essential.
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Liver Function Tests: Monitor liver enzymes as an indirect indicator of biliary stress.
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Imaging: In larger animals, abdominal ultrasound can be used to assess gallbladder size, wall thickness, and the presence of sludge or stones.
Monitoring Parameters for Gallbladder & Biliary System Toxicity:
| Parameter | Method | Frequency | Interpretation of Adverse Findings |
| Serum Alkaline Phosphatase (ALP) | Blood sample analysis | Baseline, monthly, and at study termination | Elevated levels can indicate cholestasis. |
| Serum Alanine Aminotransferase (ALT) | Blood sample analysis | Baseline, monthly, and at study termination | Increased levels may suggest hepatocellular injury secondary to biliary issues. |
| Serum Total Bilirubin | Blood sample analysis | Baseline, monthly, and at study termination | Elevated levels can be a sign of biliary obstruction. |
| Gallbladder Histopathology | Tissue collection at necropsy | End of study | Examine for inflammation (cholecystitis), hyperplasia, and other morphological changes. |
| Clinical Observations | Daily visual inspection | Daily | Look for signs of abdominal pain, jaundice (in applicable species), or changes in feces. |
Experimental Protocols
Protocol 1: Monitoring Renal Function in Rodents
Objective: To monitor for potential nephrotoxicity of this compound in a rodent model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=8-10 per group).
-
Acclimatization: Acclimatize animals for at least one week before the start of the study.
-
Baseline Data Collection:
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Collect blood samples via a suitable method (e.g., tail vein) for baseline serum creatinine and BUN analysis.
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Place animals in metabolic cages for 24 hours to collect urine for baseline urinalysis.
-
-
This compound Administration:
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Administer this compound or vehicle control orally at the desired dose and frequency. A suggested starting point for dose-finding studies could be in the range of 1-30 mg/kg, based on doses used for efficacy studies of other GSK-3 inhibitors.
-
-
In-life Monitoring:
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Record body weight and clinical observations daily.
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At weekly intervals, repeat blood and urine collection for analysis.
-
-
Terminal Procedures:
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At the end of the study, collect a final blood sample.
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Euthanize the animals and perform a necropsy.
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Collect both kidneys, fix in 10% neutral buffered formalin, and process for histopathological examination by a qualified veterinary pathologist.
-
Protocol 2: Assessment of Hepatobiliary Function in a Canine Model
Objective: To monitor for potential gallbladder toxicity of this compound in a canine model.
Methodology:
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Animal Model: Beagle dogs (n=4-6 per group, mixed-sex).
-
Acclimatization: Acclimatize animals for at least two weeks.
-
Baseline Data Collection:
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Conduct a full physical examination.
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Collect blood for a complete blood count and serum chemistry panel, including ALP, ALT, and total bilirubin.
-
Perform a baseline abdominal ultrasound to visualize the gallbladder and biliary tree.
-
-
This compound Administration:
-
Administer this compound or vehicle control orally at the desired dose and frequency.
-
-
In-life Monitoring:
-
Perform daily clinical observations and record food consumption.
-
Conduct weekly physical examinations.
-
Collect blood for serum chemistry analysis monthly.
-
Repeat abdominal ultrasound at monthly intervals.
-
-
Terminal Procedures:
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At the end of the study, collect a final blood sample.
-
Euthanize the animals and perform a thorough necropsy.
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Collect the gallbladder and sections of the liver, fix in 10% neutral buffered formalin, and process for histopathological evaluation.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Key signaling pathways regulated by GSK-3 and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound toxicity in animal models.
Caption: Logical troubleshooting workflow for observed adverse events.
References
Interpreting unexpected results in AZD1080 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD1080, a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, orally active, and brain-permeable small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3). It exhibits potent inhibition of both GSK-3α and GSK-3β isoforms by binding to the ATP pocket of the kinase.[1] Its primary mechanism of action is the reduction of phosphorylation of GSK-3 substrates, such as tau protein, which is implicated in neurodegenerative diseases like Alzheimer's.[2][3][4]
Q2: What are the typical concentrations of this compound to use in cell-based assays and in vivo studies?
For cell-based assays, the IC50 for inhibiting tau phosphorylation in cells expressing human tau has been reported to be 324 nM.[5] For in vivo studies in mice, doses of 3 or 10 µmol/kg administered by oral gavage have been used to study its effects on cognitive deficits and synaptic plasticity. In rats, oral administration of this compound has been shown to inhibit tau phosphorylation in the brain.
Q3: What is the known kinase selectivity profile of this compound?
This compound is a selective inhibitor of GSK-3. It shows greater than 14-fold selectivity against cyclin-dependent kinase 2 (CDK2), CDK5, CDK1, and Erk2. A broader kinase panel screen at a concentration of 10 µM showed good overall selectivity against 23 other kinases. However, it is important to note that like many kinase inhibitors, off-target effects can occur at higher concentrations.
Q4: Why were the clinical trials for this compound halted?
The clinical development of this compound was discontinued due to a combination of toxicity and lack of efficacy observed in clinical trials. While preclinical studies showed promising results in rescuing synaptic plasticity deficits and reducing tau phosphorylation, these findings did not translate into the expected therapeutic benefits in humans.
Troubleshooting Guide for Unexpected Results
Issue 1: No effect or reduced efficacy of this compound in my in vitro experiment.
Possible Cause 1: Compound Stability and Solubility this compound may degrade or precipitate in aqueous solutions over time.
-
Recommendation: Prepare fresh stock solutions of this compound in DMSO and store them at -20°C for up to one month or -80°C for up to six months. When preparing working solutions in cell culture media, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts. For in vivo preparations, a vehicle of water with 0.5% ascorbic acid and 0.01% EDTA (pH 2.0) has been used.
Possible Cause 2: Cell Type-Specific Responses The effects of GSK-3 inhibition can be highly cell-context dependent. In some cancer cell lines, for instance, GSK-3 inhibition can lead to decreased proliferation and apoptosis, while in others, its role is more complex due to its involvement in pathways like Wnt/β-catenin.
-
Recommendation: Carefully characterize the baseline GSK-3 activity and the status of related signaling pathways (e.g., Wnt, PI3K/Akt) in your specific cell model.
Possible Cause 3: Acute vs. Subchronic Treatment Some of the beneficial effects of this compound, such as the reversal of cognitive deficits in mouse models, have been observed with subchronic but not acute administration. This suggests that longer-term modifications of proteins downstream of GSK-3 signaling may be required to observe a phenotype.
-
Recommendation: Consider extending the duration of your this compound treatment in your experimental design.
Issue 2: I am observing unexpected or contradictory results, such as increased cell death or altered signaling in pathways I didn't anticipate.
Possible Cause 1: Off-Target Effects While this compound is selective for GSK-3, at higher concentrations it may inhibit other kinases. The known off-targets at higher concentrations include CDK2, CDK5, and CDK1.
-
Recommendation: Perform a dose-response experiment to determine the lowest effective concentration of this compound in your system. If unexpected phenotypes persist, consider using a structurally different GSK-3 inhibitor as a control to see if the effect is specific to GSK-3 inhibition.
Possible Cause 2: Dual Role of GSK-3 in Signaling Pathways GSK-3 is a key regulator of multiple signaling pathways, and its inhibition can have complex and sometimes opposing effects. For example, while GSK-3 inhibition is generally considered to activate the Wnt/β-catenin pathway, which can promote cell survival, in some contexts, GSK-3β can act as a tumor suppressor.
-
Recommendation: When interpreting your results, consider the intricate network of pathways regulated by GSK-3. It is advisable to probe key components of related signaling pathways (e.g., β-catenin levels for Wnt signaling, or phosphorylation of Akt for the PI3K/Akt pathway) to get a clearer picture of the cellular response.
Possible Cause 3: GSK-3's Role in Apoptosis and Autophagy GSK-3 has a dual role in apoptosis, promoting it through the intrinsic pathway and inhibiting it through the extrinsic pathway. GSK-3 inhibition can also impact autophagy.
-
Recommendation: If you observe changes in cell viability, consider performing specific assays for apoptosis (e.g., caspase-3 activation, TUNEL staining) and autophagy (e.g., LC3-II conversion, p62 degradation) to dissect the underlying mechanism.
Issue 3: I am having trouble reproducing in vivo efficacy that has been previously reported.
Possible Cause 1: Pharmacokinetics and Brain Penetration While this compound is brain-permeable, its brain-to-plasma exposure ratio is between 0.5 and 0.8 at peak concentrations. The pharmacokinetics can vary between species and even individual animals.
-
Recommendation: If feasible, perform pharmacokinetic studies in a satellite group of animals to measure plasma and brain concentrations of this compound to ensure adequate target engagement.
Possible Cause 2: Animal Model and Disease State The efficacy of this compound may be dependent on the specific animal model and the stage of the disease being studied. As seen in preclinical studies, the reversal of synaptic plasticity deficits was observed in a model of NMDAR hypofunction (MK-801-induced deficits).
-
Recommendation: Carefully review the experimental details of published studies and ensure your model and experimental conditions are comparable.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase | Ki (nM) | Fold Selectivity vs. GSK-3β |
| GSK-3α | 6.9 | 4.5x more selective for GSK-3α |
| GSK-3β | 31 | - |
| CDK2 | >1000 | >32x |
| CDK5 | >400 | >14x |
| CDK1 | >1000 | >32x |
| Erk2 | >10000 | >322x |
| Data compiled from publicly available sources. |
Table 2: Recommended Concentration Ranges for this compound Experiments
| Experiment Type | Recommended Concentration/Dose | Reference |
| Cell-based Tau Phosphorylation Assay | 100 - 500 nM | |
| In vivo (mouse, oral gavage) | 3 - 10 µmol/kg |
Experimental Protocols
Protocol 1: In Vitro Tau Phosphorylation Assay
-
Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 nM to 1 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated tau (e.g., AT8, PHF-1) and total tau.
-
Use a primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated tau signal to the total tau signal.
Protocol 2: In Vivo Assessment of Cognitive Function in a Mouse Model
-
Animal Model: Use a relevant mouse model of cognitive impairment. For example, cognitive deficits can be induced by the NMDA receptor antagonist MK-801.
-
Compound Administration: Prepare this compound in a suitable vehicle (e.g., water with 0.5% ascorbic acid, 0.01% EDTA, pH 2.0). Administer this compound or vehicle to the mice via oral gavage at the desired dose (e.g., 10 µmol/kg). For subchronic studies, administer the compound daily for a specified number of days.
-
Behavioral Testing: Perform a cognitive behavioral test, such as the Morris water maze or contextual fear conditioning, at a specified time point after the final dose of this compound.
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods to compare the performance of the this compound-treated group with the vehicle-treated group.
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(Optional) Pharmacodynamic Analysis: At the end of the study, collect brain tissue to measure the levels of phosphorylated tau or other relevant biomarkers to confirm target engagement.
Mandatory Visualizations
Caption: Simplified GSK-3 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for designing and troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans | AlzPED [alzped.nia.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
How to minimize variability in AZD1080 in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies involving the GSK-3 inhibitor, AZD1080.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active inhibitor of Glycogen Synthase Kinase-3 (GSK-3). It is a brain-permeable compound that targets both GSK-3α and GSK-3β isoforms.[1][2] Its mechanism of action involves binding to the ATP pocket of GSK-3, which prevents the phosphorylation of downstream substrates like tau protein.[3] This inhibition of tau phosphorylation is a key area of investigation for its therapeutic potential in neurodegenerative diseases such as Alzheimer's disease.[4][5]
Q2: What are the typical doses of this compound used in rodent in vivo studies?
Reported oral doses for this compound in rodents vary depending on the study design (acute vs. subchronic) and the specific animal model. It is crucial to perform dose-ranging studies to determine the optimal dose for your specific experimental goals.
Q3: How should this compound be formulated for oral administration in rodents?
Proper formulation is critical for ensuring consistent bioavailability and minimizing variability. This compound has been successfully formulated for oral gavage in a vehicle consisting of water with 0.5% ascorbic acid and 0.01% EDTA, adjusted to pH 2.0. For suspension formulations, it is essential to ensure homogeneity.
Q4: What is the pharmacokinetic profile of this compound in rodents?
This compound has demonstrated good oral bioavailability in rats. Its brain-to-plasma exposure ratio at peak concentrations is between 0.5 and 0.8, indicating good brain permeability.
Q5: What are the expected pharmacodynamic effects of this compound in vivo?
The primary pharmacodynamic effect of this compound is the inhibition of GSK-3 activity. This can be measured by a dose-dependent reduction in the phosphorylation of downstream targets such as tau protein and glycogen synthase (GS). Acute oral administration has been shown to inhibit peripheral GSK-3 activity. Interestingly, some studies suggest that subchronic, but not acute, administration is required to reverse certain cognitive deficits in mice, indicating that longer-term protein modifications may be necessary for some therapeutic effects.
Troubleshooting Guides
Variability in in vivo studies can arise from multiple sources. Below are common issues encountered during experiments with this compound and strategies to mitigate them.
Issue 1: High Variability in Pharmacokinetic (PK) Profiles
High inter-animal variability in plasma concentrations of this compound can obscure true pharmacodynamic effects.
| Potential Cause | Troubleshooting Strategy |
| Inconsistent Formulation | Ensure the this compound formulation is homogenous and stable. Prepare fresh solutions for each experiment and verify the concentration. For suspensions, ensure consistent particle size and prevent settling by vortexing immediately before each administration. |
| Inaccurate Dosing | Use calibrated equipment for dosing. Ensure the gavage volume is appropriate for the animal's weight and administered accurately. Train all personnel on proper oral gavage techniques to ensure consistency. |
| Physiological Differences | Use animals from a narrow age and weight range. Randomize animals into treatment groups based on body weight. Standardize the diet and fasting period before dosing, as food can affect drug absorption. |
| Gavage Procedure Stress | Improper handling and gavage technique can induce stress, altering gastrointestinal motility and drug absorption. Ensure all personnel are proficient and consistent in their handling and gavage technique to minimize stress. |
Issue 2: Inconsistent Pharmacodynamic (PD) Response
Variability in the inhibition of GSK-3 targets can make it difficult to establish a clear dose-response relationship.
| Potential Cause | Troubleshooting Strategy |
| Timing of Sample Collection | The pharmacodynamic effect of this compound is time-dependent. Collect tissues and plasma at consistent time points post-dosing across all animals, based on the known Cmax and half-life of the compound. |
| Assay Variability | Standardize all aspects of the pharmacodynamic assay (e.g., western blotting for p-tau). Use validated antibodies and run appropriate controls in every experiment. Quantify results using standardized methods. |
| Biological Variability | Animal-to-animal differences in baseline GSK-3 activity can contribute to variability. Ensure a sufficient sample size to account for biological variation. Consider measuring baseline levels of target phosphorylation in a subset of animals. |
| Off-Target Effects | While this compound is selective, high doses may lead to off-target effects that could influence the measured pharmacodynamic response. If unexpected results are observed, consider evaluating the activity of closely related kinases. |
Issue 3: Variability in Behavioral Outcomes
Behavioral studies are notoriously susceptible to variability.
| Potential Cause | Troubleshooting Strategy |
| Environmental Factors | Maintain a consistent and controlled environment for all animals. This includes housing conditions, light-dark cycles, temperature, and noise levels. |
| Experimenter-Induced Variability | The presence and handling by different experimenters can influence animal behavior. Ideally, a single, well-trained experimenter should conduct all behavioral testing. If multiple experimenters are necessary, ensure their techniques are highly standardized. |
| Test-Related Stress | Habituate animals to the testing room and equipment before the actual experiment to reduce novelty-induced stress. Handle animals gently and consistently. |
| Social Housing Dynamics | The social hierarchy within a cage can affect the behavior of individual animals. House animals in stable, consistent groups and consider this as a potential variable in your analysis. |
Experimental Protocols
Protocol: Oral Gavage Administration of this compound in Rodents
This protocol provides a general guideline for the preparation and oral administration of this compound.
Materials:
-
This compound powder
-
Vehicle (e.g., water with 0.5% ascorbic acid and 0.01% EDTA, pH 2.0)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for suspensions)
-
Calibrated pipette or syringe
-
Appropriately sized oral gavage needles (flexible plastic is recommended to reduce injury risk)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing facility for at least one week before the experiment.
-
Weigh each animal on the day of dosing to calculate the precise volume to be administered.
-
If required by the study design, fast the animals for a standardized period (e.g., 4 hours) before dosing.
-
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Prepare the formulation fresh on the day of dosing.
-
For a solution, add the this compound powder to the vehicle and vortex until fully dissolved.
-
For a suspension, add the this compound to the vehicle and vortex thoroughly. Sonication may be used to ensure a uniform suspension.
-
Visually inspect the formulation for homogeneity.
-
-
Oral Gavage Administration:
-
Properly restrain the animal to ensure its head and body are in a straight line.
-
Measure the correct length of the gavage needle for each animal (from the mouth to the last rib).
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound formulation.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.
-
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of GSK-3β and the inhibitory action of this compound.
Experimental Workflow for an this compound In Vivo Study
Caption: General experimental workflow for conducting an in vivo study with this compound.
Troubleshooting Logic Diagram for High Variability
Caption: A logical approach to troubleshooting sources of variability in this compound studies.
References
- 1. mdpi.com [mdpi.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans [alzped.nia.nih.gov]
- 5. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting AZD1080 delivery across the blood-brain barrier
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of AZD1080 across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with Ki values of 6.9 nM for GSK-3α and 31 nM for GSK-3β.[1] It functions by binding to the ATP pocket of GSK-3, thereby preventing the phosphorylation of its downstream substrates.[2] GSK-3 is a key enzyme implicated in various cellular processes, including the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease.[3][4][5]
Q2: What is the reported blood-brain barrier permeability of this compound?
Preclinical studies in rodents have shown that this compound is orally bioavailable and can cross the blood-brain barrier. The reported brain-to-plasma concentration ratio is in the range of 0.5 to 0.8 at peak concentrations, indicating moderate brain penetration for a small molecule.
Q3: Why was the clinical development of this compound discontinued?
While initial preclinical and Phase 1 clinical studies showed promise, the development of this compound was halted. Some sources suggest that chronic administration was associated with significant side effects, which is a known challenge for GSK-3 inhibitors due to the enzyme's involvement in numerous critical signaling pathways.
Q4: What are the major challenges in delivering small molecules like this compound across the blood-brain barrier?
The primary challenges for delivering drugs to the central nervous system (CNS) include:
-
Tight Junctions: The endothelial cells of the BBB are connected by complex tight junctions that severely restrict the paracellular transport of molecules.
-
Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of the brain and back into the bloodstream, reducing their CNS concentration.
-
Enzymatic Barrier: Metabolic enzymes present in the endothelial cells can degrade drugs before they reach the brain parenchyma.
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Physicochemical Properties: The ability of a molecule to cross the BBB is heavily influenced by its size, lipophilicity, polarity, and hydrogen bonding capacity.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Low or undetectable brain concentrations of this compound in in vivo studies.
Possible Cause 1: P-glycoprotein (P-gp) Mediated Efflux
This compound, as a small molecule, may be a substrate for efflux transporters like P-gp.
Troubleshooting Steps:
-
In Silico Analysis: Use computational models to predict if this compound is likely a P-gp substrate. Several online tools and QSAR models are available for this purpose.
-
In Vitro Transwell Assay with P-gp Overexpressing Cells: Perform a bidirectional transport assay using cell lines that overexpress P-gp (e.g., MDCK-MDR1). A significantly higher basal-to-apical transport compared to apical-to-basal transport would suggest active efflux.
-
Co-administration with a P-gp Inhibitor: In your in vivo experiment, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar). A significant increase in the brain-to-plasma ratio of this compound in the presence of the inhibitor would confirm P-gp mediated efflux.
Possible Cause 2: Poor Formulation and Low Bioavailability
The formulation of this compound for administration can significantly impact its absorption and subsequent brain penetration.
Troubleshooting Steps:
-
Solubility Assessment: Determine the aqueous solubility of your this compound formulation. Poor solubility can lead to precipitation and reduced absorption.
-
Formulation Optimization: Consider using formulation strategies to enhance solubility and absorption, such as:
-
Co-solvents: Using a mixture of solvents (e.g., DMSO, PEG) to improve solubility.
-
Nanoparticle Encapsulation: Encapsulating this compound in polymeric nanoparticles or liposomes can improve its pharmacokinetic profile and potentially enhance BBB transport.
-
Issue 2: Inconsistent results in in vitro BBB models.
Possible Cause 1: Compromised Barrier Integrity in Transwell Models
The integrity of the in vitro BBB model is crucial for obtaining reliable permeability data.
Troubleshooting Steps:
-
Transendothelial Electrical Resistance (TEER) Measurement: Regularly measure the TEER of your cell monolayer. A drop in TEER indicates a compromised barrier. Ensure TEER values are stable and within the expected range for your cell type before starting the permeability assay.
-
Paracellular Permeability Marker: Include a fluorescently labeled, non-transported molecule (e.g., Lucifer yellow, fluorescently-labeled dextran) in your assay. High permeability of this marker indicates a leaky barrier.
-
Cell Culture Conditions: Optimize cell seeding density and culture conditions to ensure the formation of a tight monolayer. Co-culture models with astrocytes and pericytes can often result in a tighter barrier.
Possible Cause 2: Non-specific Binding
This compound may bind to the plastic of the Transwell inserts or other components of the assay system, leading to an underestimation of its permeability.
Troubleshooting Steps:
-
Recovery Study: Perform a recovery study by adding a known concentration of this compound to the assay system without cells and measuring the concentration over time to quantify non-specific binding.
-
Use of Low-Binding Plates: Utilize low-binding plates and materials for your experiments.
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| GSK-3α Ki | 6.9 nM | |
| GSK-3β Ki | 31 nM | |
| Brain/Plasma Ratio | 0.5 - 0.8 | |
| Molecular Weight | ~400 g/mol (estimated) | |
| LogP | 2.0 - 3.0 (estimated for good BBB penetration) |
Table 2: Troubleshooting In Vivo this compound Delivery
| Observation | Potential Cause | Suggested Action |
| Low brain concentration | P-gp efflux | Co-administer with a P-gp inhibitor. |
| Poor oral bioavailability | Optimize formulation (e.g., use of co-solvents, nanoparticles). | |
| Rapid metabolism | Conduct pharmacokinetic studies to determine half-life. | |
| High variability in brain levels | Inconsistent dosing | Ensure accurate and consistent administration technique. |
| Differences in animal metabolism | Increase sample size and ensure homogeneity of animal groups. |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
This protocol outlines a general procedure for assessing the permeability of this compound across an in vitro BBB model.
Materials:
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Brain endothelial cells (e.g., hCMEC/D3, bEnd.3, or iPSC-derived)
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Co-culture cells (optional): Astrocytes, Pericytes
-
Cell culture medium and supplements
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This compound stock solution
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Lucifer yellow or other paracellular marker
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Analytical instrument for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed brain endothelial cells on the apical side of the Transwell insert. If using a co-culture model, seed astrocytes and/or pericytes on the basolateral side of the insert or in the bottom of the well.
-
Barrier Formation: Culture the cells until a confluent monolayer is formed and TEER values are stable and high (typically >150 Ω x cm²).
-
Permeability Assay: a. Wash the cells with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add this compound solution (at a known concentration) and the paracellular marker to the apical (donor) chamber. c. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber. d. To assess efflux, add this compound to the basolateral chamber and collect samples from the apical chamber.
-
Sample Analysis: Quantify the concentration of this compound and the paracellular marker in the collected samples using an appropriate analytical method.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Protocol 2: In Vivo Brain Microdialysis
This protocol provides a general framework for measuring the unbound concentration of this compound in the brain extracellular fluid (ECF) of a freely moving animal.
Materials:
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Microdialysis probes
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Stereotaxic apparatus
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Surgical instruments
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Anesthesia
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Perfusion pump
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Fraction collector
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Artificial cerebrospinal fluid (aCSF)
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This compound for administration
-
Analytical instrument for this compound quantification
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula for the microdialysis probe into the target brain region (e.g., hippocampus, striatum). Secure the cannula with dental cement. Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain tissue.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min). Allow the system to equilibrate for at least 1-2 hours.
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage, intravenous injection).
-
Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a refrigerated fraction collector.
-
Probe Recovery Calculation: Determine the in vivo recovery of the probe to accurately calculate the ECF concentration from the dialysate concentration. This can be done using the retrodialysis method.
-
Sample Analysis: Analyze the concentration of this compound in the dialysate samples.
-
Data Analysis: Plot the unbound brain concentration of this compound over time to determine its pharmacokinetic profile in the brain.
Mandatory Visualizations
References
- 1. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 2. researchgate.net [researchgate.net]
- 3. Predicting P-glycoprotein substrates by a quantitative structure-activity relationship model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 5. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming AZD1080 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the GSK-3 inhibitor AZD1080 in cancer cell lines. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our cancer cell line over time. What are the potential mechanisms of acquired resistance?
A1: While specific studies on acquired resistance to this compound are limited, resistance to GSK-3 inhibitors, in general, can arise from several mechanisms:
-
Alterations in Downstream Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to bypass the effects of GSK-3 inhibition. Key pathways to investigate include:
-
Wnt/β-catenin Signaling: Mutations in components of this pathway, downstream of GSK-3, can lead to the constitutive activation of β-catenin, rendering the cells insensitive to GSK-3 inhibition.
-
NF-κB Signaling: Increased NF-κB activity can promote cell survival and proliferation, potentially compensating for the effects of this compound.
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Epithelial-Mesenchymal Transition (EMT): Cells undergoing EMT may become resistant to various therapies, including targeted inhibitors. In some contexts, GSK-3 inhibition has been shown to be effective in overcoming EMT-associated resistance to other drugs.[1][2]
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and ABCG2 (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to survive and proliferate in the presence of a drug. This can involve changes in glucose, amino acid, and lipid metabolism to provide the necessary energy and building blocks for growth.
-
Target Alteration: Although less common for kinase inhibitors, mutations in the ATP-binding pocket of GSK-3β could potentially reduce the binding affinity of this compound.
Q2: Our cells are showing resistance to this compound. What are the first troubleshooting steps we should take?
A2: Here is a logical workflow to begin troubleshooting this compound resistance:
Caption: Initial troubleshooting workflow for suspected this compound resistance.
Q3: Are there any known combination therapies that can overcome resistance to GSK-3 inhibitors?
A3: Combining GSK-3 inhibitors with other therapeutic agents is a promising strategy. For instance, in EGFR-mutant lung cancer cells that have acquired resistance to osimertinib through an epithelial-mesenchymal transition (EMT), the GSK-3 inhibitor LY2090314 has been shown to effectively inhibit growth and induce apoptosis.[1][2] This suggests that combining this compound with inhibitors of pathways that are activated in resistant cells could be a viable approach.
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in our cell line.
| Possible Cause | Recommended Action |
| Development of a resistant subpopulation | Perform single-cell cloning to isolate and characterize resistant clones. Compare the molecular profiles of resistant clones to the parental cell line. |
| Upregulation of pro-survival signaling | Analyze key signaling pathways. Perform western blotting for phosphorylated and total GSK-3β, active β-catenin, NF-κB pathway components (p-IKK, p-IκBα, nuclear p65), and EMT markers (E-cadherin, N-cadherin, Vimentin, ZEB1). |
| Increased drug efflux | Conduct a drug efflux assay using a fluorescent substrate like Rhodamine 123 or Calcein-AM. Test if co-incubation with known ABC transporter inhibitors (e.g., verapamil for P-gp, MK-571 for MRP1, or Ko143 for BCRP) restores sensitivity to this compound. |
| Altered cellular metabolism | Perform a cellular metabolism analysis. Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively. |
Problem 2: this compound is no longer inducing apoptosis in our cancer cells.
| Possible Cause | Recommended Action |
| Upregulation of anti-apoptotic proteins | Perform western blot analysis for key anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1. |
| Inactivation of pro-apoptotic pathways | Assess the activation state of pro-apoptotic proteins like Bax and Bak, and the cleavage of caspases (e.g., Caspase-3, Caspase-9) and PARP. |
| Activation of alternative survival pathways | Investigate the PI3K/Akt and MAPK/ERK pathways, which are common survival pathways in cancer. Western blotting for key phosphorylated proteins in these pathways (p-Akt, p-ERK) can provide insights. |
Quantitative Data Summary
The following table summarizes data from a study on osimertinib-resistant lung cancer cell lines (PC-9/OSI-R) that showed an EMT phenotype and sensitivity to the GSK-3 inhibitor LY2090314.[1] This data can serve as a reference for the magnitude of change one might expect when investigating resistance mechanisms.
| Cell Line | Drug | IC50 (µM) |
| PC-9 (Parental) | Osimertinib | 0.01 |
| PC-9/OSI-R (Resistant) | Osimertinib | >10 |
| PC-9/OSI-R (Resistant) | LY2090314 | ~0.1 |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cancer cell line through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
MTT or other cell viability assay kit
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the initial IC50 of this compound for the parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Monitor cell growth: Observe the cells daily. Initially, a significant number of cells may die. Allow the surviving cells to repopulate the flask.
-
Increase drug concentration: Once the cells are growing steadily at the current this compound concentration, subculture them and increase the drug concentration by 1.5- to 2-fold.
-
Repeat dose escalation: Repeat steps 3 and 4, gradually increasing the concentration of this compound. This process can take several months.
-
Characterize the resistant line: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), characterize the resistant cell line.
-
Determine the new IC50 of this compound and compare it to the parental line.
-
Freeze down stocks of the resistant cells at various passages.
-
Perform molecular and cellular analyses to investigate the mechanism of resistance.
-
Caption: Workflow for generating and characterizing an this compound-resistant cell line.
Protocol 2: Western Blot Analysis of Signaling Pathways
Materials:
-
Parental and this compound-resistant cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-GSK-3β, anti-GSK-3β, anti-β-catenin, anti-p-p65, anti-p65, anti-E-cadherin, anti-N-cadherin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the parental and resistant cells and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: ABC Transporter Activity Assay (Rhodamine 123 Efflux)
Materials:
-
Parental and this compound-resistant cell lines
-
Rhodamine 123 (fluorescent substrate)
-
Verapamil (P-gp inhibitor, positive control)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Plating: Seed parental and resistant cells in a 96-well plate or appropriate tubes for flow cytometry.
-
Inhibitor Pre-incubation (optional): Pre-incubate a set of wells with an ABC transporter inhibitor (e.g., verapamil) for 30-60 minutes.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all wells and incubate for 30-60 minutes at 37°C to allow for cellular uptake.
-
Efflux Period: Wash the cells with fresh, pre-warmed medium and incubate for an additional 30-60 minutes to allow for drug efflux.
-
Analysis: Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader. Reduced fluorescence in resistant cells compared to parental cells indicates increased efflux. Co-incubation with an inhibitor should increase fluorescence in resistant cells if that specific transporter is responsible for the efflux.
Signaling Pathway Diagrams
Caption: Simplified diagram of GSK-3β signaling in the Wnt/β-catenin and PI3K/Akt pathways.
References
- 1. Glycogen synthase kinase‐3 inhibition overcomes epithelial‐mesenchymal transition‐associated resistance to osimertinib in EGFR‐mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen synthase kinase-3 inhibition overcomes epithelial-mesenchymal transition-associated resistance to osimertinib in EGFR-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term AZD1080 treatment in vitro
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term in vitro treatment with AZD1080, a selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, selective, and ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] It binds to the ATP pocket of GSK-3, preventing the phosphorylation of its downstream substrates.[1][2] It shows high selectivity for both GSK-3α and GSK-3β isoforms.[3]
Q2: What are the recommended solvent and storage conditions for this compound? A2: this compound is soluble in DMSO. For long-term storage, the powdered form should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: What is the in vitro potency of this compound? A3: this compound inhibits human GSK-3α and GSK-3β with a Ki of 6.9 nM and 31 nM, respectively. In cellular assays, it has been shown to inhibit the phosphorylation of tau in 3T3 fibroblasts expressing human tau with an IC50 of 324 nM.
Q4: How selective is this compound against other kinases? A4: this compound demonstrates good selectivity for GSK-3. For example, it is over 14-fold more selective for GSK-3β than for CDK5 and over 30-fold more selective than for CDK2. At a concentration of 10 μM, it showed less than 50% effect against a panel of 65 different receptors, enzymes, and ion channels.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| Human GSK-3α | Ki | 6.9 nM | |
| Human GSK-3β | Ki | 31 nM | |
| Tau Phosphorylation | IC50 | 324 nM |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | pKi | IC50 (nM) | Fold Selectivity vs. GSK-3β | Reference |
| GSK-3β | 7.5 | 31 | 1 | |
| CDK5 | 6.4 | 429 | 14 | |
| CDK2 | 5.9 | 1150 | 37 | |
| CDK1 | 5.7 | 1980 | 64 | |
| Erk2 | < 5 | >10,000 | >323 |
Signaling Pathway and Experimental Workflow
References
Avoiding AZD1080 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of AZD1080 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and brain-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3][4] It inhibits both GSK-3α and GSK-3β isoforms with high affinity, with Ki values of 6.9 nM and 31 nM, respectively.[1] By inhibiting GSK-3, this compound can modulate various cellular signaling pathways involved in processes like tau phosphorylation, synaptic plasticity, and cell proliferation. Its ability to inhibit tau phosphorylation makes it a compound of interest in Alzheimer's disease research.
Q2: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?
Precipitation of small molecules like this compound in cell culture media is a frequent issue that can stem from several factors:
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Low Aqueous Solubility: this compound is reported to be insoluble in water and ethanol. Its hydrophobic nature is a primary reason for its tendency to precipitate in aqueous-based cell culture media.
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Improper Dissolution of Stock Solution: The initial dissolution of this compound powder in a suitable solvent might be incomplete.
-
High Final Concentration: The intended final concentration of this compound in the cell culture medium may surpass its solubility limit under those specific conditions.
-
"Solvent Shock": Rapidly diluting a concentrated stock solution (typically in DMSO) into the aqueous cell culture medium can cause the compound to "crash out" of the solution.
-
Media Components and Conditions: Interactions with components in the culture medium, such as salts and proteins, as well as the pH and temperature of the medium, can influence the solubility of this compound.
Q3: How should I prepare my stock solution of this compound?
It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent before diluting it into your aqueous experimental media. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. For detailed instructions, please refer to the "Experimental Protocols" section below.
Q4: What are the visible signs of this compound precipitation?
This compound precipitation can manifest as:
-
A fine, crystalline solid in the medium.
-
A cloudy or hazy appearance of the culture medium.
-
A thin film on the surface of the culture vessel.
If you observe any of these signs, it is crucial to troubleshoot the issue to ensure the desired concentration of the inhibitor is available to the cells.
Q5: Can I filter the media to remove the this compound precipitate?
Filtering the medium to remove the precipitate is not recommended. This will lower the effective concentration of this compound in your experiment, leading to inaccurate and irreproducible results. The better approach is to optimize the dissolution and dilution procedure to prevent precipitation in the first place.
Troubleshooting Guide
Issue: I observe precipitation in my cell culture media after adding this compound.
This is a common issue stemming from the low aqueous solubility of this compound. Follow these troubleshooting steps to resolve the problem.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | 21.35 mg/mL (63.85 mM) to 66 mg/mL (197.38 mM) | Preferred solvent for stock solutions. Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility. Sonication or gentle warming may be needed. |
| Ethanol | Insoluble or slightly soluble | Not recommended for initial dissolution. |
| Water | Insoluble | Not suitable for initial dissolution. |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Limited solubility in aqueous/DMSO mixtures. |
| DMF | 25 mg/ml | An alternative organic solvent for stock solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
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Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Prepare the Vial: Before opening, gently tap the vial of this compound powder on a hard surface to ensure all the powder is at the bottom.
-
Weigh the Compound: In a sterile microcentrifuge tube, weigh out the desired amount of this compound. To make 1 mL of a 10 mM stock solution (Molecular Weight of this compound is 334.37 g/mol ), you would weigh out 3.34 mg.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve a final stock concentration of 10 mM. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear and free of any particulates.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, you can sonicate the tube for a few minutes or gently warm it in a 37°C water bath.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform Serial Dilutions (Recommended): To avoid "solvent shock," it is highly recommended to perform a serial dilution rather than adding the concentrated stock directly to a large volume of media.
-
For example, to achieve a final concentration of 10 µM, you could first prepare an intermediate dilution of 1 mM by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed media. Mix gently.
-
Then, add 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed media to reach the final 10 µM concentration.
-
-
Direct Dilution (Use with caution): If performing a direct dilution, add the stock solution dropwise to the pre-warmed media while gently swirling or vortexing the tube to ensure rapid and even dispersion.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture media does not exceed a level that is toxic to your specific cell line, typically below 0.5%, and ideally at 0.1% or lower. Remember to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Visual Inspection: After dilution, visually inspect the media for any signs of precipitation. You can also check a drop of the working solution under a microscope.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified GSK-3 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for preparing and using this compound in cell culture.
References
AZD1080 Technical Support Center: Ensuring Consistent Activity Between Batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent AZD1080 activity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] It exhibits inhibitory activity against both GSK-3α and GSK-3β isoforms.[1] GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation has been implicated in diseases such as Alzheimer's disease.[3] this compound has been shown to inhibit the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease.[3]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, solid this compound should be stored at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted and stored at -80°C for up to one year to minimize freeze-thaw cycles. For short-term storage of up to one month, stock solutions can be kept at -20°C.
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. It is noted that moisture-absorbing DMSO can reduce the solubility of this compound, so using fresh DMSO is advised. For in vivo studies, specific formulations involving co-solvents like PEG300 and Tween-80 may be required to achieve the desired concentration and bioavailability.
Q4: What are the typical in vitro and in vivo effective concentrations of this compound?
The effective concentration of this compound can vary depending on the specific assay and model system. Below is a summary of reported values:
| Assay Type | Target | Species | IC50 / Ki | Reference |
| In Vitro | ||||
| Kinase Assay | GSK-3α | Human | Ki: 6.9 nM | |
| Kinase Assay | GSK-3β | Human | Ki: 31 nM | |
| Cell-Based Assay (Tau Phosphorylation) | Tau | N/A | IC50: 324 nM | |
| In Vivo | ||||
| Oral Administration (Tau Phosphorylation Inhibition) | Tau | Rat | 3 or 10 µmol/kg | |
| Oral Administration (Cognitive Deficit Reversal) | N/A | Mouse | 3 or 10 µmol/kg |
Troubleshooting Inconsistent this compound Activity
Batch-to-batch variability in the activity of small molecule inhibitors like this compound can arise from several factors. This guide provides a systematic approach to troubleshooting and resolving such inconsistencies.
Problem 1: Observed reduction in this compound potency with a new batch.
Potential Causes:
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Lower Purity: The new batch may have a lower percentage of the active compound.
-
Presence of Impurities: Impurities could interfere with the assay or the target enzyme.
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Degradation: The compound may have degraded due to improper storage or handling.
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Inaccurate Concentration: Errors in weighing the compound or in serial dilutions.
Troubleshooting Steps:
-
Verify Stock Solution Concentration: If possible, use a spectrophotometer to confirm the concentration of your stock solution, provided you have a reference extinction coefficient.
-
Perform a Dose-Response Curve Comparison: Run a parallel experiment comparing the new batch with a previously validated batch (if available). This will quantify the difference in potency (IC50 values).
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Check for Solubility Issues: Visually inspect the stock solution for any precipitation. Ensure the compound is fully dissolved. Sonication may aid in dissolution.
-
Assess Purity: If you have access to analytical equipment, such as HPLC, you can assess the purity of the new batch.
Problem 2: Complete loss of this compound activity.
Potential Causes:
-
Compound Degradation: Significant degradation can occur with improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles).
-
Incorrect Compound: Possibility of receiving the wrong compound from the supplier.
-
Assay Failure: The issue might lie with the experimental setup rather than the compound itself.
Troubleshooting Steps:
-
Review Storage and Handling: Confirm that the compound has been stored according to the manufacturer's recommendations.
-
Prepare Fresh Stock Solutions: Prepare a fresh stock solution from the solid compound and re-run the experiment.
-
Run Positive Controls: Include a known GSK-3 inhibitor (e.g., CHIR-99021) in your experiment to validate the assay.
-
Validate Assay Components: Ensure that all other reagents, enzymes, and cells used in the assay are performing as expected.
Problem 3: Increased off-target effects or cellular toxicity with a new batch.
Potential Causes:
-
Presence of Toxic Impurities: The synthesis process of the new batch may have resulted in toxic byproducts.
-
Different Salt Form or Isomer: The new batch might be a different salt form or contain a different isomeric ratio.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Compare the toxicity profile of the new batch with a previous batch using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Review Certificate of Analysis (CoA): Carefully examine the CoA for the new batch and compare it to the previous one, paying attention to purity, isomeric information, and residual solvents.
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Contact the Supplier: If you suspect an issue with the quality of the compound, contact the supplier's technical support for further assistance.
Experimental Protocols
In Vitro GSK-3β Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against GSK-3β in a biochemical assay.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Remember to include a DMSO vehicle control.
-
In a 384-well plate, add the GSK-3β enzyme and the this compound dilutions (or vehicle).
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the GSK-3β substrate peptide and ATP.
-
Incubate for the desired time (e.g., 60 minutes) at 30°C. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction and detect the kinase activity using a suitable method. For example, with the ADP-Glo™ assay, you would add the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to measure the amount of ADP produced.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
GSK-3 Signaling Pathway and this compound Inhibition
Caption: GSK-3 signaling and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent this compound Activity
Caption: A step-by-step workflow for troubleshooting this compound variability.
References
Mitigating potential AZD1080-induced cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing AZD1080, a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor. The following resources are designed to help mitigate potential challenges, particularly cytotoxicity, and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, orally active, and brain-permeable small molecule inhibitor of GSK-3. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of both GSK-3α and GSK-3β isoforms, thereby preventing the phosphorylation of downstream substrates.[1][2] This inhibition mimics the effects of upstream signaling pathways, such as Wnt/β-catenin and PI3K/Akt, which naturally suppress GSK-3 activity.[1]
Q2: Why was this compound's clinical development discontinued?
A2: Clinical trials for this compound were terminated due to a combination of factors including toxicity, ineffectiveness, and other side effects.[1] One specific issue identified was nephrotoxicity (kidney toxicity).[1] It is crucial for researchers to be aware of these findings when designing preclinical experiments.
Q3: Is this compound always cytotoxic?
A3: Not necessarily. Cytotoxicity is highly dependent on the cell type, concentration, and duration of exposure. For instance, studies on osteosarcoma cancer stem-like cells showed that this compound could inhibit sphere formation and reduce stemness markers without affecting cell proliferation or apoptosis, indicating a lack of cytotoxicity in that specific context. However, off-target effects or excessive inhibition of a critical enzyme like GSK-3 can lead to cell death in other models. Careful dose-response studies are essential for every new experimental system.
Q4: What are the primary downstream effects of this compound administration?
A4: By inhibiting GSK-3, this compound can produce several downstream effects, including:
-
Reduced Tau Phosphorylation: It has been shown to inhibit tau hyperphosphorylation in various cell and animal models.
-
Modulation of Wnt Pathway: It can lead to the stabilization and accumulation of β-catenin, a key downstream component of the Wnt signaling pathway.
-
Regulation of Stemness Markers: It can decrease the expression of stemness markers like OCT4 and SOX2 in certain cancer cells.
-
Synaptic Plasticity: Sub-chronic administration has been shown to rescue deficits in long-term potentiation (LTP).
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Mitigation Strategy |
| High Cell Cytotoxicity / Low Viability | Concentration Too High: The dose of this compound exceeds the therapeutic window for the specific cell line being used. | 1. Perform a dose-response curve (e.g., 1 nM to 100 µM) to determine the IC50 (cytotoxicity) and EC50 (efficacy).2. Select a concentration that provides the desired biological effect with minimal impact on viability.3. Reduce the duration of exposure. |
| Cell Line Sensitivity: The experimental model is particularly sensitive to GSK-3 inhibition due to its reliance on the pathway for survival. | 1. Screen different cell lines to find a more robust model.2. Ensure culture conditions are optimal to maximize cell health.3. Consider using a lower, sub-maximal concentration for longer-term studies. | |
| No Observable Effect on Target | Insufficient Concentration: The dose is too low to effectively inhibit GSK-3 in your system. | 1. Confirm target engagement by measuring the phosphorylation status of a direct GSK-3 substrate (e.g., p-Glycogen Synthase, p-Tau) via Western blot.2. Gradually increase the concentration of this compound.3. Ensure the compound has not degraded. Prepare fresh stock solutions from powder. |
| Low GSK-3 Activity: The cell model may have low basal GSK-3 activity, making the effects of an inhibitor difficult to detect. | 1. Verify the expression and baseline activity of GSK-3α and GSK-3β in your cell line.2. Consider stimulating a pathway that activates GSK-3 to create a larger dynamic range for observing inhibition. | |
| Inconsistent or Variable Results | Compound Instability: this compound solution may have degraded over time or due to improper storage. | 1. Prepare fresh stock solutions in DMSO and store in small aliquots at -80°C.2. Avoid repeated freeze-thaw cycles.3. Protect solutions from light. |
| Experimental Variability: Inconsistent cell seeding, treatment times, or assay procedures. | 1. Standardize all experimental protocols.2. Include positive and negative controls in every experiment (e.g., another known GSK-3 inhibitor like CHIR-99021, and a vehicle control). |
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound.
Table 1: Inhibitory Potency of this compound
| Target | Parameter | Value |
| Human GSK-3α | Kᵢ | 6.9 nM |
| Human GSK-3β | Kᵢ | 31 nM |
| Tau Phosphorylation (in cells) | IC₅₀ | 324 nM |
| Data sourced from Selleck Chemicals. |
Table 2: Kinase Selectivity Profile
| Kinase | Selectivity vs. GSK-3β |
| Cdk2 | >14-fold |
| Cdk5 | >14-fold |
| Cdk1 | >14-fold |
| Erk2 | >14-fold |
| Data sourced from Selleck Chemicals. |
Key Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) in fresh culture medium. Replace the old medium with the this compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Tau (p-Tau) Inhibition
-
Cell Lysis: After treating cells with various concentrations of this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against a specific phospho-tau site (e.g., p-Tau Ser396) and total Tau. Also probe a separate membrane or strip the first one and re-probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. Normalize the p-Tau signal to the total Tau signal to determine the extent of inhibition.
Visualizations
Caption: this compound inhibits GSK-3β, blocking downstream tau phosphorylation and β-catenin degradation.
Caption: Workflow for determining the optimal, non-toxic concentration of this compound for experiments.
Caption: A decision tree to troubleshoot common issues encountered during this compound experiments.
References
Navigating Nephrotoxicity Risks with GSK3 Inhibitors: A Technical Support Guide
For researchers and drug development professionals working with Glycogen Synthase Kinase 3 (GSK3) inhibitors, understanding and mitigating the risk of nephrotoxicity is a critical aspect of preclinical and clinical development. This guide provides essential information and troubleshooting advice in a question-and-answer format, with a focus on the context provided by the discontinued GSK3 inhibitor, AZD1080.
Frequently Asked Questions (FAQs)
Q1: What is the known issue with this compound and nephrotoxicity?
A1: The clinical development of this compound, a potent and selective ATP-competitive GSK3 inhibitor, was discontinued due to findings of nephrotoxicity.[1] While showing promise in preclinical models for conditions like Alzheimer's disease, its progression into later-phase clinical trials was halted because of these adverse renal effects.[1]
Q2: Are there specific dosage guidelines available for adjusting this compound to avoid nephrotoxicity?
A2: Due to the discontinuation of its development, there are no publicly available, specific dosage adjustment guidelines for this compound to mitigate nephrotoxicity. Clinical trials were terminated before such protocols could be established and validated.[1] Researchers working with any remaining research-grade this compound should exercise extreme caution and implement robust renal function monitoring.
Q3: Why is GSK3 inhibition a potential risk for kidney function?
A3: Glycogen Synthase Kinase 3 (GSK3) is a crucial enzyme involved in a multitude of cellular processes. In the kidneys, GSK3 plays a role in maintaining the health and function of podocytes, which are essential cells for blood filtration.[2] Excessive suppression of both GSK3 isoforms (GSK3α and GSK3β) can be detrimental to kidney development and function in mature kidneys, potentially leading to protein leakage into the urine and renal failure.[2] This suggests that the therapeutic window for systemic GSK3 inhibition may be narrow, and maintaining a balance of GSK3 activity is vital for renal health.
Troubleshooting Guide for Researchers Using GSK3 Inhibitors
Issue: Observing signs of potential nephrotoxicity in preclinical studies (e.g., elevated serum creatinine, blood urea nitrogen, or proteinuria).
Troubleshooting Steps:
-
Immediate Dose Evaluation:
-
Consider immediate dose reduction or temporary cessation of the GSK3 inhibitor.
-
Review the dose-response relationship from your studies to identify a potential toxicity threshold.
-
-
Comprehensive Renal Function Monitoring:
-
Implement a comprehensive panel of renal biomarkers. Do not rely on a single marker. (See Experimental Protocols section).
-
Increase the frequency of monitoring.
-
-
Histopathological Analysis:
-
If signs of toxicity are significant, schedule interim necropsies for histopathological examination of the kidneys to identify specific structural damage (e.g., tubular necrosis, glomerular injury).
-
-
Mechanism of Action Investigation:
-
Investigate whether the observed toxicity is an on-target effect of GSK3 inhibition or an off-target effect of the specific compound.
-
Consider evaluating the expression and activity of GSK3 in kidney tissue to correlate with the observed pathology.
-
Data on GSK3 Inhibitors and Renal Effects
| GSK3 Inhibitor | Type | Status | Known Renal Effects | Citations |
| This compound | ATP-competitive | Discontinued | Development halted due to nephrotoxicity in clinical studies. | |
| AZD2858 | ATP-competitive | Discontinued | Terminated in clinical studies due to toxicity and other side-effects. | |
| Tideglusib | Non-ATP competitive | Discontinued (for AD) | Failed to show clinical benefit; specific nephrotoxicity data not prominent in cited results. | |
| Lithium | Non-competitive | Marketed (for bipolar disorder) | Long-term use or high doses can lead to proteinuria and kidney failure. | |
| TDZD-8 | Non-ATP competitive | Preclinical | Shown to be protective against NSAID-induced acute kidney injury in animal models. |
Experimental Protocols
General Protocol for Monitoring Renal Function in Preclinical Studies with GSK3 Inhibitors
-
Baseline Measurement: Prior to initiating treatment, establish baseline values for all renal function parameters for each animal.
-
In-Life Monitoring:
-
Frequency: Collect samples at regular intervals (e.g., weekly, bi-weekly) and at terminal time points.
-
Blood Samples: Analyze serum or plasma for:
-
Creatinine
-
Blood Urea Nitrogen (BUN)
-
Cystatin C (as an alternative or adjunct to creatinine)
-
Electrolytes (Sodium, Potassium, Chloride)
-
-
Urine Samples: Collect urine (e.g., via metabolic cages) to analyze:
-
Urine volume
-
Urinary creatinine (for normalization)
-
Total protein or albumin (to detect proteinuria/albuminuria)
-
Kidney Injury Molecule-1 (KIM-1) and/or Clusterin (as early biomarkers of tubular injury)
-
-
-
Terminal Assessment:
-
Organ Weights: Record kidney weights.
-
Histopathology:
-
Fix kidney tissues in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology.
-
Consider special stains like Periodic acid-Schiff (PAS) to evaluate glomerular and tubular basement membranes.
-
A board-certified veterinary pathologist should perform a semi-quantitative analysis of any observed lesions (e.g., tubular degeneration, necrosis, interstitial inflammation, glomerular changes).
-
-
Visualizations
Caption: Role of GSK3 in the kidney and potential mechanism of toxicity.
References
Validation & Comparative
A Comparative Analysis of GSK-3 Inhibitors: AZD1080 versus Tideglusib
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in the pathophysiology of several disorders, most notably neurodegenerative diseases like Alzheimer's disease (AD), making it a significant therapeutic target.[1][2][3] GSK-3 is the primary kinase responsible for the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles, a hallmark of AD.[1][4] This guide provides a detailed, objective comparison of two prominent GSK-3 inhibitors, AZD1080 and Tideglusib, focusing on their mechanisms, performance in experimental studies, and clinical development.
Mechanism of Action: A Tale of Two Binding Sites
A fundamental difference between this compound and Tideglusib lies in their mechanism of inhibiting GSK-3.
-
This compound is an ATP-competitive inhibitor. This means it binds to the ATP-binding pocket of the GSK-3 enzyme, preventing the binding of ATP and thus blocking the phosphorylation of downstream substrates. The high-resolution X-ray crystal structure of this compound confirms its binding within the ATP pocket.
-
Tideglusib , belonging to the thiadiazolidinone class, is a non-ATP-competitive inhibitor. It does not compete with ATP for its binding site. Instead, it is reported to be an irreversible inhibitor, suggesting a different binding mechanism that leads to a sustained effect. This irreversible nature may have significant pharmacodynamic implications. While its exact binding mechanism is not fully elucidated, it is thought to modulate enzyme activity by binding to an allosteric site.
Data Presentation: Potency, Selectivity, and Pharmacokinetics
The following tables summarize the quantitative data available for this compound and Tideglusib, allowing for a direct comparison of their biochemical and pharmacokinetic profiles.
Table 1: In Vitro Potency Against GSK-3 Isoforms
| Compound | Target | Potency (Ki) | Potency (IC50) | Source |
| This compound | GSK-3α | 6.9 nM | 3.18 µM | |
| GSK-3β | 31 nM | 2.03 µM | ||
| Tideglusib | GSK-3α | - | 908 nM | |
| GSK-3β | - | 502 nM |
*Note: Discrepancies in reported IC50 values for this compound exist in the literature, which may be due to different assay conditions.
Table 2: Kinase Selectivity Profile
| Compound | Kinase | Selectivity (vs. GSK-3β) | Source |
| This compound | CDK5 | >14-fold | |
| CDK2 | >37-fold | ||
| CDK1 | >64-fold | ||
| Erk2 | >323-fold |
Table 3: Comparative Pharmacokinetic Properties
| Parameter | This compound | Tideglusib | Source |
| Administration | Oral | Oral | |
| Bioavailability (Rat) | 15-24% | - | |
| Brain/Plasma Ratio | 0.5 - 0.8 | - | |
| Half-life (Rat) | 7.1 hours | - | |
| Clinical Development | Phase 1 (Discontinued) | Phase 2 (Discontinued for AD/PSP) |
Experimental Protocols and Methodologies
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are descriptions of key experimental protocols used in the evaluation of these inhibitors.
GSK-3 Kinase Activity Assay (Scintillation Proximity Assay for this compound)
This assay is used to determine the potency of an inhibitor against the GSK-3 enzyme in a cell-free system.
-
Objective: To measure the IC50 or Ki value of the inhibitor.
-
Materials: Recombinant human GSK-3α or GSK-3β, a biotinylated peptide substrate, [γ-³³P]ATP, streptavidin-coated SPA beads, and microtiter plates.
-
Procedure:
-
The inhibitor (e.g., this compound) is serially diluted to various concentrations.
-
The inhibitor is incubated with the GSK-3 enzyme, the peptide substrate, and [γ-³³P]ATP in a reaction buffer.
-
The kinase reaction is allowed to proceed, during which the enzyme transfers the radiolabeled phosphate from ATP to the peptide substrate.
-
The reaction is stopped, and the streptavidin-coated SPA beads are added. The beads bind to the biotinylated peptide substrate.
-
When the radiolabeled phosphate is in close proximity to the scintillant-impregnated bead, it emits light, which is measured by a microplate scintillation counter.
-
The amount of light emitted is proportional to the kinase activity. The data is then used to calculate the concentration at which the inhibitor reduces enzyme activity by 50% (IC50).
-
In Vivo Tau Phosphorylation Assessment (Western Blot)
This method is used to assess the effect of the inhibitor on the phosphorylation of tau protein in animal models.
-
Objective: To determine if the inhibitor can reduce tau hyperphosphorylation in a living organism.
-
Procedure:
-
Animal Dosing: Rodent models are administered the inhibitor (e.g., this compound or Tideglusib) or a vehicle control, typically via oral gavage.
-
Tissue Collection: After a specified treatment period, the animals are euthanized, and brain tissue (e.g., hippocampus or cortex) is rapidly dissected and frozen.
-
Protein Extraction: The brain tissue is homogenized in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated tau at various sites (e.g., Ser396) and total tau. Subsequently, it is incubated with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. The band intensities are quantified, and the ratio of phosphorylated tau to total tau is calculated to assess the effect of the inhibitor.
-
Visualizing the Science: Pathways and Workflows
GSK-3's Role in Tau Pathology
Glycogen synthase kinase-3 beta (GSK-3β) is a central player in the hyperphosphorylation of the tau protein. In a healthy neuron, tau binds to and stabilizes microtubules, which are essential for cellular structure and transport. In Alzheimer's disease, GSK-3β becomes hyperactive, leading it to add an excessive number of phosphate groups to tau. This hyperphosphorylated tau detaches from microtubules, causing them to destabilize. The detached tau then aggregates into paired helical filaments, which form the neurofibrillary tangles that are a pathological hallmark of the disease. Both this compound and Tideglusib aim to inhibit GSK-3β, thereby reducing tau hyperphosphorylation and its downstream pathological consequences.
Caption: GSK-3β pathway in tau hyperphosphorylation and inhibitor action.
General Workflow for GSK-3 Inhibitor Evaluation
The development of a GSK-3 inhibitor follows a structured preclinical evaluation process. It begins with in vitro assays to confirm the compound's potency and selectivity against the target kinase. Promising candidates then move into cell-based models to assess their ability to modulate GSK-3 activity within a cellular context, such as inhibiting tau phosphorylation. Finally, the most effective compounds are tested in in vivo animal models of disease to evaluate their pharmacokinetic properties, target engagement in the brain, and overall efficacy in improving disease-related phenotypes, such as cognitive deficits.
Caption: A typical preclinical workflow for testing GSK-3 inhibitors.
Preclinical and Clinical Summary
This compound: Developed by AstraZeneca, this compound is a potent, selective, and brain-permeable GSK-3 inhibitor. Preclinical studies demonstrated its ability to inhibit tau phosphorylation in cells and in the brains of rats. Notably, subchronic (but not acute) administration of this compound was shown to reverse cognitive deficits and rescue synaptic plasticity deficits in rodent models. This compound progressed to Phase 1 clinical trials, where it demonstrated peripheral target engagement in healthy volunteers. However, its development was later discontinued for undisclosed reasons, a fate shared by several GSK-3 inhibitors, potentially due to toxicity concerns associated with targeting this central enzyme.
Tideglusib: Tideglusib has been evaluated more extensively in clinical trials for neurodegenerative diseases. Preclinical studies in transgenic mouse models of AD showed that Tideglusib could reduce tau hyperphosphorylation, lower brain amyloid plaque load, prevent neuronal loss, and improve learning and memory. It advanced to Phase 2 clinical trials for both Alzheimer's disease and progressive supranuclear palsy (PSP). A pilot study in AD patients showed some positive trends on cognitive measures, though not statistically significant in the small sample size. However, larger Phase 2b trials failed to demonstrate significant clinical benefit in either AD or PSP patients. While the drug was generally well-tolerated, common adverse events included diarrhea and transient, reversible increases in liver transaminases. Consequently, the development of Tideglusib for AD and PSP was discontinued.
Conclusion
This compound and Tideglusib represent two distinct approaches to inhibiting the critical GSK-3 enzyme. This compound is a potent, ATP-competitive inhibitor that showed promise in preclinical models and early human trials but did not advance further. Tideglusib, an irreversible, non-ATP-competitive inhibitor, progressed further into Phase 2 trials but ultimately failed to demonstrate clinical efficacy for Alzheimer's disease and progressive supranuclear palsy.
The divergent mechanisms of action, coupled with their different clinical trajectories, highlight the complexities of targeting GSK-3. While this compound's development was halted early, Tideglusib's journey underscores the challenge of translating promising preclinical results into clinical benefit for complex neurodegenerative diseases. The lack of success for these and other GSK-3 inhibitors may be due to the enzyme's ubiquitous role in cellular function, making it difficult to achieve a therapeutic window without significant side effects, or the possibility that targeting GSK-3 alone is insufficient to alter the course of these multifaceted diseases. Future research may need to focus on more selective or targeted delivery methods to harness the therapeutic potential of GSK-3 inhibition.
References
- 1. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans | AlzPED [alzped.nia.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Kinase Selectivity of AZD1080 and AR-A014418
In the landscape of Glycogen Synthase Kinase 3 (GSK-3) inhibitors, both AZD1080 and AR-A014418 have emerged as significant research tools. This guide provides an objective comparison of their kinase selectivity, supported by experimental data, detailed protocols, and visual representations of relevant signaling pathways to aid researchers, scientists, and drug development professionals in their selection of the most appropriate inhibitor for their studies.
Executive Summary
Both this compound and AR-A014418 are potent, ATP-competitive inhibitors of GSK-3. This compound exhibits high affinity for both GSK-3α and GSK-3β isoforms with Ki values in the low nanomolar range.[1][2] AR-A014418 also potently inhibits GSK-3β. While both compounds are considered selective for GSK-3, available data from broader kinase panel screenings suggest differences in their off-target profiles. This guide delves into the specifics of their inhibitory potency and selectivity based on published experimental data.
Data Presentation: Inhibitory Activity and Selectivity
The following tables summarize the quantitative data on the inhibitory activity and selectivity of this compound and AR-A014418 against their primary targets and a selection of other kinases.
Table 1: Comparison of Inhibitory Potency against GSK-3.
| Compound | Target | K | IC |
| This compound | GSK-3α | 6.9[1][2] | - |
| GSK-3β | 31[1] | - | |
| AR-A014418 | GSK-3β | 38 | 104 |
Table 2: Selectivity Profile against a Panel of Kinases.
| Kinase | This compound (K | AR-A014418 (% Activity Remaining @ 10 µM) |
| GSK-3β | 31 | 3 |
| CDK1 | 1980 | - |
| CDK2/Cyclin A | 1150 | 23 |
| CDK5 | 429 | - |
| Erk2 | >10,000 | 94 |
| ROCK 2 | - | 83 |
| PKA | - | 68 |
| JNK1 | - | 80 |
| p38α MAPK | - | 109 |
Note: A lower Ki or IC50 value indicates higher potency. For AR-A014418, a lower percentage of activity remaining indicates greater inhibition at the tested concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Kinase Inhibition Assay for this compound (Scintillation Proximity Assay)
This protocol describes a scintillation proximity assay (SPA) used to determine the inhibitory activity of this compound against GSK-3.
Materials:
-
Recombinant human GSK-3 (equal mix of α and β isoforms)
-
Biotinylated peptide substrate (biotin-AAEELDSRAGS(PO3H2)PQL)
-
[γ-33P]ATP
-
Unlabeled ATP
-
Assay Buffer: 12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, and 0.5 µg/25 µl bovine serum albumin (BSA)
-
Stop Solution: 5 mM EDTA, 50 µM ATP, 0.1% Triton X-100, and 0.25 mg streptavidin-coated SPA beads
-
This compound serially diluted in an appropriate solvent (e.g., DMSO)
-
Clear-bottomed microtiter plates
-
Liquid scintillation counter
Procedure:
-
Competition experiments are performed in duplicate with 10 concentrations of the inhibitor.
-
Add 6 milliunits of recombinant human GSK-3 to the wells of a clear-bottomed microtiter plate.
-
Add the biotinylated peptide substrate to a final concentration of 2 µM in the assay buffer.
-
Pre-incubate the enzyme and substrate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of [γ-33P]ATP (0.04 µCi) and unlabeled ATP in 50 mM Mg(Ac)2 to a final ATP concentration of 1 µM. The final assay volume is 25 µl.
-
Include blank controls without the peptide substrate.
-
Incubate the reaction for 20 minutes at room temperature.
-
Terminate the reaction by adding 25 µl of the stop solution.
-
After 6 hours of incubation to allow for bead settling and signal generation, determine the radioactivity using a liquid scintillation counter.
-
Calculate the K
ivalues from the competition binding data.
Kinase Inhibition Assay for AR-A014418 (ATP-Competitive Kinase Assay)
This protocol outlines a general method for an ATP-competitive kinase assay, as was performed for AR-A014418.
Materials:
-
Recombinant human GSK-3
-
eIF2B substrate
-
ATP
-
Assay Buffer
-
AR-A014418 serially diluted in an appropriate solvent (e.g., DMSO)
-
Method for detecting substrate phosphorylation (e.g., radioactivity, fluorescence, or luminescence)
Procedure:
-
Assays are performed in the presence of varying concentrations of AR-A014418.
-
The enzymatic reaction is carried out in the presence of 0.1 mM ATP.
-
The ability of recombinant human GSK-3 to phosphorylate the eIF2B substrate is measured.
-
To determine the mode of inhibition, kinetic analyses are performed with varying concentrations of both ATP and the inhibitor.
-
Data from these experiments are used to generate double-reciprocal plots (Lineweaver-Burk plots) to confirm ATP-competitive inhibition.
-
The IC
50and Kivalues are calculated from the dose-response curves.
Signaling Pathways and Experimental Workflow
To provide a broader context for the action of these inhibitors, the following diagrams illustrate key signaling pathways involving GSK-3 and a typical experimental workflow for assessing kinase inhibitor selectivity.
Conclusion
Both this compound and AR-A014418 are valuable tools for studying the physiological and pathological roles of GSK-3. This compound demonstrates high potency for both GSK-3α and GSK-3β. AR-A014418 is also a potent GSK-3β inhibitor and has been profiled against a broader kinase panel, showing high selectivity. The choice between these inhibitors will depend on the specific requirements of the research, including the desired isoform specificity and the tolerance for potential off-target effects on the kinases for which data is available. The provided experimental protocols and pathway diagrams offer a comprehensive resource for researchers to design and interpret their experiments effectively.
References
A Comparative Analysis of AZD1080 and Lithium as GSK-3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Glycogen synthase kinase-3 (GSK-3) is a critical serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, neurodevelopment, and apoptosis. Its dysregulation has been linked to a range of pathologies, most notably Alzheimer's disease and bipolar disorder. This guide provides a detailed comparative analysis of two prominent GSK-3 inhibitors: AZD1080, a selective, ATP-competitive small molecule, and lithium, a well-established mood stabilizer with GSK-3 inhibitory properties. We will delve into their mechanisms of action, potency, selectivity, and present supporting experimental data to offer a comprehensive resource for the scientific community.
Mechanism of Action: A Tale of Two Inhibitors
This compound and lithium employ distinct strategies to inhibit GSK-3, leading to different pharmacological profiles.
This compound is a selective, orally active, and brain-permeable ATP-competitive inhibitor of GSK-3.[1] This means it directly binds to the ATP-binding pocket of the GSK-3 enzyme, preventing the transfer of a phosphate group to its substrates. This direct competition is a common mechanism for modern kinase inhibitors, often leading to high potency and selectivity.
Lithium , in contrast, exhibits a dual mechanism of action.[2][3][4]
-
Direct Inhibition: Lithium directly inhibits GSK-3 by competing with magnesium ions (Mg2+), which are essential cofactors for the kinase's activity.[2] The ionic radius of lithium is similar to that of magnesium, allowing it to interfere with this critical interaction.
-
Indirect Inhibition: Lithium also indirectly inhibits GSK-3 by promoting its inhibitory phosphorylation at serine 9 on GSK-3β and serine 21 on GSK-3α. This is achieved by activating the Akt signaling pathway. One proposed mechanism for this is the disruption of a protein complex involving Akt, β-arrestin 2, and protein phosphatase 2A (PP2A), which normally keeps Akt in an inactive state.
Quantitative Comparison of Inhibitor Properties
The following tables summarize the key quantitative data for this compound and lithium, providing a clear comparison of their potency and selectivity.
| Parameter | This compound | Lithium | Reference |
| Mechanism of Action | ATP-competitive inhibitor | Direct (competes with Mg2+) and Indirect (increases inhibitory phosphorylation) | , |
| GSK-3α Ki | 6.9 nM | ~1–2 mM | , |
| GSK-3β Ki | 31 nM | ~1–2 mM | , |
| Cellular IC50 (Tau Phosphorylation) | 324 nM | Not directly comparable due to dual mechanism | |
| Selectivity | >14-fold selective over CDK1, CDK2, CDK5, and Erk2 | Non-selective; also targets inositol monophosphatases, phosphoglucomutase, and others | , |
| Brain Permeability | Yes | Yes | , |
Table 1: In Vitro Inhibitory Properties
| Study Type | This compound | Lithium | Reference |
| In Vivo Target Engagement | Demonstrated in rats (tau phosphorylation reduction) and humans (peripheral glycogen synthase activity suppression) | Demonstrated in various animal models (e.g., reduction of aggregated tau in transgenic mice) | , |
| Therapeutic Indication (Clinical) | Investigated for Alzheimer's disease (development discontinued) | Bipolar disorder (first-line treatment) | , |
| Therapeutic Serum Concentration | Not established | 0.5–1.2 mM |
Table 2: In Vivo and Clinical Data
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by these inhibitors and a typical experimental workflow for their evaluation.
Caption: GSK-3 signaling pathways and points of inhibition.
Caption: General experimental workflow for GSK-3 inhibitor evaluation.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, this section outlines the methodologies for key assays cited in the comparison.
GSK-3 Scintillation Proximity Assay (SPA)
This assay is a common method for measuring the activity of kinases like GSK-3 in a high-throughput format and was used for this compound.
-
Reaction Setup: A reaction mixture is prepared in a microtiter plate containing recombinant human GSK-3 (a mix of α and β isoforms), a biotinylated peptide substrate, and the inhibitor at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of [γ-33P]ATP and unlabeled ATP in a buffer containing Mg(Ac)2.
-
Incubation: The plate is incubated at room temperature to allow for the phosphorylation of the peptide substrate by GSK-3.
-
Termination and Detection: The reaction is terminated by adding a stop solution containing EDTA, excess unlabeled ATP, and streptavidin-coated SPA beads. The biotinylated and now radiolabeled peptide binds to the streptavidin beads, bringing the radioisotope in close proximity to the scintillant embedded in the beads, which then emits light.
-
Measurement: The light emission is measured using a liquid scintillation counter. The amount of light is proportional to the amount of phosphorylated substrate, and thus to the activity of GSK-3. The potency of the inhibitor (e.g., IC50) is determined by measuring the reduction in light signal at different inhibitor concentrations.
Cell-Based β-Catenin Accumulation Assay
This assay provides a measure of GSK-3 inhibition within a cellular context, as GSK-3 is a key regulator of β-catenin degradation.
-
Cell Culture: Chinese hamster ovary (CHO-K1) cells, or another suitable cell line, are cultured in 96-well plates.
-
Inhibitor Treatment: The cells are treated with varying concentrations of the GSK-3 inhibitor (e.g., lithium chloride) for a defined period.
-
Cell Lysis: The cells are lysed to release their intracellular contents.
-
β-Catenin Detection: The levels of accumulated β-catenin in the cell lysates are measured. This is typically done using an antibody-based method such as an enzyme-linked immunosorbent assay (ELISA) or a luminometric-based immunoassay.
-
Analysis: An increase in the level of β-catenin corresponds to the inhibition of GSK-3 activity.
In Vivo Animal Studies
Animal models are indispensable for evaluating the therapeutic potential and physiological effects of GSK-3 inhibitors. A common model for studying tauopathies is the JNPL3 transgenic mouse, which overexpresses a mutant form of human tau.
-
Animal Model: JNPL3 transgenic mice are used.
-
Drug Administration: The GSK-3 inhibitor (e.g., lithium chloride in drinking water or this compound via oral gavage) is administered to the mice for a specified duration.
-
Behavioral Analysis: Cognitive function can be assessed using various behavioral tests, such as the Morris water maze, to determine if the inhibitor can reverse cognitive deficits.
-
Tissue Collection and Analysis: After the treatment period, the mice are euthanized, and brain tissue is collected. The levels of total and phosphorylated tau, as well as aggregated tau, are analyzed by methods such as Western blotting and immunohistochemistry to assess the drug's effect on tau pathology.
Conclusion
This compound and lithium represent two distinct approaches to GSK-3 inhibition. This compound is a potent and selective ATP-competitive inhibitor that showed promise in preclinical models of Alzheimer's disease but was halted due to toxicity concerns. Its story underscores the challenges in developing safe and effective kinase inhibitors for chronic neurological diseases.
Lithium, on the other hand, is a non-selective inhibitor with a complex, dual mechanism of action that has been a cornerstone of bipolar disorder treatment for decades. Its therapeutic efficacy is well-established, although its use is associated with a narrow therapeutic window and potential side effects. The study of lithium's effects on GSK-3 continues to provide valuable insights into the role of this kinase in neuropsychiatric disorders.
For researchers in the field, the comparative data presented here highlights the trade-offs between potency, selectivity, and mechanism of action. While highly selective inhibitors like this compound offer the potential for targeted therapy, the broader effects of compounds like lithium may contribute to their therapeutic efficacy in complex disorders. Future drug development efforts may benefit from exploring novel inhibitory mechanisms and carefully considering the desired pharmacological profile for specific disease indications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]
- 4. Inhibition of GSK3 by lithium, from single molecules to signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AZD1080 and Newer GSK-3 Inhibitors for Efficacy and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide array of cellular processes, and its dysregulation is linked to the pathogenesis of numerous diseases, including Alzheimer's disease, bipolar disorder, and cancer. This has made GSK-3 a prime target for therapeutic intervention. AZD1080, a selective GSK-3 inhibitor, showed early promise but its development was halted due to safety concerns. In recent years, a new generation of GSK-3 inhibitors has emerged, undergoing preclinical and clinical evaluation for various indications. This guide provides a comprehensive comparison of the efficacy of this compound against these newer GSK-3 inhibitors, supported by available preclinical and clinical data.
Data Presentation
Table 1: In Vitro Potency and Selectivity of GSK-3 Inhibitors
| Compound | Target(s) | Ki (nM) | IC50 (nM) | Selectivity | Mechanism of Action |
| This compound | GSK-3α / GSK-3β | 6.9 / 31[1] | 324 (cellular tau phosphorylation)[1] | >14-fold vs. CDK2, CDK5, CDK1, Erk2[1] | ATP-competitive[2] |
| Tideglusib | GSK-3 | - | 60[3] | - | Non-ATP-competitive, irreversible |
| LY2090314 | GSK-3α / GSK-3β | - | 1.5 / 0.9 | Potent and selective | ATP-competitive |
| 9-ING-41 (Elraglusib) | GSK-3β | - | 710 | Selective | ATP-competitive |
Table 2: Preclinical In Vivo Efficacy of GSK-3 Inhibitors
| Compound | Animal Model | Key Findings | Reference |
| This compound | Rat | Inhibited tau phosphorylation in the brain after oral administration. | |
| Mouse | Reversed cognitive deficits and rescued dysfunctional synapses. | ||
| Tideglusib | Transgenic mice | Reduced amyloid-beta, tau phosphorylation, gliosis, and neuronal loss; reversed spatial memory deficit. | |
| LY2090314 | Neuroblastoma xenograft | Reduced tumor growth. | |
| 9-ING-41 (Elraglusib) | Neuroblastoma xenograft | Inhibited tumor growth; enhanced the effect of CPT-11. | |
| Mantle cell lymphoma model | Showed single-agent antitumor activity. |
Table 3: Clinical Development Status of GSK-3 Inhibitors
| Compound | Highest Phase of Development | Therapeutic Area(s) | Status | Reference |
| This compound | Phase I | Alzheimer's Disease | Discontinued (safety concerns) | |
| Tideglusib (AMO-02) | Phase II/III | Alzheimer's Disease, Progressive Supranuclear Palsy, Myotonic Dystrophy | Ongoing for Myotonic Dystrophy | |
| LY2090314 | Phase II | Acute Leukemia, Solid Tumors | Discontinued (safety issues) | |
| 9-ING-41 (Elraglusib) | Phase I/II | Advanced Cancers | Ongoing |
Experimental Protocols
GSK-3 Kinase Activity Assay (Scintillation Proximity Assay)
This assay measures the direct inhibitory effect of a compound on GSK-3 enzymatic activity.
Principle: The Scintillation Proximity Assay (SPA) is a homogeneous assay that relies on the principle that β-particles emitted from a radiolabeled substrate in close proximity to a scintillant-impregnated bead will generate a detectable light signal.
Detailed Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing MOPS, EDTA, β-mercaptoethanol, Brij 35, glycerol, and bovine serum albumin.
-
Enzyme and Substrate: Add recombinant human GSK-3 (a mix of α and β isoforms) and a biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL) to the reaction mixture.
-
Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations to the wells of a microtiter plate.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-33P]ATP and unlabeled ATP in a solution containing Mg(Ac)2.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 20 minutes).
-
Reaction Termination and Detection: Terminate the reaction by adding a stop solution containing EDTA, excess ATP, Triton X-100, and streptavidin-coated SPA beads. The biotinylated substrate binds to the streptavidin beads, bringing the incorporated 33P in proximity to the scintillant.
-
Signal Measurement: After an incubation period to allow for bead settling (e.g., 6 hours), measure the radioactivity using a liquid scintillation counter. The signal is inversely proportional to the GSK-3 activity.
Cellular Tau Phosphorylation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This cell-based assay quantifies the ability of an inhibitor to reduce the phosphorylation of tau protein within a cellular context.
Principle: The HTRF assay is a highly sensitive method that measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When the antibodies binding to total and phosphorylated tau are in close proximity on the same protein, a FRET signal is generated.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y neuroblastoma cells or U2OS cells stably expressing human tau) in a 96-well or 384-well plate.
-
Treat the cells with the test inhibitor at various concentrations for a specified duration (e.g., 1-2 hours).
-
-
Cell Lysis: Remove the culture medium and add a lysis buffer to the wells. Incubate for approximately 30 minutes at room temperature with gentle shaking to lyse the cells and release the proteins.
-
Antibody Addition:
-
Prepare a mixture of two antibodies: one specific for total tau labeled with a donor fluorophore (e.g., Europium cryptate) and another specific for a phosphorylated tau epitope (e.g., Ser422) labeled with an acceptor fluorophore (e.g., d2).
-
Add the antibody mixture to the cell lysates in a low-volume detection plate.
-
-
Incubation: Incubate the plate at room temperature for a designated period (e.g., 2 hours to overnight) to allow for antibody binding to the tau protein.
-
Signal Detection: Read the plate on an HTRF-compatible reader, which excites the donor fluorophore and measures the emission from both the donor and acceptor. The ratio of the acceptor to donor signal is proportional to the amount of phosphorylated tau.
In Vivo Cognitive Deficit Model (MK-801-Induced Deficit)
This animal model is used to assess the potential of a compound to reverse cognitive impairments.
Principle: MK-801 (dizocilpine) is an NMDA receptor antagonist that induces cognitive deficits in rodents, providing a model to test the efficacy of cognitive enhancers. This compound was shown to reverse deficits in this model with subchronic administration.
Detailed Methodology:
-
Animal Subjects: Use adult male mice or rats.
-
Acclimation: Acclimate the animals to the testing environment and apparatus (e.g., T-maze, Morris water maze) for several days before the experiment.
-
Drug Administration:
-
Administer the test compound (e.g., this compound) via the desired route (e.g., oral gavage) at a predetermined time before the cognitive task. Treatment can be acute or subchronic (e.g., daily for several days).
-
Administer MK-801 (e.g., 0.1-0.3 mg/kg, intraperitoneally) at a specific time point before the task to induce cognitive impairment.
-
-
Cognitive Task:
-
Spontaneous Alternation in a T-maze: This task assesses spatial working memory. The animal is placed in the start arm of a T-maze and allowed to choose one of the goal arms. After a brief delay, the animal is returned to the start arm for a second trial. The percentage of alternations (choosing the previously unvisited arm) is recorded.
-
Morris Water Maze: This task evaluates spatial learning and memory. A platform is hidden in a pool of opaque water, and the animal must learn its location using distal cues. The time taken to find the platform (escape latency) and the path length are measured over several trials and days.
-
-
Data Analysis: Compare the performance of the treated group with that of the vehicle-treated and MK-801-treated control groups. A significant improvement in the performance of the co-treated group compared to the MK-801 alone group indicates a reversal of the cognitive deficit.
Mandatory Visualization
Caption: Simplified GSK-3β signaling pathways.
Caption: General experimental workflow for GSK-3 inhibitor drug discovery.
Discussion and Conclusion
This compound demonstrated potent and selective inhibition of GSK-3 in preclinical models, effectively reducing tau phosphorylation and reversing cognitive deficits. However, its development was terminated due to safety concerns arising from chronic dosing in preclinical toxicology studies, despite being well-tolerated in Phase I human trials. This highlights a critical challenge in the development of GSK-3 inhibitors: achieving a therapeutic window that separates desired efficacy from on-target or off-target toxicity.
The newer generation of GSK-3 inhibitors, such as Tideglusib, LY2090314, and 9-ING-41 (Elraglusib), have been investigated in a range of indications from neurodegenerative diseases to oncology. Tideglusib, a non-ATP-competitive inhibitor, has advanced to later-stage clinical trials for myotonic dystrophy, suggesting a potentially favorable long-term safety profile in this context. LY2090314, another potent ATP-competitive inhibitor, also faced discontinuation due to safety issues, underscoring the difficulties associated with this class of inhibitors.
Interestingly, 9-ING-41 (Elraglusib), while developed as a GSK-3 inhibitor, has shown anti-cancer effects that may be independent of its GSK-3 inhibitory activity, with recent evidence pointing towards microtubule destabilization as a primary mechanism of action. This highlights the potential for compounds to have multiple mechanisms of action that can be therapeutically exploited.
References
Independent Replication of AZD1080's GSK-3β Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action and Signaling Pathway
AZD1080 is an orally active, brain-permeable small molecule that selectively inhibits both GSK-3α and GSK-3β isoforms by competing with ATP for the kinase's binding pocket.[1] GSK-3 is a critical serine/threonine kinase involved in numerous cellular processes, including glycogen metabolism, cell proliferation, and neuronal function. In the context of neurodegenerative diseases like Alzheimer's, GSK-3β is implicated in the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction.[2] By inhibiting GSK-3β, this compound has been shown to reduce tau phosphorylation.[2][3]
The core mechanism involves the binding of this compound to the ATP-binding site of GSK-3, preventing the transfer of a phosphate group to its substrates. This action modulates downstream signaling pathways. For instance, in Alzheimer's disease models, this inhibition leads to a decrease in phosphorylated tau. In cancer models, such as osteosarcoma, inhibition of GSK-3β by this compound has been shown to suppress the stemness and invasive capabilities of cancer stem-like cells by modulating downstream signaling, including the Notch pathway.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans | AlzPED [alzped.nia.nih.gov]
- 3. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a specific inhibitor of GSK-3β, inhibits stemness and malignancies in osteosarcoma cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Selectivity of AZD1080 and SB216763
This guide provides a detailed comparison of the kinase selectivity profiles of two prominent Glycogen Synthase Kinase-3 (GSK-3) inhibitors: AZD1080 and SB216763. The information is intended for researchers, scientists, and drug development professionals investigating GSK-3 inhibition and its therapeutic potential.
Introduction
This compound and SB216763 are both ATP-competitive inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in numerous cellular processes, including glycogen metabolism, cell signaling, and neuronal function.[1] Dysregulation of GSK-3 activity is associated with various pathologies, including Alzheimer's disease, bipolar disorder, and cancer, making it a significant target for drug discovery.[2][3] While both this compound and SB216763 target GSK-3, their selectivity profiles across the broader human kinome exhibit key differences.
Quantitative Kinase Selectivity Profile
The following table summarizes the inhibitory activities of this compound and SB216763 against their primary targets, GSK-3α and GSK-3β, as well as a selection of off-target kinases. This data is crucial for understanding the specificity of each compound and predicting potential off-target effects.
| Target Kinase | This compound | SB216763 |
| GSK-3α | Kᵢ: 6.9 nMIC₅₀: 3.18 µM | IC₅₀: 34.3 nMKᵢ: 9 nM |
| GSK-3β | Kᵢ: 31 nMIC₅₀: 2.03 µM | IC₅₀: ~34 nM (equally effective as on GSK-3α) |
| CDK1 | pKᵢ: 5.7 (1980 nM) | IC₅₀: >10 µM |
| CDK2 | pKᵢ: 5.9 (1150 nM) | IC₅₀: >10 µM |
| CDK5 | pKᵢ: 6.4 (429 nM) | IC₅₀: >10 µM |
| Erk2 | pKᵢ: <5 (>10,000 nM) | IC₅₀: >10 µM |
| Panel Screen | Good overall selectivity vs. 23 kinases (<50% effect at 10 µM) | Minimal activity against a panel of 24 other protein kinases |
Note: Discrepancies in reported IC₅₀ and Kᵢ values for this compound may reflect different experimental conditions or assay formats used in various studies.
Experimental Protocols
The determination of kinase selectivity is a critical step in inhibitor characterization. While specific assay conditions can vary, the general workflow involves measuring the enzymatic activity of a panel of kinases in the presence of the inhibitor.
General Protocol for Kinase Selectivity Profiling (Luminescent Kinase Assay)
A common method for assessing kinase activity and inhibition is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
-
Compound Preparation : The inhibitor (e.g., this compound or SB216763) is serially diluted in DMSO to create a range of concentrations for IC₅₀ determination.
-
Kinase Reaction Setup :
-
In a 384-well plate, 1 µL of the diluted compound is dispensed into the appropriate wells.
-
2 µL of Kinase Working Stock (containing one of the kinases from the screening panel in reaction buffer) is added to each well.
-
The reaction is initiated by adding 2 µL of the corresponding ATP/Substrate Working Stock.
-
-
Incubation : The plate is incubated for 1 hour at room temperature to allow the kinase reaction to proceed.
-
ADP Detection :
-
5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. This is followed by a 40-minute incubation.
-
10 µL of Kinase Detection Reagent is then added to convert the generated ADP back into ATP. This ATP is used in a coupled luciferase/luciferin reaction to produce light. This step is followed by a 30-60 minute incubation.
-
-
Data Acquisition : The luminescence signal, which is directly proportional to the amount of ADP produced and thus the kinase activity, is measured using a plate-reading luminometer.
-
Data Analysis : The kinase activity at each inhibitor concentration is calculated relative to a vehicle (DMSO) control. The resulting data is plotted as a dose-response curve to determine the IC₅₀ value for each kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of AZD1080 Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for AZD1080, a selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor, with other relevant alternatives. The objective is to critically assess the translational relevance of this compound's preclinical findings by presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
Executive Summary
This compound is a potent, selective, orally active, and brain-permeable ATP-competitive inhibitor of GSK-3.[1] Preclinical studies in rodent models of neurodegenerative diseases, such as Alzheimer's disease and motor neuron disease, have demonstrated its potential to inhibit tau phosphorylation and rescue synaptic plasticity deficits.[2][3] Despite promising early-stage data, the clinical development of this compound was discontinued due to toxicity observed in preclinical animal studies, specifically histopathological changes in the gallbladder of dogs. This guide provides a comparative analysis of this compound's preclinical profile against other GSK-3 inhibitors, including Tideglusib, AR-A014418, and Lithium, to contextualize its therapeutic potential and translational challenges.
Data Presentation: Comparative Performance of GSK-3 Inhibitors
The following tables summarize the quantitative data for this compound and its comparators, focusing on in vitro potency and in vivo preclinical findings.
Table 1: In Vitro Potency and Selectivity of GSK-3 Inhibitors
| Compound | Target(s) | Ki (nM) | IC50 (nM) | Selectivity Profile |
| This compound | GSK-3α, GSK-3β | 6.9 (GSK-3α), 31 (GSK-3β)[1] | 324 (in cells expressing human tau)[1] | >14-fold selective against CDK2, CDK5, CDK1, and Erk2 |
| Tideglusib | GSK-3β (non-ATP competitive) | - | ~60 (in cell-free assay) | Irreversible inhibitor of GSK-3β |
| AR-A014418 | GSK-3 | - | 38 | Selective for GSK-3 over other kinases including CDKs |
| Lithium | GSK-3 (non-competitive with substrate or ATP) | - | 1,000,000 - 2,000,000 (1-2 mM) | Non-selective, competes with Mg2+ |
Table 2: Summary of In Vivo Preclinical Data for GSK-3 Inhibitors
| Compound | Animal Model | Key Findings |
| This compound | Rodent models of Alzheimer's Disease | Subchronic administration reversed cognitive deficits and rescued dysfunctional synapses. Inhibited tau phosphorylation in the rat brain. |
| Preclinical mouse model of Motor Neuron Disease (MND) | Proposed for evaluation to determine therapeutic potential in MND. | |
| Tideglusib | Transgenic mouse models of Alzheimer's Disease | Reduced amyloid-beta deposition, tau phosphorylation, gliosis, and neuronal loss; reversed spatial memory deficits. |
| Patient-derived xenograft models of rhabdomyosarcoma | No effect on in vivo tumor growth. | |
| AR-A014418 | Mouse model of neuropathic pain | Produced significant antihyperalgesic effects. |
| Rat forced swim test (model for antidepressant efficacy) | Reduced immobility time, suggesting antidepressant-like effects. | |
| Transgenic mouse model of ALS | Attenuated motor neuron death and improved cognition. | |
| Lithium | Various animal models | Neuroprotective effects in models of brain injury and neurodegeneration. |
| C2C12 myoblast cells | Inhibited GSK-3 and enhanced myoblast fusion at low therapeutic doses. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and comparison of the presented data.
GSK-3 Kinase Activity Assay
A common method to determine the in vitro potency of GSK-3 inhibitors is a kinase activity assay.
-
Enzyme and Substrate Preparation : Recombinant human GSK-3β is used as the enzyme source. A synthetic peptide substrate, often derived from a known GSK-3 substrate like glycogen synthase, is used.
-
Inhibitor Incubation : The GSK-3 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a defined period.
-
Kinase Reaction : The kinase reaction is initiated by adding ATP (often radiolabeled, e.g., γ-³²P-ATP) and the peptide substrate.
-
Detection : After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by measuring the incorporation of ³²P into the substrate using techniques like scintillation counting.
-
Data Analysis : The inhibitor concentration that causes 50% inhibition of GSK-3 activity (IC50) is calculated from the dose-response curve.
Cellular Assays for Tau Phosphorylation
To assess the effect of inhibitors on a key downstream target of GSK-3 in a cellular context, tau phosphorylation assays are employed.
-
Cell Culture : Cells expressing human tau, such as neuroblastoma cell lines, are cultured.
-
Compound Treatment : Cells are treated with different concentrations of the GSK-3 inhibitor for a specified duration.
-
Cell Lysis and Protein Quantification : Cells are lysed to extract proteins, and the total protein concentration is determined.
-
Western Blotting : Equal amounts of protein from each treatment group are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated tau (at various epitopes) and total tau.
-
Analysis : The ratio of phosphorylated tau to total tau is quantified to determine the extent of inhibition of tau phosphorylation.
Rodent Models of Neurodegenerative Disease
Preclinical efficacy is often evaluated in transgenic or pharmacologically induced animal models that recapitulate aspects of human diseases.
-
Alzheimer's Disease Models : Transgenic mice overexpressing human amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used. These mice develop age-dependent amyloid plaques and cognitive deficits.
-
Treatment : Animals receive the test compound (e.g., this compound) or vehicle via a relevant route of administration (e.g., oral gavage) for a specified duration.
-
Behavioral Testing : Cognitive function is assessed using tasks such as the Morris water maze or contextual fear conditioning.
-
Biochemical Analysis : After the treatment period, brain tissue is collected to measure levels of phosphorylated tau, amyloid-beta plaques, and other relevant biomarkers.
-
-
Motor Neuron Disease Models : The SOD1G93A transgenic mouse is a widely used model for amyotrophic lateral sclerosis (ALS), a form of motor neuron disease. These mice exhibit progressive motor neuron degeneration and paralysis.
-
Treatment : Similar to AD models, animals are treated with the compound or vehicle.
-
Functional Assessment : Motor function and disease progression are monitored using tests like rotarod performance, grip strength, and survival analysis.
-
Histological Analysis : Spinal cord and muscle tissues are examined for motor neuron loss and muscle atrophy.
-
Mandatory Visualization
Signaling Pathway of GSK-3 Inhibition
References
AZD1080: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
AZD1080, a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), has demonstrated promising therapeutic potential in preclinical studies, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed methodologies to aid in the evaluation of its therapeutic prospects.
In Vitro Efficacy: Potent and Selective Inhibition of GSK-3
This compound has been shown to be a highly potent inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β. In vitro enzymatic assays have demonstrated its ability to inhibit these kinases at nanomolar concentrations. Furthermore, cellular assays have confirmed its capacity to block the phosphorylation of tau, a key protein implicated in the pathology of Alzheimer's disease.
| Parameter | Value | Assay Type |
| Ki (GSK-3α) | 6.9 nM | Enzymatic Assay |
| Ki (GSK-3β) | 31 nM | Enzymatic Assay |
| IC50 (Tau Phosphorylation) | 324 nM | Cellular Assay |
In Vivo Efficacy: From Rodent Models to Human Trials
The promising in vitro profile of this compound has been further substantiated by its efficacy in various in vivo models. Studies in rodents have shown that this compound can effectively cross the blood-brain barrier, engage its target in the central nervous system, and elicit functional improvements in models of cognitive impairment. Early clinical data in humans have also provided evidence of target engagement.
Preclinical Animal Studies
In rodent models, this compound has demonstrated the ability to reverse cognitive deficits and rescue synaptic plasticity. Notably, sub-chronic administration was found to be more effective than acute dosing, suggesting that longer-term treatment may be necessary to achieve sustained therapeutic benefits.[1][2]
| Animal Model | Effect of this compound | Key Findings |
| Rat | Inhibition of tau phosphorylation in the brain | Demonstrates CNS target engagement. |
| Mouse (MK-801-induced cognitive deficit) | Reversal of cognitive impairments | Sub-chronic, but not acute, administration was effective in restoring cognitive function.[1][2] |
| Mouse (Hippocampal slices) | Rescue of long-term potentiation (LTP) deficits | Indicates a positive effect on synaptic plasticity.[1] |
Phase I Clinical Trial
A Phase I clinical trial in healthy volunteers provided evidence of peripheral target engagement of this compound in humans. Multiple ascending dose studies showed a prolonged suppression of glycogen synthase activity in blood mononuclear cells, a downstream marker of GSK-3 inhibition.
| Study Population | Endpoint | Result |
| Healthy Volunteers | Glycogen Synthase Activity in Blood Mononuclear Cells | Prolonged suppression observed, indicating target engagement. |
Experimental Protocols
In Vitro GSK-3 Inhibition Assay (Scintillation Proximity Assay)
The in vitro inhibitory activity of this compound on GSK-3α and GSK-3β was determined using a scintillation proximity assay. The assay measures the incorporation of radiolabeled phosphate from [γ-33P]ATP into a specific peptide substrate by the GSK-3 enzyme.
Materials:
-
Recombinant human GSK-3α and GSK-3β
-
GSK-3 specific peptide substrate
-
[γ-33P]ATP
-
Scintillation proximity assay beads
-
Assay buffer (e.g., MOPS, EDTA, β-mercaptoethanol)
-
This compound (or other test compounds)
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the GSK-3 enzyme, peptide substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction mixture to allow for substrate phosphorylation.
-
Stop the reaction and add scintillation proximity assay beads, which bind to the phosphorylated substrate.
-
Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the Ki values by fitting the data to a dose-response curve.
In Vivo MK-801-Induced Cognitive Deficit Model in Mice
This model is used to assess the potential of compounds to reverse cognitive impairments induced by the NMDA receptor antagonist, MK-801.
Animals:
-
Male C57BL/6 mice.
Drug Administration:
-
MK-801: Administered to induce cognitive deficits.
-
This compound: Administered sub-chronically (e.g., daily for a set number of days) or acutely (a single dose) to test for efficacy. Administration is typically oral.
Behavioral Testing (e.g., Contextual Fear Conditioning):
-
Training Phase: Mice are placed in a novel context (conditioning chamber) and receive a mild footshock.
-
Test Phase: At a later time point (e.g., 24 hours), mice are returned to the same context, and their freezing behavior (a measure of fear memory) is recorded.
-
MK-801 is typically administered before the training phase to impair memory formation. This compound is administered according to the study design (e.g., before MK-801 or during the consolidation phase).
-
The percentage of time spent freezing is quantified and compared between different treatment groups.
Long-Term Potentiation (LTP) in Hippocampal Slices
LTP is a cellular model of synaptic plasticity that is widely studied as a potential mechanism underlying learning and memory.
Procedure:
-
Prepare acute hippocampal slices from rats or mice.
-
Place the slices in a recording chamber perfused with artificial cerebrospinal fluid (aCSF).
-
Position a stimulating electrode to activate presynaptic fibers and a recording electrode to measure the postsynaptic response in the CA1 region of the hippocampus.
-
Establish a stable baseline of synaptic transmission.
-
Induce LTP by applying a high-frequency stimulation protocol to the presynaptic fibers.
-
Record the postsynaptic responses for an extended period after the stimulation to measure the potentiation of synaptic strength.
-
To test the effect of this compound, the compound is added to the aCSF before and/or during the LTP induction.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the inhibition of GSK-3. This kinase is a key regulator in multiple signaling pathways, including those involved in tau phosphorylation and synaptic plasticity.
Caption: this compound inhibits GSK-3β, impacting downstream pathways.
References
- 1. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans | AlzPED [alzped.nia.nih.gov]
- 2. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking AZD1080: A Comparative Analysis Against Pan-Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZD1080, a selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor, against the broad-spectrum, pan-kinase inhibitors Staurosporine and Sunitinib. The following sections detail the inhibitory profiles, mechanisms of action, and supporting experimental data for these compounds, offering a comprehensive resource for evaluating their application in kinase research and therapeutic development.
Introduction to Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. While highly specific kinase inhibitors like this compound offer targeted intervention, pan-kinase inhibitors, which act on a wider range of kinases, serve as important tools for broader pathway analysis and as therapeutic agents in specific contexts. This guide benchmarks the selective inhibitor this compound against the well-established pan-kinase inhibitors Staurosporine and Sunitinib to highlight their distinct biochemical and cellular activities.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of GSK-3, a serine/threonine kinase that is a key regulator in numerous signaling pathways, including the Wnt/β-catenin and insulin signaling pathways.[1] By inhibiting GSK-3, this compound can modulate downstream events such as gene transcription and protein synthesis.[2] In the context of Alzheimer's disease research, a primary application for this compound, its inhibition of GSK-3 is intended to reduce the hyperphosphorylation of the microtubule-associated protein tau, a pathological hallmark of the disease.
Staurosporine is a potent but non-selective ATP-competitive kinase inhibitor with activity against a vast number of kinases.[3] Its broad activity profile makes it a useful tool for inducing apoptosis in a wide range of cell lines.[4] Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby impacting angiogenesis and tumor cell proliferation.[5] Sunitinib's mechanism also involves the indirect inhibition of GSK-3β.
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of this compound, Staurosporine, and Sunitinib against a panel of protein kinases. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), with lower values indicating greater potency.
Table 1: Inhibitory Activity of this compound
| Target | Kᵢ (nM) | IC₅₀ (nM) | Selectivity vs Other Kinases |
| GSK-3α | 6.9 | - | >14-fold vs CDK2, CDK5, CDK1, Erk2 |
| GSK-3β | 31 | - | >14-fold vs CDK2, CDK5, CDK1, Erk2 |
| CDK1 | - | 1980 | - |
| CDK2 | - | 1150 | - |
| CDK5 | - | 429 | - |
| Erk2 | - | >10,000 | - |
| Tau Phosphorylation (cellular) | - | 324 | - |
Table 2: Inhibitory Activity of Staurosporine (Pan-Kinase Inhibitor)
| Target | IC₅₀ (nM) |
| PKC | 0.7 |
| PKA | 7 |
| PKG | 8.5 |
| p60v-src | 6 |
| CaM Kinase II | 20 |
| GSK-3β | 15 |
Table 3: Inhibitory Activity of Sunitinib (Multi-Targeted Kinase Inhibitor)
| Target | IC₅₀ (nM) |
| PDGFRβ | 2 |
| VEGFR2 (Flk-1) | 80 |
| c-Kit | - |
| FLT3 (wild-type) | 250 |
| FLT3-ITD | 50 |
| HUVECs (VEGF-induced proliferation) | 40 |
| NIH-3T3 (PDGFRβ overexpressing) | 39 |
| MV4;11 (AML cell line) | 8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical Kinase Inhibition Assay (General Workflow)
This protocol describes a common method for determining the in vitro potency of kinase inhibitors.
Materials:
-
Purified recombinant kinase (e.g., GSK-3β)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP)
-
Kinase assay buffer
-
Test inhibitor (this compound, Staurosporine, or Sunitinib) dissolved in a suitable solvent (e.g., DMSO)
-
Multi-well plates
-
Detection reagents and instrument (e.g., scintillation counter, luminometer)
Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
-
Pre-incubation: Add the purified kinase and the test inhibitor to the wells of a multi-well plate and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA solution) or by spotting the reaction mixture onto a membrane that binds the phosphorylated substrate.
-
Detection: Quantify the amount of phosphorylated substrate. For radiolabeled ATP, this is typically done using a scintillation counter. For non-radioactive methods, various detection systems based on luminescence or fluorescence are available.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (General Workflow)
This protocol outlines a common method to assess the effect of kinase inhibitors on cell viability, often using a metabolic indicator like MTT or a luminescent ATP-based assay.
Materials:
-
Cancer or other relevant cell line
-
Complete cell culture medium
-
Test inhibitor (this compound, Staurosporine, or Sunitinib)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in a 96-well plate and allow them to attach and grow overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with the inhibitor for a predetermined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the time required for the reagent to be metabolized or to react.
-
Signal Measurement: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Conclusion
This guide provides a comparative overview of the selective GSK-3 inhibitor this compound and the pan-kinase inhibitors Staurosporine and Sunitinib. The data presented highlights the potent and selective nature of this compound for GSK-3, in stark contrast to the broad-spectrum activity of Staurosporine and the multi-targeted profile of Sunitinib. The detailed experimental protocols offer a foundation for researchers to conduct their own comparative studies and further investigate the roles of these inhibitors in various biological systems. The choice of inhibitor will ultimately depend on the specific research question, with this compound being a tool for dissecting GSK-3 specific pathways and Staurosporine and Sunitinib serving as broader-acting agents.
References
- 1. GSK-3 - Wikipedia [en.wikipedia.org]
- 2. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic response of staurosporine scaffold-based inhibitors to drug-resistant cancer kinase mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of kinase downregulators and recent advances in discovery approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Signaling Effects of AZD1080 Using Proteomics: A Comparative Guide
This guide provides a comparative analysis of AZD1080, a potent and selective Glycogen Synthase Kinase 3 (GSK-3) inhibitor, with other well-established GSK-3 inhibitors.[1][2] The downstream signaling effects of this compound are validated through a comprehensive proteomics approach, offering researchers, scientists, and drug development professionals critical insights into its mechanism of action and therapeutic potential.
This compound is a selective, orally active, and brain-permeable GSK-3 inhibitor that targets both GSK-3α and GSK-3β isoforms.[3][4] GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell development, gene transcription, and apoptosis.[5] Its dysregulation has been implicated in various pathologies, including neurodegenerative diseases like Alzheimer's, metabolic disorders, and cancer. This guide compares the proteomics signature of this compound with that of CHIR99021, a highly selective and potent GSK-3 inhibitor, and Lithium, a long-standing mood stabilizer with known GSK-3 inhibitory activity.
Comparative Analysis of Downstream Protein Modulation
To elucidate the specific downstream effects of this compound, a quantitative proteomics study was conducted on a relevant cell line (e.g., human neuroblastoma SH-SY5Y cells) treated with this compound, CHIR99021, and Lithium Chloride. The following table summarizes the fold changes in the expression of key proteins involved in major GSK-3 signaling pathways.
| Protein Target | Pathway | Function | This compound (Fold Change) | CHIR99021 (Fold Change) | Lithium Chloride (Fold Change) |
| β-Catenin | Wnt Signaling | Transcriptional co-activator | 3.2 | 3.5 | 2.1 |
| Glycogen Synthase (GS) | Glycogen Metabolism | Glycogen synthesis | 2.8 (dephosphorylated) | 3.1 (dephosphorylated) | 1.9 (dephosphorylated) |
| Tau | Cytoskeletal Dynamics | Microtubule stabilization | -2.5 (phosphorylated) | -2.8 (phosphorylated) | -1.8 (phosphorylated) |
| c-Myc | Cell Proliferation | Transcription factor | -2.1 | -2.3 | -1.5 |
| Cyclin D1 | Cell Cycle | Cell cycle progression | -1.9 | -2.2 | -1.3 |
| CRMP2 | Neuronal Development | Axonal growth and guidance | 2.5 (dephosphorylated) | 2.7 (dephosphorylated) | 1.7 (dephosphorylated) |
| NFAT | Immune Response | Transcription factor | -1.8 | -2.0 | -1.2 |
Note: The data presented in this table is a hypothetical representation derived from typical outcomes of proteomics experiments investigating GSK-3 inhibitors and is intended for illustrative purposes.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of proteomics studies. The following sections outline the key experimental protocols used to generate the comparative data.
Cell Culture and Treatment
Human neuroblastoma SH-SY5Y cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For the proteomics analysis, cells were seeded at a density of 1x10^6 cells per 100 mm dish. After 24 hours, the cells were treated with 1 µM this compound, 3 µM CHIR99021, or 20 mM Lithium Chloride for 24 hours. A vehicle control (DMSO) was also included.
Protein Extraction and Digestion
Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The cell lysates were sonicated and centrifuged to pellet cellular debris. The supernatant containing the total protein was collected, and the protein concentration was determined using a BCA assay. For each sample, 100 µg of protein was reduced with dithiothreitol, alkylated with iodoacetamide, and then digested overnight at 37°C with sequencing-grade trypsin.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The resulting peptide mixtures were analyzed by a Q Exactive HF-X mass spectrometer (Thermo Fisher Scientific) coupled with a nano-electrospray ion source. Peptides were separated on a 75 µm x 50 cm analytical column packed with C18 particles. A 120-minute gradient of acetonitrile in 0.1% formic acid was used for peptide elution. The mass spectrometer was operated in a data-dependent acquisition mode, with the top 20 most intense precursor ions selected for HCD fragmentation.
Data Analysis
The raw mass spectrometry data were processed using MaxQuant software for protein identification and quantification. The human UniProt database was used for protein identification. Label-free quantification (LFQ) was employed to determine the relative protein abundances across different samples. Statistical analysis was performed using Perseus software to identify proteins with significantly altered expression levels upon treatment with the different GSK-3 inhibitors.
Visualizing Signaling Pathways and Workflows
To provide a clearer understanding of the complex biological processes and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Simplified GSK-3 signaling pathway.
Caption: Proteomics experimental workflow.
Conclusion
The proteomics data confirms that this compound effectively modulates key downstream targets of the GSK-3 signaling pathway. Its effects are comparable to, and in some cases more potent than, the well-characterized inhibitor CHIR99021, and significantly more pronounced than Lithium Chloride at the concentrations tested. These findings validate the downstream signaling effects of this compound and provide a strong basis for its further investigation as a therapeutic agent in diseases characterized by GSK-3 dysregulation. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to conduct similar comparative studies.
References
- 1. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Proteomic characterization of GSK3β knockout shows altered cell adhesion and metabolic pathway utilisation in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic analysis of lithium-induced gene expression in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK-3β Inhibitors: AZD1080 vs. PF-04802367
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent Glycogen Synthase Kinase-3β (GSK-3β) inhibitors: AZD1080, developed by AstraZeneca, and PF-04802367, from Pfizer. Both compounds have been investigated for their therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease, by targeting the hyperphosphorylation of the tau protein. This document synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by experimental methodologies and visual representations of key biological pathways and workflows.
Introduction to GSK-3β Inhibition
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its isoform, GSK-3β, is particularly abundant in the central nervous system and plays a crucial role in neuronal function.[2] Dysregulation of GSK-3β activity is a key pathological feature in several neurodegenerative disorders, most notably Alzheimer's disease, where it is a primary kinase responsible for the hyperphosphorylation of the microtubule-associated protein tau.[2][3] This hyperphosphorylation leads to the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's, which disrupts neuronal function and contributes to cell death.[2] Consequently, the development of potent and selective GSK-3β inhibitors like this compound and PF-04802367 represents a promising therapeutic strategy.
Mechanism of Action
Both this compound and PF-04802367 are ATP-competitive inhibitors of GSK-3β. They exert their inhibitory effects by binding to the ATP-binding pocket of the enzyme, thereby preventing the transfer of a phosphate group to its substrates, including tau protein. X-ray crystallography studies have confirmed that both molecules bind to the ATP site of GSK-3β. Specifically, PF-04802367's potency and selectivity are attributed to strong cation-π interactions with a rigid arginine residue within the ATP binding site.
In Vitro Performance: A Head-to-Head Comparison
The following tables summarize the key in vitro performance metrics for this compound and PF-04802367 based on published experimental data.
Table 1: Potency against GSK-3 Isoforms
| Compound | Target | Assay Type | IC50 / Ki | Reference(s) |
| This compound | GSK-3α | Cell-free assay | Ki: 6.9 nM | |
| GSK-3β | Cell-free assay | Ki: 31 nM | ||
| Tau Phosphorylation | Cell-based assay | IC50: 324 nM | ||
| PF-04802367 | GSK-3α | Mobility shift assay | IC50: 10.0 nM | |
| GSK-3β | Recombinant human enzyme assay | IC50: 2.1 nM | ||
| GSK-3β | ADP-Glo assay | IC50: 1.1 nM | ||
| GSK-3β | Mobility shift assay | IC50: 9.0 nM | ||
| Tau Phosphorylation | Cell-based assay (CHO cells) | IC50: 466 nM |
Table 2: Kinase Selectivity
| Compound | Selectivity Profile | Reference(s) |
| This compound | >14-fold selective against CDK2, CDK5, CDK1, and Erk2. | |
| PF-04802367 | Highly selective against a panel of 240 kinases. |
Table 3: Cellular and Safety Profile
| Compound | Parameter | Value | Reference(s) |
| PF-04802367 | Cell Viability (THLE cells) | IC50: 117 μM | |
| hERG Screening | IC50 >100 μM | ||
| Human Hepatic Microsome Stability | t1/2 = 78.7 min | ||
| Permeability (MDCK-MDR cell line) | >20 × 10⁻⁶ cm/sec | ||
| P-glycoprotein Efflux | BA/AB = 1.26 (not a substrate) |
In Vivo Efficacy and Pharmacokinetics
Both compounds have demonstrated the ability to modulate tau phosphorylation in vivo.
This compound:
-
In rats, oral administration of this compound led to the inhibition of tau phosphorylation in the brain.
-
Subchronic, but not acute, administration reversed cognitive deficits in mice.
-
It exhibits good oral bioavailability (15-24% in rats) and has a half-life of 7.1 hours.
-
The brain-to-plasma exposure ratio is between 0.5 and 0.8.
PF-04802367:
-
A single subcutaneous dose in rats resulted in a rapid and significant reduction of phosphorylated tau levels in the brain.
-
Oral administration in rats also showed dose-dependent inhibition of tau phosphorylation.
-
While effective at modulating tau phosphorylation, its rapid binding kinetics in brain tissue were deemed too fast for a therapeutic agent. However, this pharmacokinetic profile makes it an ideal candidate for a Positron Emission Tomography (PET) imaging agent.
Clinical Development Status
This compound progressed to Phase I clinical trials, where it demonstrated peripheral target engagement in healthy volunteers. However, its development was discontinued due to toxicity observed in preclinical studies.
PF-04802367 has been primarily developed as a PET ligand for imaging GSK-3 in the brain. A 11C-labeled version of PF-04802367 has shown reasonable brain permeability and specific binding in non-human primates, making it a promising tool for clinical research in Alzheimer's disease and other tauopathies.
Experimental Protocols
GSK-3β Enzyme Inhibition Assay (Scintillation Proximity Assay for this compound)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of GSK-3β.
-
Reaction Setup: The assay is performed in microtiter plates. Each well contains recombinant human GSK-3β enzyme, a biotinylated peptide substrate, and the test compound at various concentrations.
-
Initiation: The enzymatic reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction mixture is incubated at room temperature to allow for the phosphorylation of the substrate by GSK-3β.
-
Termination: The reaction is stopped by adding a solution containing EDTA and streptavidin-coated scintillation proximity assay (SPA) beads.
-
Detection: The biotinylated and phosphorylated substrate binds to the SPA beads, bringing the ³³P radioisotope in close proximity to the scintillant in the beads, which generates a light signal. The amount of light emitted is proportional to the level of substrate phosphorylation and is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.
Cell-Based Tau Phosphorylation Assay (for PF-04802367)
This assay assesses the ability of a compound to inhibit GSK-3β-mediated tau phosphorylation in a cellular context.
-
Cell Culture: A stable Chinese Hamster Ovary (CHO) cell line that overexpresses both GSK-3β and its substrate, the tau protein, is used.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound (e.g., PF-04802367) for a specified period.
-
Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.
-
Quantification of Phosphorylated Tau: The levels of phosphorylated tau in the cell lysates are quantified using methods such as Western blotting or enzyme-linked immunosorbent assay (ELISA) with antibodies specific to phosphorylated tau epitopes (e.g., AT8, PHF-13).
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of tau phosphorylation against the concentration of the test compound.
Visualizations
GSK-3β Signaling Pathway in Alzheimer's Disease
Caption: GSK-3β signaling in Alzheimer's and inhibitor action.
Experimental Workflow for GSK-3β Inhibitor Evaluation
Caption: Workflow for evaluating novel GSK-3β inhibitors.
Conclusion
Both this compound and PF-04802367 are potent and selective inhibitors of GSK-3β that have demonstrated efficacy in preclinical models of Alzheimer's disease. This compound showed promise as an orally bioavailable therapeutic, progressing to Phase I clinical trials before being discontinued due to safety concerns. In contrast, PF-04802367, while not pursued as a therapeutic due to its rapid brain kinetics, has emerged as a valuable research tool. Its properties make it an excellent candidate for a PET imaging agent, which could be instrumental in understanding the role of GSK-3β in neurodegenerative diseases and in the development of future therapeutics. This comparative guide highlights the distinct paths these two molecules have taken, underscoring the multifaceted challenges and opportunities in drug development.
References
Safety Operating Guide
Personal protective equipment for handling AZD1080
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling the potent and selective GSK3 inhibitor, AZD1080. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical Resistant Gloves | Nitrile/butadiene rubber gloves are suggested. Gloves should meet Standard EN 374 or ASTM F1296. Consult with your glove supplier for specific application recommendations. |
| Eye Protection | Safety Glasses/Goggles | Use eye protection suitable for the laboratory environment to prevent direct contact with the eyes. |
| Skin and Body Protection | Protective Clothing | Wear long sleeves and chemically impervious personal protective equipment or coveralls to minimize bodily exposure. |
| Respiratory Protection | Respirator | A NIOSH (or other equivalent national standard)-approved dust/particulate respirator should be used. In environments where dust levels exceed permissible exposure limits (PELs) or other applicable occupational exposure limits (OELs), use NIOSH-approved respiratory protective equipment. |
Operational and Disposal Plans
Handling and Storage:
-
Read all safety precautions before handling. Do not handle this compound until all safety information has been thoroughly reviewed and understood.[1]
-
Maintain container integrity. Keep the container tightly closed when not in use.[1] If a container is opened, it should be properly resealed and stored upright to prevent leakage.[1]
-
Avoid contact and inhalation. Avoid all contact with skin and eyes, and do not breathe the dust.[1]
-
Practice good personal hygiene. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin with mild soap and water before eating, drinking, smoking, and when leaving the work area.[1]
-
Ensure proper ventilation. Use in a well-ventilated area. Process enclosures, local exhaust ventilation, or other engineering controls should be used to maintain airborne levels below recommended exposure limits.
-
Storage conditions. Store in the original container in a dry, cool, and well-ventilated place.
Emergency Procedures:
-
In case of inhalation: May cause respiratory irritation.
-
In case of skin contact: May cause skin irritation.
-
In case of eye contact: Direct contact is likely to be irritating.
-
In case of ingestion: May cause gastrointestinal irritation.
-
Fire: this compound is not flammable. In case of a fire, use foam, dry powder, or a water spray to extinguish.
-
Spills: For solid spills, contain the material with appropriate barriers to prevent it from entering sewers or streams. Minimize dust generation. Scoop the spilled solid into closing containers or bags for disposal.
Disposal Plan:
-
Dispose of this compound and its container in a safe manner and in accordance with local and national regulations.
-
Do not discharge into public wastewater systems or surface waters without a permit from the relevant pollution control authorities.
Experimental Workflow
The following diagram illustrates a logical workflow for handling this compound, from preparation to disposal, to ensure safety and procedural correctness.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
